Diironnonacarbonyl
Description
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Structure
2D Structure
Properties
Molecular Formula |
C9H3Fe2O9 |
|---|---|
Molecular Weight |
366.80 g/mol |
IUPAC Name |
carbon monoxide;iron;iron(3+);methanone |
InChI |
InChI=1S/3CHO.6CO.2Fe/c9*1-2;;/h3*1H;;;;;;;;/q3*-1;;;;;;;;+3 |
InChI Key |
CGJSNKHFIBINMR-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]=O.[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe+3] |
Origin of Product |
United States |
Foundational & Exploratory
Structure and Bonding in Diiron Nonacarbonyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diiron nonacarbonyl, Fe₂(CO)₉, is a pivotal organometallic compound with significant applications in chemical synthesis. Its unique structure and bonding characteristics, departing from simple classical models, have been a subject of extensive research. This guide provides an in-depth analysis of the molecular architecture, the nature of the iron-iron interaction, and the bonding within the carbonyl ligands. Detailed experimental protocols for its synthesis and characterization by infrared, Raman, and Mössbauer spectroscopy are presented, alongside a comprehensive summary of its key structural parameters.
Molecular Structure
Diiron nonacarbonyl adopts a D₃h symmetry in its idealized structure.[1][2] The molecule consists of two iron atoms bridged by three carbonyl (CO) ligands. Each iron atom is also coordinated to three terminal CO ligands.[1] This arrangement results in an overall structure where the two Fe(CO)₃ units are linked by the three bridging carbonyls, with the iron atoms in a formally zero oxidation state.
Elucidation of its structure has been challenging due to its insolubility in most common solvents.[1][2][3] However, X-ray diffraction studies have provided a detailed picture of its solid-state structure.[4][5]
Visualization of the Molecular Structure
The following diagram illustrates the molecular structure of diiron nonacarbonyl.
Caption: Molecular structure of diiron nonacarbonyl.
Bonding in Diiron Nonacarbonyl
The bonding in diiron nonacarbonyl is more complex than a simple electron-counting model might suggest. While early descriptions invoked a direct iron-iron bond to satisfy the 18-electron rule for each metal center, theoretical and computational studies have challenged this notion.
Modern computational analyses suggest that the direct Fe-Fe interaction is net anti-bonding. An alternative bonding model proposes the presence of a three-center, two-electron bond involving one of the bridging carbonyl ligands. In this model, two of the bridging carbonyls are considered "ketonic," while the third participates in a delocalized Fe-C-Fe bond.
Quantitative Structural Data
The following table summarizes key bond lengths and angles for diiron nonacarbonyl as determined by X-ray crystallography.
| Parameter | Value | Reference |
| Bond Lengths (Å) | ||
| Fe-Fe | 2.523(1) | [4] |
| Fe-C (terminal) | 1.838(3) | [4] |
| Fe-C (bridging) | 2.016(3) | [4] |
| C-O (terminal) | 1.156(4) | [4] |
| C-O (bridging) | 1.176(5) | [4] |
| Bond Angles (°) | ||
| C(terminal)-Fe-C(terminal) | 96.1(1) | [4] |
| Fe-C(bridging)-Fe | 77.6(1) | [4] |
| Fe-C-O (terminal) | 177.1(3) | [4] |
Experimental Protocols
Synthesis of Diiron Nonacarbonyl
Diiron nonacarbonyl is synthesized in good yield by the photolysis of a solution of iron pentacarbonyl (Fe(CO)₅) in glacial acetic acid.[1][6]
Reaction: 2 Fe(CO)₅ → Fe₂(CO)₉ + CO
Materials:
-
Iron pentacarbonyl (Fe(CO)₅) - Caution: Highly toxic and volatile.
-
Glacial acetic acid
-
Photochemical reactor equipped with a UV lamp
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for filtration and washing
-
Ethanol
-
Diethyl ether
Procedure:
-
Prepare a solution of iron pentacarbonyl in glacial acetic acid in the photochemical reactor. The concentration should be carefully chosen to allow for efficient light penetration.
-
Purge the reactor with an inert gas (N₂ or Ar) to remove all oxygen.
-
Irradiate the solution with a UV lamp at room temperature. The reaction progress can be monitored by the precipitation of the orange, crystalline product.
-
Continue the irradiation until a sufficient amount of product has formed.
-
Once the reaction is complete, extinguish the lamp and allow the solid to settle.
-
Under an inert atmosphere, filter the reaction mixture to isolate the solid diiron nonacarbonyl.
-
Wash the collected solid sequentially with ethanol and diethyl ether to remove any unreacted iron pentacarbonyl and acetic acid.[7]
-
Dry the product under a stream of inert gas.
Purification: For higher purity, diiron nonacarbonyl can be sublimed at 35°C under high vacuum.[7]
Safety Precautions: Iron pentacarbonyl is extremely toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Diiron nonacarbonyl is air-sensitive and can be pyrophoric, especially in large quantities.[7] It should be stored under an inert atmosphere at 2-8°C.[8]
Characterization
Sample Preparation: Due to its insolubility, the IR spectrum of solid diiron nonacarbonyl is typically recorded using an Attenuated Total Reflectance (ATR) accessory or by preparing a pellet. For the pellet method, a small amount of the sample is mixed with a transparent matrix like potassium bromide (KBr) or polyethylene and pressed into a thin disk.
Instrumentation and Parameters: A Fourier-Transform Infrared (FTIR) spectrometer is used. Typical parameters include:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64
Expected Spectrum: The IR spectrum is characterized by strong absorption bands in the carbonyl stretching region (2100-1800 cm⁻¹). The terminal CO ligands typically show sharp bands at higher frequencies (around 2080 and 2034 cm⁻¹), while the bridging CO ligands exhibit a broad band at a lower frequency (around 1828 cm⁻¹).
Sample Preparation: A small amount of the solid sample is placed in a capillary tube or on a microscope slide for analysis.
Instrumentation and Parameters: A Raman spectrometer equipped with a laser excitation source is used. Typical parameters include:
-
Excitation Wavelength: 532 nm or 785 nm
-
Laser Power: Kept low to avoid sample decomposition
-
Spectral Range: 3500-100 cm⁻¹
-
Resolution: 2-4 cm⁻¹
Expected Spectrum: The Raman spectrum provides complementary information to the IR spectrum. The Fe-Fe stretching vibration, if present, is expected to be Raman active and has been assigned to bands in the low-frequency region.
Experimental Setup: Mössbauer spectroscopy of ⁵⁷Fe-containing samples provides detailed information about the electronic environment of the iron nuclei. The setup consists of a radioactive source (typically ⁵⁷Co in a rhodium matrix) that emits gamma rays, a velocity transducer to modulate the energy of the gamma rays via the Doppler effect, a sample holder, and a gamma-ray detector.[9][10][11]
Procedure:
-
The solid diiron nonacarbonyl sample is placed in the sample holder and cooled to low temperatures (e.g., liquid nitrogen or helium temperatures) to increase the recoilless fraction.
-
The ⁵⁷Co source is moved at varying velocities, and the transmission of gamma rays through the sample is measured as a function of this velocity.
-
The resulting Mössbauer spectrum is a plot of gamma-ray counts versus velocity.
Data Analysis: The spectrum of diiron nonacarbonyl at low temperatures typically shows a single quadrupole doublet, which is consistent with the two iron atoms being in equivalent chemical environments, as expected for its D₃h symmetric structure.[1] The isomer shift and quadrupole splitting parameters provide insights into the oxidation state and the symmetry of the electric field gradient at the iron nucleus.
Logical Workflow for Characterization
The following diagram outlines the logical workflow for the synthesis and characterization of diiron nonacarbonyl.
Caption: Synthesis and characterization workflow.
References
- 1. Diironnonacarbonyl | 15321-51-4 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. fischer-tropsch.org [fischer-tropsch.org]
- 6. Diiron nonacarbonyl - Wikipedia [en.wikipedia.org]
- 7. DIIRON NONACARBONYL One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. 98%, solid | Sigma-Aldrich [sigmaaldrich.cn]
- 9. researchgate.net [researchgate.net]
- 10. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]
- 11. Mössbauer Spectroscopy | Experimental Physics I & II "Junior Lab" | Physics | MIT OpenCourseWare [ocw.mit.edu]
An In-depth Technical Guide to the Electronic Structure of Diiron Nonacarbonyl, Fe₂(CO)₉
Authored for: Researchers, Scientists, and Drug Development Professionals
October 31, 2025
Abstract
Diiron nonacarbonyl, Fe₂(CO)₉, is a foundational organometallic compound that has captivated chemists since its discovery. Its unique structure and the contentious nature of the iron-iron interaction have made it a subject of extensive experimental and theoretical investigation. This guide provides a comprehensive analysis of the electronic structure of Fe₂(CO)₉, consolidating structural data, spectroscopic characterization, and computational insights. We address the long-standing debate over the existence of a direct Fe-Fe bond, presenting evidence from molecular orbital theory and density functional theory calculations that challenge the traditional 18-electron rule interpretation. Detailed experimental and computational protocols are provided, alongside key quantitative data, to serve as a definitive resource for researchers in organometallic chemistry and related fields.
Molecular Structure and Geometry
Diiron nonacarbonyl is a micaceous, orange solid that is virtually insoluble in common solvents, a property that historically made single-crystal growth for X-ray diffraction challenging.[1][2] The now well-established structure of Fe₂(CO)₉ consists of two iron atoms bridged by three carbonyl (CO) ligands, with each iron atom also coordinated to three terminal CO ligands.[1] This arrangement results in a molecule with D₃h symmetry, where the two iron atoms are crystallographically equivalent.[1][2] Each iron center can be described as having a distorted octahedral geometry.[1]
The molecule's geometry is a critical starting point for understanding its electronic structure. The presence of two distinct types of carbonyl ligands—terminal and bridging—gives rise to different bonding interactions and spectroscopic signatures.
Figure 1: Molecular Structure of Fe₂(CO)₉ with D₃h symmetry.
The Iron-Iron Bonding Controversy
The nature of the interaction between the two iron centers is the most debated aspect of Fe₂(CO)₉'s electronic structure.
The 18-Electron Rule Perspective
Traditionally, the 18-electron rule is a powerful heuristic for predicting the stability of organometallic compounds. Applying this rule to an Fe(CO)₃ fragment bridged by three CO ligands necessitates the presence of a direct Fe-Fe single bond to achieve a stable 18-electron configuration for each metal center.[3] This model was supported by the molecule's observed diamagnetism and early X-ray diffraction data that indicated an Fe-Fe distance consistent with a single bond.[3]
Theoretical and Computational Challenges
Despite the neatness of the 18-electron rule, numerous theoretical and computational studies have consistently challenged the existence of a direct, covalent Fe-Fe bond.[3][4][5]
-
Molecular Orbital (MO) Analyses: Qualitative and quantitative MO calculations, including early work by Roald Hoffmann and more recent density functional theory (DFT) studies, indicate that the direct interaction between the iron d-orbitals is net antibonding or, at best, non-bonding.[3] Specifically, while there are bonding combinations of metal orbitals, these are counteracted and overcome by the occupation of corresponding antibonding orbitals.[3][6] Some analyses have even suggested a formal bond order of -2, arising from the population of antibonding πδ* orbitals.[3]
-
Three-Center, Two-Electron Bonding: An alternative model proposes that the bridging carbonyls are not merely dative ligands but are integral to the metal-metal interaction.[1][5] The bonding is described as being mediated by the bridging CO groups, where electron density is shared in delocalized three-center, two-electron (3c-2e) Fe-C-Fe "banana bonds".[1][5] In this view, the bridging ligands hold the two Fe(CO)₃ fragments together through σ-donation from the CO into an empty metal-metal orbital and π-back-donation from filled metal d-orbitals into the CO π* orbitals.[4][5]
-
Atoms in Molecules (AIM) Theory: AIM studies, which analyze the topology of the total electron density, have failed to locate a bond critical point (bcp) between the two iron atoms, a key indicator of a covalent bond.[6]
While some recent, highly specific analyses suggest a very weak, direct Fe-Fe bonding component, the overwhelming consensus from modern computational chemistry is that a classical, covalent Fe-Fe single bond does not exist.[3][4][5][6] The stability of the dimer is primarily attributed to the robust network of three bridging carbonyl ligands.
Figure 2: Logical relationship between the traditional 18-electron rule and modern computational models.
Quantitative Data Summary
Precise structural and spectroscopic data are essential for benchmarking theoretical models and understanding the nuanced bonding in Fe₂(CO)₉.
Structural Parameters
The geometry of Fe₂(CO)₉ has been accurately determined by single-crystal X-ray diffraction and corroborated by computational optimizations.
| Parameter | Experimental Value (Å or °) | Computational Value (DZP B3LYP, Å or °) | Reference |
| Bond Lengths | |||
| Fe–Fe | 2.523(1) | - | [7] |
| Fe–C (terminal) | 1.838(3) | 1.816 | [7][8] |
| Fe–C (bridging) | 2.016(3) | 2.007 | [7][8] |
| C–O (terminal) | 1.156(4) | 1.159 | [7][8] |
| C–O (bridging) | 1.176(5) | 1.190 | [7][8] |
| Bond Angles | |||
| C(term.)–Fe–C(term.) | 96.1(1) | - | [7] |
| Fe–C(bridge)–Fe | 77.6(1) | - | [7] |
Table 1: Key Structural Parameters of Fe₂(CO)₉.
Vibrational Frequencies
Vibrational spectroscopy is a powerful tool for probing the nature of the CO ligands. Bridging carbonyls typically exhibit lower C≡O stretching frequencies (ν(CO)) than terminal carbonyls due to the greater extent of π-backbonding into the CO π* orbitals from two metal centers.
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment | Reference |
| Terminal ν(CO) | ~2080, ~2040 | ~2080, ~2040, ~2020 | A₂", E' | [2][9] |
| Bridging ν(CO) | ~1830 | ~1850 | E' | [2][9] |
| Fe-C Stretch / Deformations | 650 - 400 | 650 - 400 | - | [2][10] |
| Fe-Fe Stretch | - | ~260, ~237 | - | [9] |
Table 2: Selected Vibrational Frequencies for Fe₂(CO)₉.
Experimental and Computational Protocols
The characterization of Fe₂(CO)₉ relies on a combination of experimental spectroscopy, diffraction, and theoretical calculations.
Synthesis
Fe₂(CO)₉ is typically synthesized via the ultraviolet photolysis of iron pentacarbonyl, Fe(CO)₅, dissolved in a solvent like glacial acetic acid.[1] Reaction: 2 Fe(CO)₅ —(hν)→ Fe₂(CO)₉ + CO[1] The insolubility of the product in the reaction medium facilitates its separation.[1]
X-ray Crystallography
-
Crystal Growth: Due to its low solubility, growing single crystals suitable for X-ray diffraction is difficult. Crystals are typically obtained directly from the synthesis reaction mixture over time.[1]
-
Data Collection: A suitable single crystal is mounted on a goniometer and cooled to low temperature (e.g., liquid nitrogen temperature) to minimize thermal motion. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data are used to solve the phase problem and generate an initial electron density map. The atomic positions and thermal parameters are then refined against the experimental data to yield the final, highly accurate molecular structure.[7]
Vibrational Spectroscopy
-
Infrared (IR) and Raman Spectroscopy: IR and Raman spectra are collected on solid-state samples.[2] For IR, the sample is often prepared as a KBr pellet or a Nujol mull. For Raman, a polycrystalline powder sample is used, often cooled to low temperatures to obtain sharper bands.[2][9]
-
Inelastic Neutron Scattering (INS): INS is particularly useful as its intensities are not dependent on electronic selection rules but on the amplitude of atomic motion, providing a stringent test for computational models.[2]
Computational Chemistry
The electronic structure, geometry, and vibrational frequencies of Fe₂(CO)₉ are extensively studied using computational methods.
-
Methodology: Density Functional Theory (DFT) is the most common method. Functionals such as BP86 (a generalized gradient approximation) and B3LYP (a hybrid functional) are frequently employed.[8][11]
-
Basis Sets: Double-zeta plus polarization (DZP) basis sets are typically sufficient to provide a good balance between accuracy and computational cost for this system.[8]
-
Procedure:
-
Geometry Optimization: The molecular geometry is fully optimized to find the lowest energy structure. The resulting bond lengths and angles are then compared with experimental X-ray data.[8]
-
Frequency Calculation: The second derivatives of the energy with respect to nuclear coordinates are calculated at the optimized geometry. This yields the harmonic vibrational frequencies, which are compared with experimental IR and Raman data to validate the computational model and aid in spectral assignment.[8][11]
-
Electronic Structure Analysis: The resulting molecular orbitals, atomic charges, and other electronic parameters are analyzed to provide a detailed picture of the bonding.
-
Figure 3: A typical workflow for the computational analysis of Fe₂(CO)₉.
Conclusion
The electronic structure of diiron nonacarbonyl is a classic case study in the interplay between simple bonding models and the complex reality revealed by modern physical and computational methods. While the 18-electron rule provides a convenient rationale for a direct Fe-Fe bond, a wealth of higher-level theoretical evidence indicates this is an oversimplification. The consensus now points to a molecule with two Fe(CO)₃ units held together primarily by a robust framework of three bridging carbonyl ligands, with no significant, direct covalent bond between the metal centers. The system is best described by delocalized molecular orbitals encompassing both metal centers and the bridging carbonyl carbons. This nuanced understanding, supported by decades of spectroscopic and computational work, underscores the importance of critically evaluating simple heuristics in favor of detailed electronic structure analysis.
References
- 1. Diiron nonacarbonyl - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. inorganic chemistry - Is there an iron–iron bond in diiron nonacarbonyl? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. Integration of electron density and molecular orbital techniques to reveal questionable bonds: the test case of the direct Fe-Fe bond in Fe2(CO)9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solid-state metal carbonyls. Part 3.—An infrared study of Fe2(CO)9, tri-µ-carbonyl(hexacarbonyl)di-iron(0) - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Thermal Decomposition of Diiron Nonacarbonyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of diiron nonacarbonyl (Fe₂(CO)₉), a significant precursor in the synthesis of iron-containing nanomaterials. The content herein is curated for professionals in research and development, with a focus on experimental methodologies, quantitative data, and reaction pathways.
Introduction
Diiron nonacarbonyl is an organometallic compound that serves as a valuable and reactive source of zero-valent iron.[1] Its thermal decomposition is a widely utilized method for the production of iron-based nanoparticles, which have burgeoning applications in catalysis, magnetic storage, and nanomedicine. A key advantage of Fe₂(CO)₉ over other iron carbonyl precursors, such as iron pentacarbonyl (Fe(CO)₅), is its solid nature and lower volatility, which enhances safety and stoichiometric control during nanoparticle synthesis.[2][3] However, its poor solubility in common organic solvents presents a challenge that has been addressed through various synthetic strategies.[2][3]
Reaction Products
The primary products of the thermal decomposition of diiron nonacarbonyl are iron-containing nanoparticles. The composition and properties of these nanoparticles are highly dependent on the reaction conditions.
-
Zero-Valent Iron Nanoparticles (FeNPs): In an inert atmosphere (e.g., nitrogen or argon), the decomposition yields metallic iron nanoparticles.[4] These particles are often superparamagnetic.
-
Iron Oxide Nanoparticles: If the reaction is conducted in the presence of air or an oxidizing agent, or if the resulting iron nanoparticles are exposed to air, iron oxides such as magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃) are formed.[4] Often, a core-shell structure of Fe/Fe₃O₄ is observed.[4]
-
Heterometallic Nanoparticles: Diiron nonacarbonyl can be co-decomposed with other metal precursors to synthesize bimetallic or alloyed nanoparticles, such as FeCo and FePt.[3]
-
Gaseous Byproducts: The decomposition process liberates carbon monoxide (CO) gas.
Experimental Protocols
The synthesis of iron-based nanoparticles via the thermal decomposition of diiron nonacarbonyl is typically performed using solution-phase methods. Below are detailed experimental protocols for two common approaches.
3.1. Decomposition in Ionic Liquids
This method utilizes an ionic liquid as the solvent and stabilizing agent.
-
Materials:
-
Diiron nonacarbonyl (Fe₂(CO)₉)
-
n-butyl-3-methylimidazolium tetrafluoroborate (BMIMBF₄)
-
Ethanol
-
Hydrochloric acid
-
Ammonium thiocyanate
-
-
Procedure:
-
All manipulations should be carried out under an inert atmosphere (e.g., dry nitrogen) using Schlenk techniques.
-
Dry the ionic liquid (BMIMBF₄) under high vacuum for several hours to remove water.
-
Dissolve a specific amount of Fe₂(CO)₉ in the dried BMIMBF₄ at room temperature to achieve the desired concentration (e.g., 0.1-0.9 wt%).
-
Slowly heat the solution to the target temperature (e.g., 170-200°C) over a period of several hours with continuous stirring.
-
Maintain the reaction at the set temperature for a specified duration (e.g., 12 hours).
-
Cool the mixture to room temperature under the inert atmosphere.
-
Separate the iron nanoparticles from the ionic liquid via centrifugation. The ionic liquid can often be reused.
-
Wash the nanoparticles with a suitable solvent like ethanol to remove any residual ionic liquid.
-
For quantitative analysis, the iron nanoparticles can be dissolved in hydrochloric acid, and the iron content determined spectrophotometrically after forming a colored complex with ammonium thiocyanate.
-
3.2. Decomposition in High-Boiling Point Organic Solvents
This approach often involves the use of surfactants to control nanoparticle growth and prevent agglomeration.
-
Materials:
-
Diiron nonacarbonyl (Fe₂(CO)₉)
-
1-octadecene (ODE)
-
1-dodecylamine (DDA) or other surfactants like oleic acid and oleylamine
-
-
Procedure:
-
Employ standard air-free techniques throughout the synthesis.
-
To address the poor solubility of Fe₂(CO)₉, it can be pre-reacted with an amine. Add Fe₂(CO)₉ to a mixture of 1-dodecylamine (DDA) and 1-octadecene (ODE).
-
Gently heat the mixture under an inert atmosphere to dissolve the Fe₂(CO)₉, which forms a soluble anionic iron carbonyl species.
-
Heat the resulting precursor solution to the desired decomposition temperature (e.g., 180-280°C).
-
The reaction progress can often be monitored by a color change in the solution.
-
After the reaction is complete, cool the solution to room temperature.
-
Precipitate the nanoparticles by adding a polar solvent such as ethanol.
-
Isolate the nanoparticles by centrifugation or magnetic separation.
-
Wash the nanoparticles multiple times with a suitable solvent to remove the high-boiling point solvent and excess surfactant.
-
Quantitative Data
The properties of the synthesized nanoparticles are highly dependent on the reaction parameters. The following tables summarize key quantitative data extracted from the literature.
Table 1: Influence of Reaction Conditions on Iron Nanoparticle Size
| Precursor System | Solvent/Surfactant | Temperature (°C) | Resulting Nanoparticle Diameter (nm) |
| Fe₂(CO)₉ derived | BMIMBF₄ | 170-200 | ~10 |
| [HFe₃(CO)₁₁]⁻ (from Fe₃(CO)₁₂) | ODE/DDA | 180 | 11.1 ± 2.0 |
| [HFe₃(CO)₁₁]⁻ (from Fe₃(CO)₁₂) | ODE/DDA | 280 | 7.2 ± 0.7 |
Table 2: Experimental Parameters for Fe₂(CO)₉ Decomposition in Ionic Liquid
| Parameter | Range |
| Fe₂(CO)₉ Concentration in BMIMBF₄ | 0.1% - 0.9% (w/w) |
| Decomposition Temperature | 170°C - 200°C |
| Reaction Time | ~12 hours |
| Atmosphere | Dry Nitrogen |
Reaction Pathways and Mechanisms
The thermal decomposition of diiron nonacarbonyl in solution is believed to proceed through the formation of reactive iron carbonyl intermediates.
In neutral, non-coordinating solvents, the initial step is proposed to be the dissociation of Fe₂(CO)₉ into iron pentacarbonyl (Fe(CO)₅) and a highly reactive, coordinatively unsaturated Fe(CO)₄ fragment.[1] The Fe(CO)₄ intermediate can then lose its remaining CO ligands to form iron atoms, which subsequently nucleate and grow into nanoparticles.
In the presence of amines, such as 1-dodecylamine (DDA), diiron nonacarbonyl can react to form soluble anionic iron carbonyl clusters, such as [HFe₃(CO)₁₁]⁻.[3] The thermal decomposition of this in-situ generated precursor then leads to the formation of iron nanoparticles.
Experimental Workflow
The general workflow for the synthesis and characterization of iron nanoparticles from diiron nonacarbonyl is depicted below.
References
- 1. Diiron nonacarbonyl - Wikipedia [en.wikipedia.org]
- 2. Kinetics of Thermal Decomposition of Iron Carbonate [ejchem.journals.ekb.eg]
- 3. Synthesis and Characterization of Superparamagnetic Iron Oxide Nanoparticles: A Series of Laboratory Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/C7NR01028A [pubs.rsc.org]
Unveiling the Iron Enigma: A Technical Guide to the Discovery and History of Diiron Nonacarbonyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diiron nonacarbonyl, Fe₂(CO)₉, stands as a cornerstone compound in the edifice of organometallic chemistry. Since its discovery, this vibrant orange, crystalline solid has captivated chemists with its unique structure, reactivity, and the enduring debate surrounding the nature of its iron-iron interaction. This technical guide provides an in-depth exploration of the discovery, synthesis, structural elucidation, and the historical and ongoing scientific discourse surrounding this enigmatic molecule.
Discovery and Historical Context
Diiron nonacarbonyl was first reported in 1905 by James Dewar and H.O. Jones.[1][2] Their investigations into the properties of iron pentacarbonyl (Fe(CO)₅) revealed that upon exposure to sunlight, the yellow liquid Fe(CO)₅ transformed into a less volatile, orange solid with the release of carbon monoxide.[1][2] This photochemical synthesis marked the first of its kind for a metal carbonyl and identified Fe₂(CO)₉ as the third known metal carbonyl, following the discoveries of Ni(CO)₄ and Fe(CO)₅.[1][2]
The insolubility of diiron nonacarbonyl in common solvents presented a significant challenge to its initial characterization.[1][2] It wasn't until the pioneering work of H. M. Powell and R. V. G. Ewens in 1939, utilizing X-ray crystallography, that the fundamental structure of this intriguing compound was first unveiled.[1]
Synthesis of Diiron Nonacarbonyl
The original and still widely used method for the synthesis of diiron nonacarbonyl is the photochemical decomposition of iron pentacarbonyl.[3][4]
Experimental Protocol: Photochemical Synthesis
Warning: Iron pentacarbonyl is highly toxic and volatile. Diiron nonacarbonyl is air-sensitive and can be pyrophoric. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Iron pentacarbonyl (Fe(CO)₅)
-
Glacial acetic acid
-
Inert gas (Nitrogen or Argon)
-
Photochemical reactor equipped with a UV lamp (e.g., mercury vapor lamp)
-
Schlenk flask or similar inert atmosphere glassware
-
Magnetic stirrer and stir bar
-
Sintered glass filter funnel
-
Pentane or hexane (degassed)
Procedure:
-
A solution of iron pentacarbonyl in glacial acetic acid is prepared in a photochemical reactor under an inert atmosphere.
-
The solution is stirred and irradiated with a UV lamp. The reaction vessel should be cooled to prevent thermal decomposition of the product.
-
As the reaction progresses, golden-orange crystals of diiron nonacarbonyl precipitate from the solution. The overall reaction is: 2 Fe(CO)₅ → Fe₂(CO)₉ + CO[3][4]
-
The reaction is typically continued until a significant amount of precipitate has formed.
-
After irradiation, the reaction mixture is allowed to stand, and the supernatant liquid is decanted.
-
The crystalline product is washed several times with a degassed, non-polar solvent such as pentane or hexane to remove any unreacted iron pentacarbonyl and acetic acid.
-
The purified diiron nonacarbonyl is then dried under vacuum.
Purification: The primary impurity in the synthesis is unreacted iron pentacarbonyl. Thorough washing with a non-polar solvent in which Fe(CO)₅ is soluble but Fe₂(CO)₉ is not, is crucial for obtaining a pure product.
Safety Precautions:
-
Always handle iron pentacarbonyl and diiron nonacarbonyl in a fume hood and under an inert atmosphere.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Avoid inhalation of vapors and contact with skin.
-
Diiron nonacarbonyl can be pyrophoric, especially when finely divided. Handle with care and avoid exposure to air.
Structural Characterization and the Fe-Fe Bonding Debate
The determination of the precise structure of diiron nonacarbonyl has been a journey of evolving scientific understanding, particularly concerning the nature of the interaction between the two iron atoms.
X-ray Crystallography
The initial structural elucidation by Powell and Ewens in 1939 revealed a molecule with D₃h symmetry, featuring two iron atoms bridged by three carbonyl ligands, with each iron atom also coordinated to three terminal carbonyl ligands.[1] This groundbreaking work provided the first definitive evidence for the existence of bridging carbonyl ligands in a metal carbonyl complex.[1]
In 1974, F. Albert Cotton and Jan M. Troup published a more accurate redetermination of the crystal structure, confirming the D₃h symmetry and providing precise bond lengths and angles.
Table 1: Crystallographic Data for Diiron Nonacarbonyl
| Parameter | Powell and Ewens (1939) | Cotton and Troup (1974) |
| Crystal System | Hexagonal | Hexagonal |
| Space Group | P6₃/m | P6₃/m |
| Fe-Fe distance (Å) | 2.46 | 2.523(1) |
| Fe-C (terminal) (Å) | - | 1.838(3) |
| Fe-C (bridging) (Å) | - | 2.016(3) |
| C-O (terminal) (Å) | - | 1.156(4) |
| C-O (bridging) (Å) | - | 1.176(5) |
| ∠C(term)-Fe-C(term) (°) | - | 96.1(1) |
| ∠Fe-C(bridge)-Fe (°) | - | 77.6(1) |
The Fe-Fe Bond: A Persistent Question
The initial interpretation of the structure, guided by the 18-electron rule, suggested the presence of a direct Fe-Fe bond to account for the observed diamagnetism of the compound. However, this has been a subject of considerable debate.
Theoretical studies, beginning with the work of Roald Hoffmann, have consistently challenged the notion of a significant, direct Fe-Fe covalent bond.[5] These studies propose that the interaction between the two iron centers is, in fact, net anti-bonding.[1][5] The stability of the dimer is attributed to the three bridging carbonyl ligands, which hold the Fe(CO)₃ fragments together.[6][7] More recent computational analyses, using methods such as Atoms in Molecules (AIM) theory, have largely supported the absence of a direct Fe-Fe bond critical point, further questioning the existence of a classical covalent bond.[8] Some studies, however, suggest the presence of a weak, direct Fe-Fe bonding interaction.[9]
This ongoing discussion highlights the complexity of bonding in polynuclear metal carbonyls and the limitations of simple electron counting rules in describing these intricate systems.
Caption: Evolution of the understanding of Fe-Fe bonding in diiron nonacarbonyl.
Spectroscopic Characterization
The insolubility of diiron nonacarbonyl has meant that its spectroscopic characterization has been primarily conducted in the solid state.[1][2] Vibrational spectroscopy has been a particularly powerful tool in understanding its structure and bonding.
Experimental Protocols: Vibrational Spectroscopy
-
Infrared (IR) Spectroscopy: Solid-state IR spectra are typically recorded using KBr pellets or as a mull in Nujol. The spectrum is characterized by strong absorptions in the carbonyl stretching region (ν(CO)).
-
Raman Spectroscopy: Solid-state Raman spectra are obtained by irradiating a crystalline sample with a laser and analyzing the scattered light.
-
Inelastic Neutron Scattering (INS) Spectroscopy: INS is a powerful technique for probing the vibrational modes of molecules, as it is not subject to the same selection rules as IR and Raman spectroscopy.[10] This allows for the observation of all vibrational modes.[10]
Table 2: Vibrational Spectroscopic Data for Diiron Nonacarbonyl (cm⁻¹)
| Vibrational Mode | IR (Solid State) | Raman (Solid State) | INS (Solid State) |
| Terminal ν(CO) | ~2080, ~2035 | ~2080, ~2035, ~2010 | Observed |
| Bridging ν(CO) | ~1828 | ~1828 | Observed |
| Fe-C Stretch | Observed | Observed | Observed |
| Fe-C-O Bend | Observed | Observed | Observed |
| Fe-Fe Stretch (putative) | - | ~260 | Observed |
Note: The band assignments are based on various literature sources and computational studies. The "Fe-Fe stretch" is a subject of the ongoing bonding debate.
Caption: Experimental workflow for the synthesis and characterization of diiron nonacarbonyl.
Reactivity and Applications
Diiron nonacarbonyl serves as a versatile reagent in organometallic and organic synthesis. It is a more reactive source of Fe(0) than iron pentacarbonyl.[3] It is a precursor to a variety of iron carbonyl complexes, including those of the type Fe(CO)₄L and Fe(CO)₃(diene).[4] These syntheses are often carried out in slurries with solvents like tetrahydrofuran (THF), where it is believed that small amounts of Fe₂(CO)₉ dissolve and dissociate.[4]
Conclusion
The journey of diiron nonacarbonyl from its discovery in the early 20th century to its current status as a well-characterized yet still debated molecule is a testament to the progress of chemical science. Its unique structure, photochemical synthesis, and the intricacies of its metal-metal bonding continue to provide valuable insights into the fundamental principles of organometallic chemistry. For researchers in chemistry and drug development, a thorough understanding of the history and properties of this foundational compound remains essential for the design and synthesis of new metal-based therapeutics and catalysts.
References
- 1. guidechem.com [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Diiron nonacarbonyl - Wikipedia [en.wikipedia.org]
- 4. On the bonding in Fe2(CO)9 | Semantic Scholar [semanticscholar.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. Theoretical study of Fe–Fe bonding in a Series of Iron Carbonyl clusters [(μ-H)2Fe3(CO)9(µ3-As)Mn(CO)5], [Et4N][(µ-H)2Fe3(CO)9(µ3-As)Fe(CO)4] and [Et4N][HAs{Fe2(CO)6(µ-CO)(µ-H)}{Fe(CO)4}] by QTAIM Perspective [ejchem.journals.ekb.eg]
- 9. Integration of electron density and molecular orbital techniques to reveal questionable bonds: the test case of the direct Fe-Fe bond in Fe2(CO)9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ISIS Surprises found in combined diffraction and spectroscopy study [isis.stfc.ac.uk]
An In-depth Technical Guide to the Physical Properties of Diiron Nonacarbonyl
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physical properties of diiron nonacarbonyl (Fe₂[CO]₉). It includes quantitative data, detailed experimental methodologies for characterization, and logical workflows for analysis, tailored for professionals in scientific research and development.
Core Physical and Chemical Properties
Diiron nonacarbonyl is an organometallic compound notable for its unique structure and reactivity.[1] It serves as a more reactive source of zero-valent iron than iron pentacarbonyl (Fe(CO)₅) and is less hazardous due to its nonvolatile nature.[2] A defining characteristic is its virtual insolubility in all common solvents, a property that poses significant challenges for its characterization.[1][3][4][5][6]
Quantitative Data Summary
The key physical properties of diiron nonacarbonyl are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | Fe₂(CO)₉ | [1][2][7] |
| Molar Mass | 363.78 g/mol | [2][8][9] |
| Appearance | Micaceous orange or yellow-orange solid/crystals/platelets | [1][2][7][8][10] |
| Density | 2.08 - 2.85 g/cm³ | [2][7][8][9] |
| Melting Point | Decomposes at 100 °C (373 K) without melting | [2][4][5][7][9] |
| Boiling Point | Decomposes | [2] |
| Solubility | Virtually insoluble in water and all common hydrocarbon solvents.[1][2][3][10] | [1][2][3][10] |
| Vapor Pressure | Very low; sublimes at 35 °C under high vacuum | [3][10] |
| Molecular Structure | D₃h symmetry with three bridging and six terminal CO ligands | [1][2] |
| Dipole Moment | 0 D | [2][9] |
| Magnetic Properties | Diamagnetic | [10] |
Molecular Structure and Bonding
The structure of diiron nonacarbonyl consists of two iron atoms bridged by three carbonyl (CO) ligands, with each iron atom also bonded to three terminal CO ligands.[2] This arrangement results in an overall D₃h molecular symmetry.[1] While early models proposed a direct iron-iron (Fe-Fe) bond to satisfy the 18-electron rule, theoretical analyses consistently suggest its absence.[1][11] The Mössbauer spectrum shows a single quadrupole doublet, which is consistent with the two iron atoms being in equivalent environments.[1][2]
Caption: Molecular structure of Diiron Nonacarbonyl (Fe₂[CO]₉).
Experimental Protocols
The challenging physical properties of Fe₂(CO)₉, particularly its insolubility and thermal sensitivity, necessitate specialized experimental protocols for its synthesis and characterization.
Synthesis: Photochemical Preparation
The standard and most effective method for synthesizing diiron nonacarbonyl is through the photolysis of iron pentacarbonyl.[2][5]
Objective: To produce Fe₂(CO)₉ from Fe(CO)₅ via UV irradiation.
Methodology:
-
Preparation: A solution of iron pentacarbonyl (Fe(CO)₅) in a solvent like glacial acetic acid is prepared in a photolysis-appropriate reaction vessel (e.g., quartz). Acetic acid is typically used to facilitate the reaction.[2]
-
Irradiation: The solution is exposed to ultraviolet (UV) light. This photochemical process causes the dissociation of a CO ligand from Fe(CO)₅ and subsequent dimerization.
-
Reaction: 2 Fe(CO)₅ → Fe₂(CO)₉ + CO[2]
-
-
Precipitation and Isolation: As Fe₂(CO)₉ forms, it precipitates from the solution as golden-yellow platelets due to its insolubility.[10]
-
Purification: The precipitated solid is isolated via filtration. It is then washed with solvents like ethanol and diethyl ether to remove unreacted starting material and byproducts, followed by drying in the air or under vacuum.[10]
Safety Note: Iron pentacarbonyl is volatile and toxic. All synthesis procedures must be conducted in a well-ventilated fume hood.[12] Fe₂(CO)₉ is a source of carbon monoxide and can be flammable.[2]
Structural Characterization: Solid-State Analysis
Due to its insolubility, characterization of Fe₂(CO)₉ relies heavily on solid-state analytical techniques.
Elucidating the crystal structure has been challenging because the low solubility inhibits the growth of suitable single crystals.[1][2] However, the structure was successfully determined using this method.
Objective: To determine the precise atomic arrangement and unit cell dimensions.
Methodology:
-
Crystal Growth: Microcrystals suitable for diffraction can be grown, albeit with difficulty, from the photochemical synthesis route.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled (e.g., to 77 K) to reduce thermal vibrations and improve data quality.
-
Structure Solution: The diffraction pattern is collected and analyzed. The resulting electron density map is used to solve the crystal structure, revealing the D₃h symmetry and the Fe-Fe distance of approximately 2.46-2.53 Å.[10][11]
Infrared (IR) and Raman spectroscopy are primary tools for studying the bonding and structure, particularly of the carbonyl ligands. These analyses must be performed on solid samples.[4][5]
Objective: To identify vibrational modes corresponding to terminal and bridging carbonyl ligands.
Methodology:
-
Sample Preparation (IR): For transmission IR spectroscopy, a polycrystalline powder of Fe₂(CO)₉ is mixed with a matrix material that is transparent to infrared radiation, such as polyethylene.[4] The mixture is then pressed into a thin, transparent disc.
-
Sample Preparation (Raman): For Raman spectroscopy, the crystalline powder can be analyzed directly. To avoid sample decomposition from laser heating, a surface scanning technique is often employed.[13]
-
Spectral Acquisition: Spectra are recorded at various temperatures (e.g., 295 K down to 15 K) to observe the sharpening of vibrational modes.[6] The C≡O stretching region (1700–2200 cm⁻¹) is particularly informative, showing distinct bands for the terminal and bridging carbonyl groups.[4][5]
INS provides a complete vibrational spectrum and is a powerful technique for complex materials like Fe₂(CO)₉.
Objective: To obtain a comprehensive vibrational profile, including modes that are weak or inactive in IR and Raman.
Methodology:
-
Sample Preparation: A powdered sample of Fe₂(CO)₉ is loaded into a suitable sample holder.
-
Data Acquisition: The sample is placed in an INS spectrometer and cooled to low temperatures (e.g., ~10 K) to minimize thermal motion.[4] A beam of neutrons is scattered by the sample, and the energy lost by the neutrons corresponds to the vibrational energies of the molecule.
-
Data Analysis: The resulting spectrum provides crucial information for assigning all vibrational modes, often with the aid of Density Functional Theory (DFT) calculations.[5][6]
Logical Workflow for Characterization
The unique properties of diiron nonacarbonyl dictate a specific logical workflow for its analysis, starting from synthesis and moving through a series of solid-state characterization techniques.
Caption: Workflow for the characterization of Diiron Nonacarbonyl.
References
- 1. Diiron nonacarbonyl - Wikipedia [en.wikipedia.org]
- 2. Diiron_nonacarbonyl [chemeurope.com]
- 3. experimental chemistry - Why is Diiron nonacarbonyl so exceptional? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Assignment of the Vibrational Spectra of Diiron Nonacarbonyl, Fe2(CO)9 [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. WebElements Periodic Table » Iron » diiron nonacarbonyl [webelements.co.uk]
- 8. 15321-51-4 CAS MSDS (DIIRON NONACARBONYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Diiron nonacarbonyl - Wikiwand [wikiwand.com]
- 10. DIIRON NONACARBONYL CAS#: 15321-51-4 [m.chemicalbook.com]
- 11. inorganic chemistry - Is there an iron–iron bond in diiron nonacarbonyl? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. Iron pentacarbonyl - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
The Solubility of Diiron Nonacarbonyl in Organic Solvents: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Diiron nonacarbonyl (Fe₂[CO]₉) is a vital reagent in organometallic chemistry and organic synthesis, serving as a more reactive source of zerovalent iron than iron pentacarbonyl.[1] However, a significant challenge in its application is its exceptionally low solubility in common organic solvents.[1][2][3] This technical guide provides a comprehensive overview of the solubility characteristics of diiron nonacarbonyl, detailing its behavior in various organic solvents, methods to facilitate its use in reactions, and relevant experimental protocols.
Quantitative Solubility Data
The following table summarizes the qualitative solubility behavior of diiron nonacarbonyl in various organic solvents based on available literature.
| Solvent Family | Specific Solvent | Qualitative Solubility | Citations |
| Ethers | Tetrahydrofuran (THF) | Reacts | [1][2][3] |
| Aromatic Hydrocarbons | Benzene | Used as a suspension in warm solvent | [1][3] |
| Aliphatic Hydrocarbons | Alkanes (e.g., hexane) | Insoluble | [6][7] |
| Alcohols | Ethanol | Used for washing (implying insolubility) | [5][6] |
| Halogenated Solvents | Chloroform | Insoluble | [8] |
| Polar Aprotic Solvents | Acetonitrile | Not specified, but generally insoluble | [1][2][3] |
| Polar Protic Solvents | Water | Insoluble | [4][5] |
Reactivity in Solvents: The Case of Tetrahydrofuran (THF)
While often described as insoluble, diiron nonacarbonyl's utility in synthesis is frequently realized in solvents like tetrahydrofuran (THF), with which it reacts.[1][2][3] Syntheses using diiron nonacarbonyl are commonly conducted as slurries in THF.[1][3] It is proposed that small amounts of diiron nonacarbonyl dissolve by reacting with THF to form iron pentacarbonyl and a tetracoordinated iron-THF complex, as depicted in the following reaction scheme.[1][2][3][7] This reactive dissolution allows for subsequent reactions with other substrates.
Caption: Reaction of diiron nonacarbonyl in THF.
Experimental Protocols
Given the insolubility of diiron nonacarbonyl, specific experimental techniques are employed to utilize it as a reagent.
General Protocol for Using Diiron Nonacarbonyl as a Slurry
This protocol outlines a general procedure for reactions where diiron nonacarbonyl is used as a suspension.
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) due to the air sensitivity of diiron nonacarbonyl.[5][6]
-
Reaction Setup: A dry reaction flask equipped with a magnetic stir bar, a condenser, and an inert gas inlet is charged with diiron nonacarbonyl.
-
Solvent Addition: An appropriate anhydrous solvent, typically THF, is added to the flask to create a slurry.[1][3]
-
Substrate Addition: The substrate for the reaction is then added to the stirred slurry.
-
Reaction Conditions: The reaction mixture is stirred at the desired temperature (which can range from room temperature to reflux, depending on the specific reaction) for the required time.[9]
-
Work-up: Upon completion, the reaction mixture is cooled, and the excess diiron nonacarbonyl and any iron-containing byproducts are typically removed by filtration. The filtrate is then processed to isolate the desired product.
Caption: General workflow for reactions using a diiron nonacarbonyl slurry.
Method for Enhancing Solubility
Recent studies have shown that the solubility of poorly soluble iron carbonyls, including diiron nonacarbonyl, can be enhanced by reacting them with a long-chain primary alkylamine, such as 1-dodecylamine (DDA).[8] This method provides a more homogeneous solution for applications like nanoparticle synthesis.
-
Reaction Setup: In an inert atmosphere, diiron nonacarbonyl is placed in a reaction flask.
-
Amine Addition: An excess of a long-chain primary alkylamine (e.g., 1-dodecylamine) is added.
-
Heating: The mixture is heated under an inert atmosphere, which leads to a color change and the formation of a soluble anionic iron carbonyl species.[8]
-
Application: The resulting solution can then be used in subsequent synthetic steps, such as the formation of iron-containing nanoparticles.[8]
Conclusion
Diiron nonacarbonyl remains a cornerstone reagent in synthetic chemistry despite its challenging solubility profile. Researchers and professionals in drug development can effectively utilize this compound by understanding its reactive nature in coordinating solvents like THF and by employing appropriate experimental techniques, such as working with slurries or utilizing solubility-enhancing additives. While quantitative solubility data is sparse, the qualitative understanding of its behavior in different organic media allows for its successful application in a wide range of chemical transformations.
References
- 1. Diiron nonacarbonyl - Wikipedia [en.wikipedia.org]
- 2. Diiron_nonacarbonyl [chemeurope.com]
- 3. Diiron nonacarbonyl - Wikiwand [wikiwand.com]
- 4. 15321-51-4 CAS MSDS (DIIRON NONACARBONYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. DIIRON NONACARBONYL CAS#: 15321-51-4 [m.chemicalbook.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/C7NR01028A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Vibrational Spectra of Diiron Nonacarbonyl [Fe₂(CO)₉]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diiron nonacarbonyl, Fe₂(CO)₉, first synthesized photochemically in 1905, represents a cornerstone in the study of metal carbonyl chemistry.[1][2][3] Its unique molecular structure, featuring a D₃h symmetry, has been a subject of extensive spectroscopic investigation.[4] This guide provides a comprehensive overview of the vibrational spectra of Fe₂(CO)₉, detailing the experimental protocols for its characterization and presenting the key vibrational data. A significant challenge in studying this compound is its insolubility in most solvents and its thermal decomposition at 373 K before melting, which limits spectroscopic analysis to the solid state.[1][2][3][5]
The structure of Fe₂(CO)₉ consists of two iron atoms, each coordinated to three terminal carbonyl ligands. These two Fe(CO)₃ units are linked by three bridging carbonyl ligands and an Fe-Fe bond.[6] The presence of both terminal and bridging carbonyl groups gives rise to a complex and informative vibrational spectrum, which is a powerful tool for understanding its bonding and structure.
Vibrational Modes of Fe₂(CO)₉
The vibrational spectrum of Fe₂(CO)₉ is characterized by distinct bands corresponding to the stretching and bending modes of the terminal and bridging carbonyl ligands, as well as vibrations involving the iron-carbon and iron-iron bonds.
In the carbonyl stretching region (1700–2200 cm⁻¹), Fe₂(CO)₉ exhibits three bands in the infrared (IR) spectrum and five in the Raman spectrum.[1][2] The terminal C≡O stretching vibrations [ν(CO)t] appear at higher frequencies, typically above 2000 cm⁻¹, while the bridging C≡O stretches [ν(CO)b] are found at lower frequencies, around 1830-1895 cm⁻¹.[4][6] This difference in frequency is attributed to the nature of the bonding; the bridging carbonyls have a lower C-O bond order.
The spectral region between 400 and 600 cm⁻¹ is associated with the bending of the terminal carbonyls [δ(Fe–CO)t] and the stretching between the iron and terminal carbonyls [ν(Fe–C)t].[4] Modes below 400 cm⁻¹ are assigned to the bending of bridging carbonyls [δ(Fe–CO)b], stretching of the iron-bridging carbon bonds [ν(Fe–C)b], and vibrations of the Fe₂C₃ cluster.[4] The Fe-Fe bond stretching is considered to make a major contribution to Raman bands observed around 237 and 260 cm⁻¹.[7]
Data Presentation
The following table summarizes the key vibrational frequencies observed for Fe₂(CO)₉ from Infrared and Raman spectroscopy at ambient pressure.
| Frequency (cm⁻¹) | Spectroscopy | Assignment | Symmetry (D₃h) | Reference(s) |
| 2082 | IR | ν(CO) terminal | A₂'' | [8] |
| 2059 | Raman | ν(CO) terminal | E' | [8] |
| 2034 | Raman | ν(CO) terminal | E' | [4] |
| 2019 | IR | ν(CO) terminal | E' | [8] |
| 1895 | Raman | ν(CO) bridging | E' | [4] |
| 1829 | IR | ν(CO) bridging | E' | [8] |
| 1824 | Raman | ν(CO) bridging | A₁' | [4] |
| 598 | IR, Raman | δ(FeCO) terminal | E' | [2] |
| 559 | Raman | δ(FeCO) terminal | E' | [4] |
| 538 | Raman | δ(FeCO) terminal | A₁' | [4] |
| 452 | Raman | ν(Fe-C) terminal | E' | [4] |
| 425 | Raman | ν(Fe-C) terminal | A₁' | [2] |
| 408 | Raman | ν(Fe-C) terminal | E' | [4] |
| 260 | Raman | ν(Fe-Fe) | A₁' | [2][7] |
| 237 | Raman | ν(Fe-Fe) | - | [7] |
Experimental Protocols
The acquisition of high-quality vibrational spectra for Fe₂(CO)₉ requires specific sample handling and instrumentation due to its physical properties.
Sample Preparation
-
Infrared Spectroscopy (Transmission): For transmission IR spectroscopy in the range of 50–700 cm⁻¹, a common method involves preparing a pellet of the sample. This is typically done by mixing approximately 1 wt% of solid Fe₂(CO)₉ with low-density polyethylene and pressing it into a disc.[2]
-
Attenuated Total Reflectance (ATR) IR: For mid-IR spectra (e.g., 400-4000 cm⁻¹), a diamond ATR accessory can be used with the solid sample.[2]
-
Raman Spectroscopy: Solid, polycrystalline samples of Fe₂(CO)₉ are used for Raman spectroscopy. To prevent sample decomposition from laser-induced heating, a surface scanning technique is often employed.[9] For high-pressure studies, the sample is loaded into a diamond anvil cell (DAC).[4]
Instrumentation and Data Acquisition
-
Infrared Spectrometers: A common instrument for obtaining IR spectra is a Bruker Vertex 70 FTIR spectrometer.[2]
-
Raman Spectrometers: Raman spectra can be collected using various spectrometer setups coupled with a laser source.
-
Temperature Studies: Raman spectra have been recorded at various temperatures, including 295 K, 100 K, and 15 K, to observe the sharpening of vibrational modes and to check for phase transitions.[3]
-
High-Pressure Studies: For high-pressure measurements, a DAC is coupled to the Raman spectrometer. The pressure can be calibrated using the ruby fluorescence method.[4]
-
Visualizations
Molecular Structure of Fe₂(CO)₉
Caption: Molecular structure of Fe₂(CO)₉ with D₃h symmetry.
Experimental Workflow for Vibrational Spectroscopy of Fe₂(CO)₉
Caption: Workflow for vibrational analysis of Fe₂(CO)₉.
References
- 1. researchgate.net [researchgate.net]
- 2. Assignment of the Vibrational Spectra of Diiron Nonacarbonyl, Fe2(CO)9 [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. doaj.org [doaj.org]
- 6. How do you explained the bonding of the carbonyl groups in the structure of Fe2(CO)9 through IR-spectra ? - PG.CHEMEASY [chemisfast.blogspot.com]
- 7. Solid-state metal carbonyls. Part 3.—An infrared study of Fe2(CO)9, tri-µ-carbonyl(hexacarbonyl)di-iron(0) - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. inorganic chemistry - Why are there two infrared vibrational frequencies for the terminal CO ligands of Fe2(CO)9? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
Mössbauer Spectroscopy of Diiron Nonacarbonyl: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Diiron nonacarbonyl (Fe₂[CO]₉), a cornerstone organometallic reagent, possesses a unique molecular structure that has been extensively studied using a variety of spectroscopic techniques. Among these, ⁵⁷Fe Mössbauer spectroscopy provides profound insights into the electronic environment of the iron nuclei, offering direct validation of its molecular symmetry and bonding characteristics. This technical guide presents a comprehensive overview of the Mössbauer spectroscopy of Fe₂(CO)₉, detailing its spectral parameters, the experimental protocols for data acquisition, and the underlying chemical principles that the data reveals.
Introduction to Diiron Nonacarbonyl and Mössbauer Spectroscopy
Diiron nonacarbonyl is an orange, micaceous solid with the chemical formula Fe₂(CO)₉. It serves as a more reactive source of zerovalent iron than iron pentacarbonyl, Fe(CO)₅, from which it is synthesized via photolysis. The structure of Fe₂(CO)₉ is of D₃h symmetry, featuring two iron atoms bridged by three carbonyl ligands, with each iron atom also bonded to three terminal carbonyl ligands. This arrangement makes the two iron atoms chemically and structurally equivalent[1].
Mössbauer spectroscopy is a highly sensitive nuclear technique that probes the hyperfine interactions between a nucleus and its surrounding electronic environment. For ⁵⁷Fe, the technique is particularly powerful for determining the oxidation state, spin state, and coordination geometry of iron atoms in a molecule. The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE₉). The isomer shift provides information about the s-electron density at the nucleus, which is related to the oxidation state, while the quadrupole splitting arises from the interaction of the nuclear quadrupole moment with a non-spherically symmetric electric field gradient (EFG), providing insights into the local symmetry of the iron site.
For Fe₂(CO)₉, the equivalence of the two iron atoms is a critical structural feature. Mössbauer spectroscopy serves as a direct confirmation of this, as the presence of a single, symmetric quadrupole doublet in the spectrum is consistent with a single chemical environment for the iron atoms[1].
Quantitative Mössbauer Data
The Mössbauer spectrum of solid diiron nonacarbonyl is characterized by a single, well-resolved quadrupole doublet, confirming the equivalence of the two iron atoms in the molecule. The experimental values obtained at cryogenic temperatures are summarized in the table below.
| Compound | Temperature (K) | Isomer Shift (δ) mm/s¹ | Quadrupole Splitting (ΔE₉) mm/s | Reference |
| Diiron Nonacarbonyl (Fe₂(CO)₉) | 77 | +0.18 | 0.42 | Herber, Kingston, Wertheim (1963) |
| ¹ Isomer shift relative to a stainless steel standard. |
These values are consistent with iron in a low-spin, zerovalent (Fe(0)) state within a highly covalent bonding environment, typical of metal carbonyls.
Experimental Protocols
The acquisition of Mössbauer spectra for iron carbonyls requires specific experimental conditions, primarily due to the nature of the samples and the need for cryogenic temperatures to enhance the recoil-free fraction.
Synthesis of Diiron Nonacarbonyl Absorber
The Fe₂(CO)₉ sample used as the absorber in Mössbauer experiments is typically synthesized via the photochemical decomposition of iron pentacarbonyl.
Caption: Synthesis workflow for diiron nonacarbonyl (Fe₂(CO)₉).
The process involves irradiating a solution of Fe(CO)₅ in a solvent like glacial acetic acid with ultraviolet light. Fe₂(CO)₉, being virtually insoluble in common solvents, precipitates out as fine, orange crystals[2]. The solid is then washed and dried to be used as the Mössbauer absorber.
Mössbauer Spectrometer Setup and Data Acquisition
The Mössbauer spectrum of Fe₂(CO)₉ is typically recorded in transmission mode. A general workflow for this process is outlined below.
Caption: General experimental workflow for ⁵⁷Fe Mössbauer spectroscopy.
-
Radiation Source : A radioactive ⁵⁷Co source, often diffused into a non-magnetic metallic matrix like rhodium or chromium, is used. ⁵⁷Co undergoes electron capture to produce the excited state of ⁵⁷Fe, which then decays, emitting the 14.4 keV gamma-rays required for the measurement.
-
Velocity Modulation : The source is mounted on an electromechanical drive that moves it relative to the absorber with a precisely controlled velocity, typically in a constant acceleration mode. This motion induces a Doppler shift in the energy of the emitted gamma-rays.
-
Sample Preparation and Environment : The powdered Fe₂(CO)₉ sample is placed in a sample holder and mounted in a cryostat. The experiment is conducted at liquid nitrogen temperature (77-78 K) to increase the probability of recoil-free nuclear resonance absorption (the Mössbauer effect).
-
Detection and Analysis : Gamma-rays that are transmitted through the sample are detected by a proportional counter. The counts are recorded as a function of the source velocity by a multichannel analyzer. The resulting plot of gamma-ray transmission versus velocity constitutes the Mössbauer spectrum.
Interpretation of the Mössbauer Spectrum of Diiron Nonacarbonyl
The observation of a single quadrupole-split doublet for Fe₂(CO)₉ provides strong evidence for its D₃h symmetric structure in the solid state, where both iron atoms are in identical environments.
-
Isomer Shift (δ = +0.18 mm/s) : This positive value (relative to stainless steel) is characteristic of iron in a formal oxidation state of zero with significant π-backbonding to the carbonyl ligands. The s-electron density at the iron nucleus is lower than in metallic iron due to the donation of iron d-electron density into the π* orbitals of the CO ligands. This deshielding of s-electrons leads to the observed isomer shift.
-
Quadrupole Splitting (ΔE₉ = 0.42 mm/s) : A non-zero quadrupole splitting indicates that the electric field at the iron nucleus is not perfectly spherical. In the D₃h structure of Fe₂(CO)₉, each iron atom is in an axially symmetric, but not spherically symmetric, environment. The coordination of three terminal and three bridging carbonyl groups creates an electric field gradient (EFG) at the iron nucleus, leading to the observed splitting of the nuclear energy levels and the appearance of a doublet in the spectrum. The relatively small magnitude of the splitting is consistent with the high symmetry of the iron site.
Conclusion
Mössbauer spectroscopy is an indispensable tool for the characterization of diiron nonacarbonyl. It provides unambiguous evidence for the equivalence of the two iron centers in the molecule, a key feature of its bridged structure. The measured isomer shift and quadrupole splitting parameters are in full agreement with an Fe(0) assignment and the D₃h molecular symmetry. The experimental protocols, though requiring cryogenic conditions, are well-established and continue to provide fundamental electronic structure information for this and other complex organometallic compounds.
References
A Theoretical Deep Dive into the Bonding of Diiron Nonacarbonyl [Fe2(CO)9]
For Researchers, Scientists, and Drug Development Professionals
Published: October 31, 2025
Abstract
Diiron nonacarbonyl, Fe2(CO)9, has been a subject of intense theoretical and experimental investigation since its discovery. Its unique triply bridged structure has challenged simple bonding models and sparked a long-standing debate over the existence of a direct iron-iron bond. This technical guide provides an in-depth analysis of the theoretical studies that have sought to elucidate the complex bonding in this archetypal bimetallic carbonyl complex. We will review the evolution of theoretical understanding, from early molecular orbital concepts to modern density functional theory calculations, and present key quantitative data, computational methodologies, and visual representations of the bonding models.
The Central Debate: The Nature of the Iron-Iron Interaction
The structure of Fe2(CO)9 consists of two Fe(CO)3 units linked by three bridging carbonyl ligands, resulting in D3h symmetry.[1][2] While the 18-electron rule, a powerful heuristic in organometallic chemistry, would predict a single Fe-Fe bond to satisfy the electron count for each metal center, numerous theoretical studies have challenged this simple picture.
Early theoretical work, notably by Hoffmann, suggested that the direct interaction between the two iron centers is in fact "antibonding and repulsive".[3] More sophisticated calculations using Self-Consistent Field (SCF) wave functions have supported this view, concluding that there is no direct Fe-Fe metal-metal bond.[4][5][6] Instead, these studies propose that the bridging carbonyls are essential for holding the two Fe(CO)3 fragments together. This is achieved through a combination of σ donation from the CO ligands into empty metal orbitals and π back-donation from filled metal d-orbitals into the CO 2π* antibonding orbitals.[4][5][6] This model describes the linkage in terms of Fe-C-Fe three-center, two-electron bonds.[7]
However, the debate is not entirely settled. More recent studies employing techniques like Electron Density Orbital Partitioning (EDOP) have suggested the existence of some, albeit weak, direct Fe-Fe bonding.[8] This analysis indicates that a σ-bonding combination of metal orbitals is not completely canceled out by its corresponding antibonding orbital, which is partially delocalized over the bridging carbonyls.[8] Thus, the current consensus leans towards a model where the primary bonding force is mediated by the carbonyl bridges, with any direct Fe-Fe covalent bond being minimal.[2]
The Role of Terminal and Bridging Carbonyl Ligands
The bonding of both terminal and bridging carbonyls is crucial to the overall stability and structure of Fe2(CO)9.
-
Terminal Carbonyls: The bonding of the six terminal CO ligands is analogous to that found in simpler monometallic carbonyls like Fe(CO)5.[4][5][6] It is characterized by the well-established Dewar-Chatt-Duncanson model, involving synergistic σ-donation from the carbon lone pair to the metal and π-back-donation from the metal d-orbitals into the CO π* orbitals.
-
Bridging Carbonyls: The three bridging carbonyls are more strongly bonded than the terminal ones.[1] They engage in stronger σ donation and π back-donation.[1] Quantum-chemical calculations suggest that for the molecule as a whole, the overall M→CO π back-donation is stronger than the M←CO σ donation.[1] These bridging ligands are fundamental to the molecule's structure, effectively forming a "glue" between the two iron centers.
Quantitative Data from Theoretical Calculations
A variety of computational methods have been applied to determine the structural and energetic properties of Fe2(CO)9. The data presented below is a summary from several high-level theoretical studies.
| Parameter | Method | Calculated Value | Experimental Value |
| Bond Distances (Å) | |||
| Fe-Fe | B3LYP/DZP | 2.564 Å | 2.523(1) Å[9] |
| Fe-Fe | BP86/DZP | 2.492 Å | |
| Fe-C (terminal) | B3LYP/DZP | 1.831 Å | 1.838(3) Å[9] |
| Fe-C (terminal) | BP86/DZP | 1.841 Å | |
| Fe-C (bridging) | B3LYP/DZP | 2.016 Å | 2.016(3) Å[9] |
| Fe-C (bridging) | BP86/DZP | 2.019 Å | |
| C-O (terminal) | B3LYP/DZP | 1.155 Å | 1.156(4) Å[9] |
| C-O (terminal) | BP86/DZP | 1.166 Å | |
| C-O (bridging) | B3LYP/DZP | 1.187 Å | 1.176(5) Å[9] |
| C-O (bridging) | BP86/DZP | 1.199 Å | |
| Bond Dissociation Energies (kcal/mol) | |||
| Fe-Fe (to form Fe(CO)5 + Fe(CO)4) | BP86 | 29.5 kcal/mol[10] | 29 kcal/mol[2] |
| Fe-CO (terminal) | BP86/DZP | 35.1 kcal/mol[10] | |
| Fe-CO (terminal) | B3LYP/DZP | 29.4 kcal/mol[10] | |
| Vibrational Frequencies (cm⁻¹) | |||
| ν(CO) terminal (A2'') | B3LYP | 2085 cm⁻¹[11] | ~2082 cm⁻¹[11] |
| ν(CO) terminal (E') | B3LYP | 2019 cm⁻¹[11] | ~2019 cm⁻¹[11] |
| ν(CO) bridging (E') | B3LYP | 1922 cm⁻¹[11] | ~1829 cm⁻¹[11] |
| ν(Fe-Fe) | 236-248 cm⁻¹[2] |
Note: Calculated values can vary significantly depending on the level of theory and basis set used. The values presented here are representative examples from the literature.
Computational Methodologies
The theoretical investigation of Fe2(CO)9 relies on sophisticated quantum chemical methods. Understanding these protocols is key to interpreting the computational results.
A. Density Functional Theory (DFT)
DFT is the most widely used method for studying Fe2(CO)9 due to its favorable balance of accuracy and computational cost.
-
Functionals: Hybrid Hartree-Fock/DFT methods are commonly employed.
-
Dispersion Corrections: To accurately model weak interactions, dispersion corrections are often included, such as Grimme's D3(BJ) method.[1]
-
Basis Sets: All-electron calculations typically use basis sets of double-ζ or triple-ζ quality, such as the DZP or aug-cc-pVTZ sets, to accurately describe the electronic structure of the iron center and ligands.[10][13]
B. Post-Hartree-Fock Methods
-
Møller-Plesset Perturbation Theory (MP2): While MP2 has been used, it has been shown to be less reliable than DFT for predicting the correct ground state and energetics of iron carbonyls.[14]
-
Self-Consistent Field (SCF): Early studies relied on SCF methods, which provided the initial insights into the lack of a direct Fe-Fe bond.[5][6]
C. Bonding Analysis Techniques
To interpret the complex electronic structure, several analysis methods are applied to the calculated wave functions:
-
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to find bond critical points, which are indicators of chemical bonds. Early QTAIM studies failed to find a bond critical point between the two iron atoms.[8]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis partitions the wave function into localized orbitals that correspond to chemical intuition (e.g., bonds, lone pairs).
-
Energy Decomposition Analysis with Natural Orbitals for Chemical Valence (EDA-NOCV): This powerful method decomposes the interaction energy between molecular fragments (e.g., the two Fe(CO)3 units) into physically meaningful terms like electrostatic interaction, Pauli repulsion, and orbital interaction, providing deep insight into the nature of the chemical bond.[1]
Visualizing the Bonding in Fe2(CO)9
Diagrams are essential for conceptualizing the complex interactions within Fe2(CO)9.
Caption: Logical flow of the main theoretical models describing the Fe-Fe interaction in Fe2(CO)9.
Caption: Simplified qualitative MO diagram of key Fe-Fe and Fe-(μ-CO) interactions in Fe2(CO)9.
Caption: A typical computational workflow for the theoretical study of Fe2(CO)9 using DFT.
Conclusion
The theoretical examination of Fe2(CO)9 reveals a nuanced bonding picture that defies simple classification. While the molecule's D3h structure is well-established, the nature of the interaction between the two iron centers is a delicate balance of forces. The overwhelming evidence from decades of computational studies indicates that a direct, covalent Fe-Fe bond, as implied by the 18-electron rule, is not a major contributor to the molecule's stability. Instead, the molecule is held together primarily by three strong Fe-C(μ)-Fe bridges. The debate continues regarding the existence of a very weak residual Fe-Fe interaction, but it is clear that the bridging carbonyls are the dominant feature of the bonding landscape. This complex serves as a critical example of how advanced theoretical methods are indispensable for unraveling the intricate electronic structures of polynuclear organometallic compounds.
References
- 1. Bonding in Binuclear Carbonyl Complexes M2(CO)9 (M = Fe, Ru, Os) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. On the bonding in Fe2(CO)9 | Semantic Scholar [semanticscholar.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. Diiron nonacarbonyl - Wikipedia [en.wikipedia.org]
- 8. Integration of electron density and molecular orbital techniques to reveal questionable bonds: the test case of the direct Fe-Fe bond in Fe2(CO)9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. inorganic chemistry - Why are there two infrared vibrational frequencies for the terminal CO ligands of Fe2(CO)9? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. chemie.uni-muenchen.de [chemie.uni-muenchen.de]
An In-depth Technical Guide to the Crystal Structure Analysis of Diiron Nonacarbonyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of diiron nonacarbonyl (Fe₂(CO)₉), a pivotal organometallic compound. This document details the crystallographic parameters, molecular geometry, and the experimental protocols utilized for its characterization, including single-crystal X-ray diffraction and Mössbauer spectroscopy. The information presented is intended to serve as a valuable resource for researchers in organometallic chemistry, materials science, and drug development.
Introduction to Diiron Nonacarbonyl
Diiron nonacarbonyl is a micaceous orange solid that serves as a key reagent in organometallic chemistry and organic synthesis.[1] Its low solubility in common solvents has historically presented challenges for crystal growth and structural elucidation.[1] The molecule consists of two iron atoms, nine carbonyl ligands, and exhibits a structure with D₃h symmetry.[2] A subject of ongoing discussion is the nature of the iron-iron interaction, with theoretical analyses suggesting the absence of a direct Fe-Fe bond in favor of a three-center-two-electron bond involving a bridging carbonyl group.[2]
Crystallographic and Structural Data
The crystal structure of diiron nonacarbonyl has been determined with high accuracy using single-crystal X-ray diffraction. The key crystallographic and molecular geometry parameters are summarized in the tables below.
Crystallographic Data
| Parameter | Value | Reference |
| Crystal System | Hexagonal | [3] |
| Space Group | P6₃/m | [3] |
| a | 6.45 Å | [3] |
| b | 6.45 Å | [3] |
| c | 16.14 Å | [3] |
| α | 90.00° | [3] |
| β | 90.00° | [3] |
| γ | 120.00° | [3] |
| Unit Cell Volume | 580.87 ų | [3] |
Selected Bond Lengths and Angles
| Bond/Angle | Type | Length (Å) / Angle (°) | Reference |
| Fe-Fe | 2.523(1) | ||
| Fe-C | Terminal | 1.838(3) | |
| Fe-C | Bridging | 2.016(3) | |
| C-O | Terminal | 1.156(4) | |
| C-O | Bridging | 1.176(5) | |
| C(terminal)-Fe-C(terminal) | 96.1(1) | ||
| Fe-C(bridging)-Fe | 77.6(1) | ||
| Fe-C-O(terminal) | 177.1(3) |
Experimental Protocols
The determination of the crystal structure of diiron nonacarbonyl relies on sophisticated analytical techniques. The following sections provide detailed methodologies for the key experiments.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
-
Crystal Growth: High-quality single crystals of diiron nonacarbonyl are typically grown by the slow evaporation of a saturated solution or by slow cooling of a solution. Due to its air-sensitivity, these procedures are performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.
-
Crystal Selection and Mounting: A suitable single crystal (ideally 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal is coated in a cryoprotectant oil (e.g., perfluoropolyether oil) to prevent degradation from air and moisture and then mounted on a cryoloop.
-
Data Collection:
-
The mounted crystal is placed on the goniometer head of a single-crystal X-ray diffractometer equipped with a low-temperature device (typically cooled to ~150 K). The low temperature minimizes thermal vibrations and potential sample decomposition.
-
A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.
-
The crystal is rotated, and a series of diffraction images are collected by a detector (e.g., a CCD or CMOS detector).
-
The collected frames are auto-indexed to determine the unit cell parameters and orientation matrix.
-
-
Structure Solution and Refinement:
-
The integrated intensities from the diffraction images are used to solve the crystal structure. For novel structures, direct methods are often employed to determine the initial phases of the structure factors.
-
The initial structural model is then refined using full-matrix least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
The final model is validated by checking various crystallographic parameters (e.g., R-factor, goodness-of-fit) and the reasonableness of the bond lengths and angles.
-
Mössbauer Spectroscopy
Mössbauer spectroscopy is a highly sensitive technique for probing the local electronic environment of iron nuclei. For diiron nonacarbonyl, it provides valuable information about the oxidation state and site symmetry of the iron atoms. The Mössbauer spectrum of Fe₂(CO)₉ reveals a single quadrupole doublet, which is consistent with the D₃h-symmetric structure where both iron atoms are chemically equivalent.[1]
-
Sample Preparation: A powdered sample of diiron nonacarbonyl is finely ground to ensure a uniform thickness. The powder is then encapsulated in a sample holder, often made of a material like Delrin or Lucite, to a specific thickness to optimize the signal-to-noise ratio. All sample handling is performed in an inert atmosphere.
-
Data Acquisition:
-
The sample holder is mounted in a cryostat, and the sample is cooled to a low temperature, typically that of liquid nitrogen (77 K) or liquid helium (4.2 K), to increase the recoilless fraction.
-
A Mössbauer spectrometer is used, which consists of a radioactive source (commonly ⁵⁷Co in a rhodium matrix) that emits gamma rays, a drive to move the source at varying velocities (to create a Doppler energy shift), a detector, and data acquisition electronics.
-
The gamma rays are passed through the sample, and the transmission is measured as a function of the source velocity.
-
-
Data Analysis:
-
The resulting Mössbauer spectrum (a plot of gamma-ray transmission versus velocity) is fitted with Lorentzian line shapes.
-
From the fit, the key Mössbauer parameters are extracted: the isomer shift (δ) and the quadrupole splitting (ΔEₐ).
-
The isomer shift provides information about the s-electron density at the iron nucleus and thus the oxidation state of the iron.
-
The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus and provides information about the symmetry of the electronic environment around the iron atom.
-
Molecular Structure and Bonding
The molecular structure of diiron nonacarbonyl is a classic example of a metal carbonyl cluster.
The structure features two iron atoms bridged by three carbonyl ligands, with each iron atom also bonded to three terminal carbonyl ligands. This arrangement results in a confacial bioctahedral geometry. The nature of the Fe-Fe bond has been a topic of considerable debate. While early descriptions included a direct Fe-Fe bond to satisfy the 18-electron rule for each iron atom, more recent theoretical studies suggest that a direct metal-metal bond is absent. Instead, the interaction is better described by a combination of through-space and through-bridge interactions, with the possibility of a three-center-two-electron "banana bond" for one of the bridging carbonyls.[4]
Conclusion
The crystal structure of diiron nonacarbonyl has been thoroughly characterized by single-crystal X-ray diffraction and supported by Mössbauer spectroscopy. This technical guide has provided a detailed overview of its crystallographic parameters, molecular geometry, and the experimental methodologies employed in its analysis. The data and protocols presented herein are intended to be a valuable reference for researchers working with this and similar organometallic compounds. The ongoing discussion surrounding the nature of the Fe-Fe bond highlights the complexity and richness of bonding in metal carbonyl clusters, a field where continued experimental and theoretical work will undoubtedly yield further insights.
References
Methodological & Application
Application Notes and Protocols: Diiron Nonacarbonyl as a Precursor for Iron Nanoparticle Synthesis in Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of iron nanoparticles using diiron nonacarbonyl (Fe₂(CO)₉) as a precursor. This document is intended for researchers and professionals in drug development, offering insights into the synthesis, characterization, and potential applications of these nanoparticles, with a focus on creating drug delivery systems.
Introduction
Iron nanoparticles (FeNPs) are of significant interest in the biomedical field, particularly for applications in drug delivery, magnetic resonance imaging (MRI), and hyperthermia cancer therapy. Their magnetic properties allow for targeted delivery to specific sites within the body through the application of an external magnetic field. Diiron nonacarbonyl is a solid, reactive source of zero-valent iron, which can be thermally decomposed to produce crystalline and size-controlled iron nanoparticles. A key advantage over the more volatile and toxic iron pentacarbonyl (Fe(CO)₅) is its solid nature, which allows for greater control over reaction stoichiometry. However, the poor solubility of Fe₂(CO)₉ in common organic solvents presents a challenge that can be overcome through the use of specific solvents or solubility-enhancing agents like amines.
It is important to note that zero-valent iron nanoparticles are highly reactive and readily oxidize in the presence of air and water to form iron oxides (e.g., magnetite Fe₃O₄ or maghemite γ-Fe₂O₃). This oxide shell is often advantageous as it improves biocompatibility and provides a surface for functionalization with targeting ligands and therapeutic agents.
Synthesis of Iron Nanoparticles from Diiron Nonacarbonyl
The primary method for synthesizing iron nanoparticles from diiron nonacarbonyl is thermal decomposition. This process involves heating a solution or dispersion of the precursor in a high-boiling point solvent, leading to the decomposition of Fe₂(CO)₉ and the subsequent nucleation and growth of iron nanoparticles. The size, shape, and crystallinity of the resulting nanoparticles are highly dependent on several reaction parameters.
Key Synthesis Parameters and Their Effects
The precise control over nanoparticle characteristics is crucial for their application in drug delivery. The following table summarizes the influence of key synthesis parameters on the resulting iron nanoparticles.
| Parameter | Effect on Nanoparticle Properties | Typical Range/Conditions |
| Temperature | Higher temperatures generally lead to smaller, more crystalline nanoparticles due to faster nucleation rates. | 170 - 200 °C |
| Precursor Concentration | Higher concentrations can lead to larger nanoparticles due to increased monomer availability for particle growth. | 0.1 - 0.9 wt% in solvent |
| Reaction Time | Longer reaction times allow for particle growth, leading to larger nanoparticles. | 1 - 12 hours |
| Solvent | The choice of solvent influences precursor solubility and nanoparticle stability. High-boiling point solvents are required. | Ionic Liquids (e.g., BMIMBF₄), Organic Solvents (e.g., 1-octadecene) |
| Capping Agent/Surfactant | Stabilizes nanoparticles, prevents aggregation, and controls growth. The concentration is a key factor in size and shape control. | Oleic acid, Dodecylamine (DDA) |
| Atmosphere | An inert atmosphere (e.g., nitrogen, argon) is crucial to prevent the rapid oxidation of the zero-valent iron core. | Nitrogen or Argon |
Experimental Protocols
Below are two detailed protocols for the synthesis of iron nanoparticles using diiron nonacarbonyl as a precursor.
Protocol 1: Thermal Decomposition in an Ionic Liquid
This protocol is adapted from a method describing the synthesis of ~10 nm iron nanoparticles in n-butyl-3-methylimidazolium tetrafluoroborate (BMIMBF₄).
Materials:
-
Diiron nonacarbonyl (Fe₂(CO)₉)
-
n-butyl-3-methylimidazolium tetrafluoroborate (BMIMBF₄)
-
Ethanol (for washing)
-
Nitrogen or Argon gas (high purity)
-
Schlenk line and glassware
Procedure:
-
In a nitrogen-filled glovebox, dissolve a specific amount of Fe₂(CO)₉ (e.g., 6-54 mg) in the ionic liquid BMIMBF₄ (e.g., 6.0 g) to achieve the desired concentration (e.g., 0.1-0.9 wt%).
-
Transfer the solution to a Schlenk flask and connect it to a Schlenk line under a positive pressure of inert gas.
-
With vigorous stirring, slowly heat the solution to the desired temperature (e.g., 170-200 °C) over a period of 1 hour.
-
Maintain the reaction at this temperature for 12 hours under continuous stirring and a flow of inert gas.
-
After 12 hours, turn off the heating and allow the mixture to cool to room temperature under the inert atmosphere.
-
To isolate the nanoparticles, transfer the cooled dispersion to centrifuge tubes inside a glovebox.
-
Centrifuge the dispersion (e.g., 2500 rpm for 15 minutes) to pellet the iron nanoparticles.
-
Carefully decant the supernatant ionic liquid, which can be reused.
-
Wash the nanoparticle pellet by re-dispersing in ethanol, followed by centrifugation. Repeat this washing step twice to remove any residual ionic liquid.
-
Dry the final nanoparticle product under vacuum and store under an inert atmosphere to prevent oxidation.
Protocol 2: Thermal Decomposition in an Organic Solvent with a Capping Agent
This protocol describes the synthesis of iron nanoparticles in 1-octadecene (ODE) using dodecylamine (DDA) as a capping agent and to enhance precursor solubility.
Materials:
-
Diiron nonacarbonyl (Fe₂(CO)₉)
-
1-octadecene (ODE), degassed
-
Dodecylamine (DDA)
-
Chloroform and Isopropanol (for washing)
-
Hexane (for final dispersion)
-
Nitrogen or Argon gas (high purity)
-
Schlenk line and glassware, syringe pump
Procedure:
-
In a nitrogen-filled glovebox, prepare the reaction solution by combining Fe₂(CO)₉ (e.g., 0.02 g, 0.06 mmol), DDA (e.g., 0.25 g, 1.3 mmol), and ODE (4 mL).
-
Heat the mixture to 70 °C with stirring to obtain a clear orange-red solution. This step forms an amine-iron carbonyl complex, improving solubility.
-
In a separate three-neck flask connected to a Schlenk line, heat a solution of DDA (e.g., 0.24 g, 1.3 mmol) in ODE (3 mL) to 180 °C under an inert atmosphere.
-
Using a syringe pump, inject the prepared reaction solution into the hot DDA/ODE mixture at a controlled rate (e.g., 33 µL/min).
-
After the injection is complete, age the reaction mixture at 180 °C for a desired period (e.g., 60-120 minutes) to allow for particle growth.
-
Cool the reaction to room temperature.
-
For purification, transfer the nanoparticle dispersion to a centrifuge tube. Add a mixture of chloroform and isopropanol to precipitate the nanoparticles.
-
Centrifuge to pellet the nanoparticles and discard the supernatant. Repeat the washing step two more times.
-
After the final wash, re-disperse the purified nanoparticles in a non-polar solvent like hexane for storage.
Characterization of Synthesized Nanoparticles
A thorough characterization of the synthesized nanoparticles is essential to ensure they meet the required specifications for drug delivery applications.
| Characterization Technique | Information Obtained | Typical Results for FeNPs from Fe₂(CO)₉ |
| Transmission Electron Microscopy (TEM) | Size, shape, morphology, and size distribution. | Spherical nanoparticles, typically in the range of 5-20 nm with a narrow size distribution. |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution in solution. | Hydrodynamic diameter will be larger than the TEM size due to the solvent and capping agent layer. |
| X-ray Diffraction (XRD) | Crystalline structure and phase identification. | Can confirm the presence of zero-valent iron (bcc) and/or iron oxide phases (e.g., magnetite, maghemite). |
| Vibrating Sample Magnetometry (VSM) | Magnetic properties, such as saturation magnetization and superparamagnetism. | Superparamagnetic behavior at room temperature is often observed for nanoparticles below ~20 nm. |
| Thermogravimetric Analysis (TGA) | Quantification of surface coating. | Can determine the weight percentage of the capping agent on the nanoparticle surface. |
Application in Drug Delivery
Iron nanoparticles synthesized from diiron nonacarbonyl can be utilized as carriers for therapeutic agents. To achieve this, the nanoparticle surface often requires functionalization to improve biocompatibility and provide anchor points for drug conjugation.
Surface Functionalization for Biocompatibility and Drug Loading
Bare iron nanoparticles are often hydrophobic and prone to aggregation in aqueous biological environments. Surface modification is therefore a critical step.
Protocol 3: Ligand Exchange for Aqueous Dispersibility
This protocol describes a general method to make the nanoparticles water-dispersible, a prerequisite for most biological applications.
-
Synthesize and purify the iron nanoparticles as described in Protocol 2.
-
Disperse the nanoparticles in a suitable solvent (e.g., chloroform).
-
Prepare a solution of a bifunctional ligand, such as polyethylene glycol (PEG) with a thiol or amine end group, in the same solvent.
-
Mix the nanoparticle dispersion with the ligand solution and stir for an extended period (e.g., 24 hours) to allow for ligand exchange on the nanoparticle surface.
-
After ligand exchange, the nanoparticles can be precipitated and washed to remove excess free ligand.
-
The functionalized nanoparticles should now be dispersible in aqueous solutions.
Drug Loading and Release
The loading of drugs onto the functionalized nanoparticles can be achieved through various mechanisms, including covalent bonding, electrostatic interaction, or physical adsorption. The choice of method depends on the drug's chemical properties and the desired release profile. Doxorubicin (DOX), a common anticancer drug, is often used as a model therapeutic.
Protocol 4: Loading of Doxorubicin (DOX) onto Functionalized Iron Nanoparticles
This protocol is a representative example for loading a chemotherapeutic agent.
Materials:
-
PEG-functionalized iron nanoparticles in an aqueous buffer (e.g., PBS, pH 7.4).
-
Doxorubicin hydrochloride (DOX).
-
Dialysis membrane (with appropriate molecular weight cut-off).
Procedure:
-
Disperse the PEG-functionalized iron nanoparticles in a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Prepare a solution of DOX in the same buffer.
-
Add the DOX solution to the nanoparticle dispersion and stir the mixture at room temperature for 24 hours in the dark to allow for drug loading. The interaction is often a combination of electrostatic and hydrophobic interactions.
-
To determine the loading efficiency, the drug-loaded nanoparticles are separated from the solution by magnetic separation or centrifugation.
-
The concentration of free DOX in the supernatant is measured using a UV-Vis spectrophotometer (at ~480 nm).
-
The loading efficiency and drug loading content can be calculated using the following formulas:
-
Loading Efficiency (%) = [(Total amount of DOX - Amount of free DOX) / Total amount of DOX] x 100
-
Drug Loading Content (%) = [Weight of loaded DOX / Weight of nanoparticles] x 100
-
Quantitative Data on Doxorubicin Loading and Release:
The following table provides representative data for doxorubicin loading on iron oxide nanoparticles, which are analogous to the oxidized surface of the nanoparticles synthesized from diiron nonacarbonyl.
| Nanoparticle System | Loading Efficiency (%) | Loading Capacity (µg DOX / mg NP) | Release Conditions | Cumulative Release (%) |
| PEG-coated Fe₃O₄ NPs | ~85% | ~870 | pH 5.0 (simulated endosomal pH) | ~30% over 48 hours |
| PEG-coated Fe₃O₄ NPs | ~85% | ~870 | pH 7.4 (physiological pH) | <10% over 48 hours |
This pH-dependent release is highly desirable for cancer therapy, as the acidic environment of tumor tissues and endosomes can trigger the release of the drug, minimizing systemic toxicity.
Biocompatibility and Cellular Interactions
The interaction of nanoparticles with biological systems is a critical aspect of their development for drug delivery. The inherent reactivity of zero-valent iron can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and cellular toxicity.
Potential Signaling Pathways Affected by Iron Nanoparticles
Exposure of cells to iron oxide nanoparticles has been shown to affect several key signaling pathways. Understanding these interactions is crucial for assessing the safety and efficacy of the nanoparticle-based drug delivery system.
-
Oxidative Stress Pathways: The generation of ROS can activate stress-related pathways such as the JNK and p38 MAPK pathways, which can lead to inflammation and apoptosis.
-
Cell Proliferation and Survival Pathways: Pathways like mTOR and EGFR, which are critical for cell growth and proliferation, can be dysregulated upon nanoparticle exposure.
-
DNA Damage and Apoptosis Pathways: The p53-mediated pathway can be activated in response to DNA damage caused by oxidative stress, leading to cell cycle arrest or apoptosis.
Visualizations
Experimental Workflow
Application Notes: Diiron Nonacarbonyl in Organic Synthesis
Introduction
Diiron nonacarbonyl, Fe₂(CO)₉, is an air-sensitive, orange crystalline solid widely utilized in organometallic chemistry and organic synthesis.[1] As a reactive source of zero-valent iron, it is often preferred over the more volatile and toxic iron pentacarbonyl, Fe(CO)₅.[2] Its virtual insolubility in common organic solvents is a notable characteristic.[1] Fe₂(CO)₉ serves as a versatile reagent for synthesizing other iron carbonyl complexes, mediating cycloaddition and coupling reactions, and acting as a precursor for advanced materials.[1][3]
Key Applications
The utility of diiron nonacarbonyl spans several key areas of organic synthesis, from the formation of carbon-carbon bonds to the synthesis of complex organometallic reagents. Its reactivity is central to cycloadditions, C-C coupling reactions, and as a precursor to other catalytically active species.
Figure 1: Key applications of diiron nonacarbonyl in organic synthesis.
1. Precursor to Iron Carbonyl Complexes
Diiron nonacarbonyl is a primary starting material for various iron carbonyl complexes, such as those of the type Fe(CO)₄L (where L is a Lewis base) and Fe(CO)₃(diene).[1][3] These syntheses are often performed in tetrahydrofuran (THF), where Fe₂(CO)₉ is believed to dissociate into Fe(CO)₅ and a reactive Fe(CO)₄(THF) intermediate.[1][4] A prominent example is the synthesis of (benzylideneacetone)iron tricarbonyl, (bda)Fe(CO)₃, a useful reagent for transferring the Fe(CO)₃ moiety to other organic substrates.[5][6]
2. Cycloaddition Reactions
Fe₂(CO)₉ is instrumental in constructing cyclic systems through various cycloaddition pathways.
-
Noyori [3+2] Reaction: It facilitates the synthesis of cyclopentadienones through a formal [3+2] cycloaddition of dibromoketones and alkenes or alkynes.[1] The reaction proceeds via the formation of an oxyallyl iron(II) intermediate.
-
[2+2+1] Cycloadditions (Pauson-Khand Type Reaction): While the Pauson-Khand reaction (PKR) traditionally uses cobalt catalysts, iron carbonyls, including Fe₂(CO)₉, can also mediate the [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form cyclopentenones.[7][8]
-
Synthesis of Cyclobutadiene Complexes: Fe₂(CO)₉ reacts with 3,4-dihalocyclobutenes to produce stable (cyclobutadiene)iron tricarbonyl complexes.[1][9] This reaction provides a valuable route to the otherwise unstable cyclobutadiene ligand, allowing for further synthetic transformations.
3. Carbon-Carbon Coupling Reactions
Fe₂(CO)₉, often in combination with other ligands, catalyzes C-C bond formation. A notable example is the allylation of zinc enolates.[3] A system comprising Fe₂(CO)₉ and triphenylphosphine acts as a cost-effective catalyst for this transformation, providing allylated products with high diastereoselectivity, particularly in cyclic systems.[3]
4. Protection of Dienes
The Fe(CO)₃ fragment, readily available from Fe₂(CO)₉, can coordinate to 1,3-dienes to form stable (diene)Fe(CO)₃ complexes. This serves as an effective method for protecting the diene functionality from reactions such as catalytic hydrogenation or Diels-Alder reactions. The diene can be liberated from the iron complex at a later stage using mild oxidizing agents like ceric ammonium nitrate (CAN) or trimethylamine N-oxide.
5. Synthesis of Iron-Containing Nanoparticles
Diiron nonacarbonyl is used as a solid, non-volatile precursor for the synthesis of iron and iron-containing heterometallic nanoparticles.[10] Thermal decomposition of Fe₂(CO)₉, often in the presence of surfactants and high-boiling point solvents, yields well-defined nanoparticles with applications in catalysis and materials science.[3][10]
Quantitative Data Summary
The following table summarizes representative reactions using diiron nonacarbonyl, highlighting the reaction conditions and reported yields.
| Reaction Type | Substrates | Reagent/Catalyst | Solvent | Temperature | Yield | Reference |
| Cyclobutadiene Complex Synthesis | cis-3,4-Dichlorocyclobutene | Fe₂(CO)₉ (stoich.) | Benzene | 50-55 °C | 45-46% | [9] |
| Fe(CO)₃ Transfer Reagent Synthesis | Benzylideneacetone | Fe₂(CO)₉ (stoich.) | Ether | Reflux | Good | [6] |
| Pauson-Khand Type Reaction (Allene) | Allene, Alkyne | Fe₂(CO)₉ (stoich.) | Hexane | 65 °C | 60-80% | [8] |
| Allylation of Zinc Enolate | Cyclohexenone-derived Zinc Enolate, Allyl Bromide | Fe₂(CO)₉ / PPh₃ (cat.) | THF | Room Temp | 65-85% | [3] |
| Nanoparticle Synthesis | Fe₂(CO)₉, Dodecylamine (DDA) | - | ODE | 180 °C | N/A | [10] |
Experimental Protocols
Protocol 1: Synthesis of (Cyclobutadiene)iron Tricarbonyl [9]
This protocol describes the reaction of cis-3,4-dichlorocyclobutene with diiron nonacarbonyl to yield the stable cyclobutadiene complex.
Figure 2: Workflow for the synthesis of (cyclobutadiene)iron tricarbonyl.
Materials:
-
cis-3,4-Dichlorocyclobutene (20 g, 0.16 mol)
-
Diiron nonacarbonyl (approx. 140 g, 0.385 mol)
-
Anhydrous benzene (125 mL)
-
Pentane
-
Filtercel
-
Nitrogen gas supply
Procedure:
-
Setup: In a well-ventilated fume hood, equip a 500-mL, three-necked flask with a mechanical stirrer and a condenser topped with a T-piece for nitrogen inlet/outlet. Place the flask in an oil bath.
-
Charging the Flask: Add cis-3,4-dichlorocyclobutene (20 g) and anhydrous benzene (125 mL) to the flask. Flush the system thoroughly with nitrogen.
-
Initiation: Add an initial portion of diiron nonacarbonyl (25 g) to the stirred solution. Stop the nitrogen flow and heat the mixture to 50–55 °C. A rapid evolution of carbon monoxide gas will be observed.
-
Incremental Addition: As the rate of gas evolution subsides (typically after ~15 minutes), add another 8 g portion of diiron nonacarbonyl. Continue these incremental additions until the conversion is complete and no more CO evolves. The total reaction time is approximately 6 hours.
-
Post-Reaction: Once the reaction is complete, continue stirring at 50 °C for an additional hour.
-
Workup: Cool the reaction mixture and filter it with suction through a pad of Filtercel. Caution: The solid residue is often pyrophoric and should be wetted with water immediately after filtration before disposal.[9]
-
Extraction: Thoroughly wash the residue in the funnel with pentane until the washings are colorless.
-
Purification: Combine the filtrates and remove the pentane and most of the benzene using a rotary evaporator. Transfer the residual liquid to a distillation apparatus and distill under reduced pressure to remove any remaining benzene and iron pentacarbonyl byproduct.
-
Isolation: Collect the product, (cyclobutadiene)iron tricarbonyl, as a pale yellow oil by vacuum distillation (b.p. 47 °C at 3 mmHg). The expected yield is 13.8–14.4 g (45–46%).[9]
Protocol 2: Synthesis of (Benzylideneacetone)iron Tricarbonyl, (bda)Fe(CO)₃ [6]
This protocol describes a straightforward method for preparing (bda)Fe(CO)₃, a common Fe(CO)₃ transfer agent.
Materials:
-
Diiron nonacarbonyl, Fe₂(CO)₉
-
Benzylideneacetone (bda)
-
Anhydrous diethyl ether or other suitable solvent (e.g., benzene)
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), add diiron nonacarbonyl and a stoichiometric equivalent of benzylideneacetone to a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Solvent Addition: Add anhydrous diethyl ether to the flask to create a slurry.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the color change of the solution and the consumption of the solid Fe₂(CO)₉.
-
Workup: Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Purification: Filter the reaction mixture to remove any insoluble byproducts. Remove the solvent from the filtrate under reduced pressure. The resulting red solid can be further purified by recrystallization from a suitable solvent like hexane or by column chromatography on silica gel.
Safety Information
Diiron nonacarbonyl is a flammable solid and is air and moisture sensitive. It should be handled under an inert atmosphere. Although non-volatile, it can be a source of highly toxic carbon monoxide upon decomposition.[11] The solid residue from reactions can be pyrophoric.[9] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.
References
- 1. Diiron nonacarbonyl - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Diironnonacarbonyl | 15321-51-4 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (Benzylideneacetone)iron tricarbonyl - Wikipedia [en.wikipedia.org]
- 6. (Benzylideneacetone)iron_tricarbonyl [chemeurope.com]
- 7. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 8. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/C7NR01028A [pubs.rsc.org]
- 11. DIIRON NONACARBONYL One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Notes and Protocols: Fe2(CO)9 as a Catalyst in Carbonylation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diiron nonacarbonyl (Fe₂(CO)₉) as a versatile and cost-effective catalyst in various carbonylation reactions. The protocols detailed below are intended to serve as a practical guide for laboratory synthesis, offering step-by-step procedures for key transformations, including the aminocarbonylation and alkoxycarbonylation of unactivated alkyl halides, and the double carbonylation of alkynes.
Introduction
Diiron nonacarbonyl, a readily available and relatively inexpensive iron carbonyl complex, has emerged as a powerful catalyst for the introduction of carbonyl groups into organic molecules. Its utility stems from its ability to serve as a reactive source of Fe(0) and to facilitate the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. These reactions are of significant interest in organic synthesis and drug development, providing access to a wide array of valuable carbonyl-containing compounds such as amides, esters, and unique cyclic ketones. This document outlines detailed protocols for several key Fe₂(CO)₉-catalyzed carbonylation reactions and presents quantitative data to showcase their efficiency and scope.
Aminocarbonylation of Unactivated Alkyl Halides
The aminocarbonylation of alkyl halides represents a direct and atom-economical approach to the synthesis of amides, a ubiquitous functional group in pharmaceuticals and biologically active compounds. Fe₂(CO)₉, in conjunction with a suitable ligand and base, effectively catalyzes this transformation.
Quantitative Data Summary
| Entry | Alkyl Halide | Amine | Product | Yield (%) |
| 1 | 1-Bromooctane | Morpholine | 1-(Morpholin-4-yl)nonan-1-one | 95 |
| 2 | 1-Iodooctane | Morpholine | 1-(Morpholin-4-yl)nonan-1-one | 92 |
| 3 | 1-Bromohexane | Aniline | N-Phenylheptanamide | 88 |
| 4 | 1-Bromoadamantane | Piperidine | 1-(Adamantan-1-yl)-1-(piperidin-1-yl)methanone | 75 |
| 5 | 1-Bromo-4-phenylbutane | Benzylamine | N-Benzyl-5-phenylpentanamide | 91 |
Experimental Protocol: Synthesis of 1-(Morpholin-4-yl)nonan-1-one
Materials:
-
Diiron nonacarbonyl (Fe₂(CO)₉)
-
1,10-Phenanthroline (1,10-Phen)
-
Cesium carbonate (Cs₂CO₃)
-
1-Bromooctane
-
Morpholine
-
Dibutyl ether (Bu₂O), anhydrous
-
Carbon monoxide (CO) gas (lecture bottle or balloon)
-
Schlenk flask or high-pressure autoclave
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a dry Schlenk flask or a glass liner for an autoclave, add Fe₂(CO)₉ (7.5 mol%), 1,10-phenanthroline (9 mol%), and Cs₂CO₃ (2.0 equiv.).
-
The vessel is evacuated and backfilled with argon three times.
-
Add anhydrous dibutyl ether (0.5 M solution based on the alkyl halide), 1-bromooctane (1.0 equiv.), and morpholine (1.2 equiv.) via syringe under an argon atmosphere.
-
The reaction vessel is then purged with carbon monoxide and pressurized to 6 bar with CO.
-
The reaction mixture is stirred vigorously at 120 °C for 24 hours.
-
After cooling to room temperature, the CO pressure is carefully released in a well-ventilated fume hood.
-
The reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove insoluble inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(morpholin-4-yl)nonan-1-one.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycles for aminocarbonylation.
Alkoxycarbonylation of Unactivated Alkyl Halides
The synthesis of esters from alkyl halides via carbonylation is another fundamental transformation in organic chemistry. Fe₂(CO)₉ provides an efficient catalytic system for this reaction, offering an alternative to more expensive noble metal catalysts.
Quantitative Data Summary
| Entry | Alkyl Halide | Alcohol | Product | Yield (%) |
| 1 | 1-Bromohexane | Methanol | Methyl heptanoate | 85 |
| 2 | 1-Bromooctane | Ethanol | Ethyl nonanoate | 83 |
| 3 | 1-Bromo-3-phenylpropane | Benzyl alcohol | Benzyl 4-phenylbutanoate | 92 |
| 4 | Cyclohexyl bromide | Isopropanol | Isopropyl cyclohexanecarboxylate | 78 |
| 5 | 1-Bromo-4-cyanobutane | tert-Butanol | tert-Butyl 5-cyanopentanoate | 70 |
Experimental Protocol: Synthesis of Methyl Heptanoate
Materials:
-
Diiron nonacarbonyl (Fe₂(CO)₉)
-
Tris(2,4-di-tert-butylphenyl)phosphite (Ligand L5)
-
Cesium carbonate (Cs₂CO₃)
-
1-Bromohexane
-
Methanol
-
Toluene, anhydrous
-
Carbon monoxide (CO) gas
-
High-pressure autoclave
-
Standard laboratory glassware and purification supplies
Procedure:
-
Inside a glovebox, a glass liner for a high-pressure autoclave is charged with Fe₂(CO)₉ (7.5 mol%), tris(2,4-di-tert-butylphenyl)phosphite (9 mol%), and Cs₂CO₃ (3.0 equiv.).
-
Anhydrous toluene (0.67 M solution based on the alcohol) is added, followed by 1-bromohexane (3.0 equiv.) and methanol (1.0 equiv.).
-
The liner is sealed inside the autoclave. The autoclave is removed from the glovebox, connected to a CO line, and purged with CO three times.
-
The autoclave is pressurized to 6 bar with CO.
-
The reaction mixture is stirred at 90 °C for 16 hours.
-
After cooling to room temperature, the CO pressure is carefully vented.
-
The reaction mixture is diluted with diethyl ether and filtered.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure methyl heptanoate.
Experimental Workflow
Caption: Workflow for alkoxycarbonylation.
Double Carbonylation of Alkynes to Cyclobutenediones
The double carbonylation of alkynes to afford cyclobutenediones is a unique transformation catalyzed by iron carbonyl complexes. This reaction provides access to strained four-membered ring systems that are valuable building blocks in organic synthesis.
Quantitative Data Summary
| Entry | Alkyne | Product | Yield (%) |
| 1 | Diphenylacetylene | 3,4-Diphenylcyclobut-3-ene-1,2-dione | 90 |
| 2 | 1-Phenyl-1-propyne | 3-Methyl-4-phenylcyclobut-3-ene-1,2-dione | 75 |
| 3 | 4-Octyne | 3,4-Dipropylcyclobut-3-ene-1,2-dione | 82 |
| 4 | 1-Phenyl-1-hexyne | 3-Butyl-4-phenylcyclobut-3-ene-1,2-dione | 78 |
| 5 | Cyclododecyne | Bicyclo[10.2.0]tetradec-1(12)-ene-13,14-dione | 63 |
Experimental Protocol: Synthesis of 3,4-Diphenylcyclobut-3-ene-1,2-dione
Materials:
-
Diiron nonacarbonyl (Fe₂(CO)₉)
-
Potassium tert-butoxide (t-BuOK)
-
Diphenylacetylene
-
Tetrahydrofuran (THF), anhydrous
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware and purification supplies
Procedure:
-
A solution of potassium tert-butoxide (2.5 equiv.) in anhydrous THF is prepared in a round-bottom flask under an argon atmosphere.
-
Diiron nonacarbonyl (1.2 equiv.) is added to the solution, and the mixture is stirred at room temperature for 30 minutes.
-
Diphenylacetylene (1.0 equiv.) is then added, and the reaction mixture is heated to 70 °C and stirred for 12 hours.
-
The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane.
-
A solution of copper(II) chloride dihydrate (3.0 equiv.) in water is added, and the biphasic mixture is stirred vigorously at room temperature for 2 hours.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization or flash column chromatography to yield 3,4-diphenylcyclobut-3-ene-1,2-dione as a solid.
Logical Relationship Diagram
Caption: Key steps in alkyne double carbonylation.
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions, including the use of a fume hood and personal protective equipment, should be taken at all times. Reactions involving carbon monoxide should be performed with extreme care due to its high toxicity.
Application Notes and Protocols: Diiron Nonacarbonyl in the Synthesis of Iron Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of diiron nonacarbonyl (Fe₂(CO)₉) as a versatile precursor in the synthesis of a variety of iron complexes. Diiron nonacarbonyl serves as a more reactive and safer alternative to the volatile and highly toxic iron pentacarbonyl (Fe(CO)₅) for generating Fe(0) species.[1][2] Its applications range from the synthesis of discrete organometallic complexes to the formation of iron-based nanoparticles.
Synthesis of (Diene)Fe(CO)₃ Complexes
Diiron nonacarbonyl is a widely used reagent for the synthesis of (diene)iron tricarbonyl complexes. The Fe(CO)₃ moiety can act as a protecting group for the diene, preventing its participation in reactions like Diels-Alder cycloadditions and hydrogenation.[3] The general reaction involves the displacement of CO ligands and the coordination of the diene to the iron center.
General Reaction Scheme: Fe₂(CO)₉ + diene → (diene)Fe(CO)₃ + Fe(CO)₅ + CO
This protocol details the synthesis of (cyclobutadiene)iron tricarbonyl from cis-3,4-dichlorocyclobutene and diiron nonacarbonyl, as adapted from Organic Syntheses.[4]
Experimental Workflow:
Caption: Workflow for the synthesis of (Cyclobutadiene)iron Tricarbonyl.
Materials:
-
cis-3,4-Dichlorocyclobutene (20 g, 0.16 mol)
-
Diiron nonacarbonyl (Fe₂(CO)₉) (approx. 140 g, 0.385 mol)
-
Anhydrous benzene (125 mL)
-
Pentane
-
Filtercel
Equipment:
-
500-mL three-necked flask
-
Oil bath
-
Condenser
-
Mechanical stirrer
-
Nitrogen gas supply
-
Buchner funnel and filtration apparatus
-
Fractional distillation apparatus
Procedure:
-
In a well-ventilated fume hood, equip a 500-mL three-necked flask with a condenser and a mechanical stirrer. Immerse the flask in an oil bath.
-
Introduce cis-3,4-dichlorocyclobutene (20 g) and anhydrous benzene (125 mL) into the flask.
-
Flush the apparatus with nitrogen.
-
Add an initial portion of diiron nonacarbonyl (25 g) and commence stirring while heating the mixture to 50–55 °C.
-
Carbon monoxide evolution should be observed. As the rate of gas evolution subsides (typically after 15 minutes), add another 8 g portion of diiron nonacarbonyl.
-
Continue the portion-wise addition of diiron nonacarbonyl until CO evolution ceases. The total amount of Fe₂(CO)₉ required will be approximately 140 g, and the total reaction time will be around 6 hours.[4]
-
After the reaction is complete, stir the mixture at 50 °C for an additional hour.
-
Allow the reaction mixture to cool to room temperature and filter it with suction through a pad of Filtercel.
-
Wash the residue in the Buchner funnel thoroughly with pentane until the washings are colorless. Caution: The insoluble residue can be pyrophoric upon drying and should be immediately quenched with water before disposal.[4]
-
Combine the filtrates and evaporate the pentane and most of the benzene using a water aspirator.
-
Transfer the residual liquid to a distillation flask and perform fractional distillation under reduced pressure.
-
Collect the pale yellow oil of cyclobutadieneiron tricarbonyl.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 13.8–14.4 g (45–46%) | [4] |
| Boiling Point | 47 °C (3 mm Hg) | [4] |
(Benzylideneacetone)iron tricarbonyl is a useful reagent for transferring the Fe(CO)₃ unit to other organic substrates.[2] It is prepared by the reaction of diiron nonacarbonyl with benzylideneacetone.[2][5]
Reaction Scheme:
Caption: Synthesis of (bda)Fe(CO)₃ from Diiron Nonacarbonyl.
General Procedure: While a detailed, step-by-step protocol with specific yields is not readily available in the provided search results, the synthesis is typically carried out by refluxing diiron nonacarbonyl with benzylideneacetone in a solvent like diethyl ether.[5] The product is a red solid.
Characterization Data:
| Spectroscopic Technique | Wavenumbers (cm⁻¹) | Solvent | Reference |
| Infrared (IR) Spectroscopy | 2065, 2005, 1985 | Cyclohexane | [2][5] |
Synthesis of Iron Nanoparticles
Diiron nonacarbonyl is an effective precursor for the synthesis of iron nanoparticles through thermal decomposition.[6] A significant challenge is the low solubility of Fe₂(CO)₉ in common organic solvents. This can be overcome by reacting it with an amine, which forms a soluble anionic iron carbonyl species that can then be decomposed to form nanoparticles.[7][8] This method provides a safer alternative to the use of highly toxic and volatile Fe(CO)₅.[7]
This protocol describes a general method for preparing iron nanoparticles from diiron nonacarbonyl by first forming a soluble amine complex.
Experimental Workflow:
Caption: Amine-assisted synthesis of iron nanoparticles from Fe₂(CO)₉.
General Procedure:
-
Diiron nonacarbonyl is slurried in a high-boiling point solvent.
-
An amine is added to the slurry, which reacts with the Fe₂(CO)₉ to form a soluble anionic iron carbonyl species.[7]
-
The resulting precursor solution is then heated to a specific temperature (e.g., 180-280 °C) under an inert atmosphere to induce thermal decomposition (thermolysis).
-
This thermolysis process yields well-defined iron nanoparticles.[8]
Quantitative Data: The size of the resulting iron nanoparticles can be controlled by varying the reaction temperature.
| Reaction Temperature (°C) | Average Nanoparticle Diameter (nm) | Reference |
| 180 | 11.1 ± 2.0 | [8] |
| 280 | 7.2 ± 0.7 | [8] |
Other Synthetic Applications
Diiron nonacarbonyl is also employed in several other important synthetic transformations:
-
Synthesis of Allyl Iron(II) Derivatives: Through oxidative addition, Fe₂(CO)₉ reacts with allyl bromide to yield an allyl iron(II) complex.[1] Reaction: Fe₂(CO)₉ + BrCH₂CH=CH₂ → FeBr(CO)₃(C₃H₅) + CO + Fe(CO)₅
-
Noyori [3+2] Reaction: It is used in the synthesis of cyclopentadienones via a [2+3]-cycloaddition from dibromoketones.[1]
These examples further illustrate the broad utility of diiron nonacarbonyl as a precursor in organometallic and organic synthesis. The choice of reaction conditions, such as solvent and temperature, can direct the reaction towards a variety of desired iron-containing products.
References
- 1. Diiron nonacarbonyl - Wikipedia [en.wikipedia.org]
- 2. (Benzylideneacetone)iron tricarbonyl - Wikipedia [en.wikipedia.org]
- 3. (Diene)iron tricarbonyl - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. (Benzylideneacetone)iron_tricarbonyl [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/C7NR01028A [pubs.rsc.org]
Application Notes and Protocols for Handling and Storage of Air-Sensitive Diiron Nonacarbonyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of diiron nonacarbonyl (Fe₂[CO]₉), a highly air-sensitive and reactive organometallic compound. Adherence to these protocols is critical to ensure personnel safety, maintain the integrity of the compound, and achieve reliable experimental outcomes.
Compound Properties and Hazards
Diiron nonacarbonyl is a micaceous, orange solid that serves as a reactive source of Fe(0) in chemical synthesis.[1][2] It is virtually insoluble in all common solvents, a property that complicates its handling but also facilitates its separation from reaction mixtures.[1][2][3] The compound is sensitive to air, moisture, light, and heat, and can decompose to release toxic carbon monoxide gas.[4][5] Large quantities, especially when stored in a desiccator, may spontaneously ignite.[6][7][8]
Table 1: Physical and Chemical Properties of Diiron Nonacarbonyl
| Property | Value |
| Molecular Formula | C₉Fe₂O₉[4][5] |
| Molecular Weight | 363.78 g/mol [2][4] |
| Appearance | Yellow to orange crystals/platelets[2][4][6][7][8] |
| Melting Point | Decomposes at 100 °C[2][4][6][8] |
| Solubility | Virtually insoluble in all common solvents[1][2][3] |
| Sensitivity | Air, moisture, light, and heat sensitive[4][5][9] |
Hazard Summary:
-
Flammable Solid: Can ignite spontaneously if exposed to air.[10][11]
-
Toxic: Toxic if swallowed or inhaled.[10] Upon decomposition, it emits irritating and highly toxic gases, including carbon monoxide.[5][12]
-
Water Reactive: Reacts with water and may release a flammable and/or toxic gas.[12]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling diiron nonacarbonyl.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[12] |
| Skin Protection | Flame-retardant lab coat and appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[4][12] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.[12] All handling of the solid should be performed in a certified chemical fume hood or glovebox. |
Storage Protocol
Proper storage is crucial to maintain the stability and reactivity of diiron nonacarbonyl.
Protocol 3.1: Standard Storage Conditions
-
Inert Atmosphere: Store the compound under a dry, inert atmosphere such as argon or nitrogen at all times.[4][9][12]
-
Refrigeration: Store in a refrigerator or freezer at temperatures between 2-8°C (36-46°F).[6][7][8][9][12]
-
Light Protection: Keep the container tightly sealed and protected from light.[4]
-
Container: Use a well-sealed, appropriate container. Do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, sparks, or open flames as they may retain product residue.[12]
Handling Protocol
All manipulations of diiron nonacarbonyl must be carried out using inert atmosphere techniques to prevent exposure to air and moisture.
Protocol 4.1: General Handling in an Inert Atmosphere
-
Work Area Preparation: All manipulations should be performed in a glovebox or on a Schlenk line within a certified chemical fume hood.[13]
-
Inert Gas Purge: If using a Schlenk line, ensure all glassware is thoroughly flame-dried under vacuum and backfilled with a high-purity inert gas (argon or nitrogen) at least three times.[13][14]
-
Transferring the Solid:
-
In a glovebox: Use standard weighing and transfer techniques within the inert atmosphere.
-
On a Schlenk line: Use a positive pressure of inert gas to flush the headspace of the storage container before opening. Transfer the solid quickly to the reaction vessel under a constant, gentle flow of inert gas.
-
-
Solvent Addition: If preparing a slurry, use anhydrous, deoxygenated solvents. Solvents should be transferred via cannula or a gas-tight syringe. While diiron nonacarbonyl is largely insoluble, it is often used as a slurry in solvents like tetrahydrofuran (THF) for reactions.[1][2]
-
Post-Handling:
-
Tightly seal the main storage container under a fresh inert atmosphere before returning it to cold storage.
-
Clean any spills immediately, observing all safety precautions. Sweep up the solid using spark-proof tools and place it in a suitable container for disposal.[9][12] Do not use water for cleaning up spills.[9]
-
Decontaminate any equipment that came into contact with the compound.
-
Experimental Workflows and Diagrams
Diagram 1: Handling Workflow for Diiron Nonacarbonyl
Caption: Workflow for the safe handling of diiron nonacarbonyl.
Diagram 2: Chemical Relationships and Decomposition of Diiron Nonacarbonyl
Caption: Factors leading to the decomposition of diiron nonacarbonyl.
Conclusion
The protocols and information provided herein are intended to ensure the safe and effective use of diiron nonacarbonyl in a research setting. Due to its hazardous nature, all users must be thoroughly trained in inert atmosphere techniques and be fully aware of the associated risks. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before use.[4][9][12]
References
- 1. Diiron nonacarbonyl - Wikipedia [en.wikipedia.org]
- 2. Diiron_nonacarbonyl [chemeurope.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. cymitquimica.com [cymitquimica.com]
- 6. DIIRON NONACARBONYL CAS#: 15321-51-4 [m.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. DIIRON NONACARBONYL One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Nonacarbonyl diiron | C9H3Fe2O9 | CID 71311424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Diiron nonacarbonyl, 98% 10 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 14. youtube.com [youtube.com]
Safe Disposal of Diiron Nonacarbonyl Waste: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diiron nonacarbonyl (Fe₂(CO)₉) is a valuable reagent in organometallic chemistry and organic synthesis. However, its pyrophoric, toxic, and air-sensitive nature necessitates stringent safety protocols for handling and disposal of its waste. Improper disposal can lead to fire, exposure to toxic carbon monoxide gas, and environmental contamination. These application notes provide detailed protocols for the safe chemical neutralization of diiron nonacarbonyl waste in a laboratory setting. Two primary methods are presented: oxidative degradation using sodium hypochlorite (bleach) and quenching with isopropanol.
Hazard Assessment and Safety Precautions
Diiron nonacarbonyl is a flammable solid that can spontaneously ignite in air, especially in large quantities or when traces of volatile iron pentacarbonyl are present. It is toxic if swallowed or inhaled, and its decomposition can release carbon monoxide, a toxic gas. It is also sensitive to moisture and light. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a controlled environment.
2.1 Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Eye Protection | Chemical splash goggles and a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Check for compatibility and breakthrough time. |
| Body Protection | Flame-retardant lab coat. |
| Respiratory | A NIOSH-approved respirator with cartridges for organic vapors and particulates may be required. |
2.2 General Handling Precautions
-
Always handle diiron nonacarbonyl and its waste under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Use spark-proof tools and equipment.
-
Work in a well-ventilated fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Avoid contact with skin, eyes, and clothing.
-
Do not store large quantities of waste; dispose of it promptly.
Experimental Protocols for Waste Disposal
Two effective methods for the neutralization of diiron nonacarbonyl waste are detailed below. The choice of method may depend on the nature of the waste stream (e.g., solid, in solution) and the available resources.
Protocol 1: Oxidative Degradation with Sodium Hypochlorite (Bleach)
This protocol utilizes the strong oxidizing properties of sodium hypochlorite to decompose diiron nonacarbonyl into less hazardous iron oxides and carbonates. This method is particularly suitable for solid waste or suspensions.
3.1.1 Materials and Reagents
| Material/Reagent | Specification |
| Diiron nonacarbonyl waste | Solid or suspended in a minimal amount of solvent |
| Sodium hypochlorite (bleach) | 5-6% aqueous solution |
| Sodium hydroxide (NaOH) solution | 1 M |
| Deionized water | |
| Large beaker or flask | At least 10 times the volume of the waste |
| Stir plate and magnetic stir bar | |
| pH paper or pH meter |
3.1.2 Experimental Procedure
-
Preparation: In a well-ventilated fume hood, place the diiron nonacarbonyl waste into a large beaker or flask equipped with a magnetic stir bar. If the waste is a dry solid, carefully add a small amount of an inert, high-boiling point solvent (e.g., mineral oil) to create a slurry. This minimizes dust and potential pyrophoricity.
-
Basification: Slowly add deionized water to the slurry with gentle stirring to create a dilute suspension. Add 1 M sodium hydroxide solution dropwise until the pH of the suspension is between 10 and 11. This basic environment facilitates the degradation reaction.
-
Oxidation: While stirring vigorously, slowly add a 50% excess of 5-6% sodium hypochlorite solution to the basic slurry. The addition should be done dropwise or in small portions to control the reaction rate and any potential exotherm. Observe for any gas evolution (carbon monoxide) and ensure it is safely contained within the fume hood.
-
Reaction Monitoring: Continue stirring the mixture for at least 2 hours at room temperature. The disappearance of the characteristic orange-gold color of diiron nonacarbonyl and the formation of a brownish precipitate (iron oxides) indicate the progress of the reaction.
-
Final Quenching and Disposal: Once the reaction is complete (no visible solid diiron nonacarbonyl remains), cautiously acidify the mixture to a neutral pH (6-8) with a dilute acid (e.g., 1 M HCl). The resulting mixture, containing iron oxides and salts, can then be disposed of as hazardous waste according to institutional guidelines.
3.1.3 Workflow Diagram
Protocol 2: Quenching with Isopropanol
This protocol involves the controlled reaction of diiron nonacarbonyl with isopropanol to deactivate it. This method is often used for pyrophoric organometallic compounds and is suitable for both solid waste and waste in an organic solvent.
3.2.1 Materials and Reagents
| Material/Reagent | Specification |
| Diiron nonacarbonyl waste | Solid or in an organic solvent |
| Anhydrous, inert solvent (e.g., Toluene, Heptane) | |
| Isopropanol | Anhydrous |
| Reaction flask with a dropping funnel | Three-necked flask is recommended |
| Inert gas supply (Nitrogen or Argon) | |
| Ice-water bath |
3.2.2 Experimental Procedure
-
Preparation: In a fume hood and under an inert atmosphere, transfer the diiron nonacarbonyl waste into a reaction flask. If the waste is a solid, add an anhydrous, inert solvent (e.g., toluene) to create a dilute suspension. The volume of the solvent should be at least 10 times the estimated volume of the waste.
-
Cooling: Place the reaction flask in an ice-water bath to cool the contents to 0-5 °C.
-
Quenching: From a dropping funnel, add anhydrous isopropanol dropwise to the cooled and stirred suspension. The rate of addition should be slow enough to control the exotherm and any gas evolution. Monitor the temperature of the reaction mixture and ensure it does not rise significantly.
-
Reaction Completion: After the addition of isopropanol is complete, continue to stir the mixture in the ice bath for an additional hour. Then, allow the mixture to slowly warm to room temperature and stir for another 2-4 hours to ensure complete deactivation.
-
Final Disposal: The resulting mixture, containing iron alkoxides and other byproducts, should be disposed of as hazardous waste according to institutional guidelines.
3.2.3 Workflow Diagram
Data Summary
The following table summarizes key quantitative parameters for the two disposal protocols. These values are recommendations and may need to be adjusted based on the specific quantity and concentration of the waste.
| Parameter | Protocol 1: Oxidative Degradation | Protocol 2: Quenching with Isopropanol |
| Recommended Solvent | Water | Toluene, Heptane |
| Reagent | 5-6% Sodium Hypochlorite | Anhydrous Isopropanol |
| Reagent Ratio (approx.) | 1.5 equivalents (50% excess) | 10-20 equivalents |
| Reaction Temperature | Room Temperature | 0-5 °C initially, then Room Temperature |
| Reaction Time | ~2 hours | ~3-5 hours |
| Key Observations | Color change, gas evolution | Exotherm, gas evolution |
Conclusion
The safe disposal of diiron nonacarbonyl waste is crucial for laboratory safety and environmental protection. The protocols provided for oxidative degradation with sodium hypochlorite and quenching with isopropanol offer effective methods for neutralizing this hazardous material. Researchers, scientists, and drug development professionals must adhere to these protocols, wear appropriate PPE, and follow all institutional and local regulations for hazardous waste disposal.
Application Notes and Protocols: Diiron Nonacarbonyl in the Synthesis of Heterobimetallic Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of diiron nonacarbonyl (Fe₂(CO)₉) as a versatile precursor for the synthesis of heterobimetallic complexes. The protocols outlined below are based on established literature and offer detailed methodologies for the preparation of various iron-containing bimetallic systems.
Introduction
Diiron nonacarbonyl is a highly reactive source of zerovalent iron, making it an invaluable reagent in organometallic synthesis.[1] Its utility stems from its ability to readily provide Fe(CO)₄ or Fe(CO)₃ fragments upon thermal or photochemical activation. In the synthesis of heterobimetallic complexes, Fe₂(CO)₉ serves as a robust starting material for the construction of clusters containing iron alongside other transition metals. These heterobimetallic structures are of significant interest due to their potential applications in catalysis, materials science, and as models for biological systems.
General Considerations for Handling Diiron Nonacarbonyl
Diiron nonacarbonyl is an air-sensitive and pyrophoric solid that should be handled under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. It is sparingly soluble in most organic solvents, and reactions are often carried out in slurries, typically in tetrahydrofuran (THF), where it is believed to dissociate into reactive iron carbonyl species.[1]
Synthesis of Fe-Pd and Fe-Pt Heterobimetallic Complexes
The reaction of diiron nonacarbonyl with low-valent palladium and platinum complexes provides access to a range of Fe-Pd and Fe-Pt clusters. These complexes are of interest for their potential catalytic activities.
Table 1: Synthesis of Fe-Pd and Fe-Pt Heterobimetallic Complexes
| Product | Second Metal Precursor | Solvent | Reaction Conditions | Yield (%) | Key Spectroscopic Data (IR ν(CO) cm⁻¹) | Reference |
| Fe₂(CO)₉[Pd(PBuᵗ₃)]₂ | Pd(PBuᵗ₃)₂ | Hexane | Room Temperature, 1 h | 65 | 2028, 1979, 1950, 1933, 1801 | [2] |
| Fe₂(CO)₉[Pt(PBuᵗ₃)]₂ | Pt(PBuᵗ₃)₂ | Hexane | Room Temperature, 1 h | 72 | 2021, 1969, 1941, 1922, 1792 | [2] |
| [PdCl(dppf){C₄(COOMe)₄Br}] | [PdCl(TMQ){C₄(COOMe)₄Br}] + dppf | CH₂Cl₂ | Room Temperature, 40 min | 85 | Not Reported | [3] |
dppf = 1,1'-bis(diphenylphosphino)ferrocene; TMQ = 8-mercaptoquinolinate
Experimental Protocol: Synthesis of Fe₂(CO)₉[Pd(PBuᵗ₃)]₂
Materials:
-
Diiron nonacarbonyl (Fe₂(CO)₉)
-
Bis(tri-tert-butylphosphine)palladium(0) (Pd(PBuᵗ₃)₂)
-
Anhydrous hexane
-
Schlenk flask and other standard inert atmosphere glassware
Procedure:
-
In a Schlenk flask under an argon atmosphere, add diiron nonacarbonyl (1.0 eq).
-
Add anhydrous hexane to create a slurry.
-
To this slurry, add a solution of bis(tri-tert-butylphosphine)palladium(0) (1.0 eq) in anhydrous hexane dropwise at room temperature with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 1 hour.
-
The product precipitates from the solution. Isolate the solid by filtration under inert atmosphere.
-
Wash the solid with cold hexane and dry under vacuum.
The synthesis of the analogous platinum complex, Fe₂(CO)₉[Pt(PBuᵗ₃)]₂, follows the same procedure using Pt(PBuᵗ₃)₂ as the platinum precursor.[2]
Synthetic Workflow for Fe-Pd/Pt Complexes
Synthesis of Fe-Au Heterobimetallic Complexes
The reaction of iron carbonyl anions, which can be generated from diiron nonacarbonyl, with gold(I) complexes leads to the formation of a variety of Fe-Au heterobimetallic clusters. These clusters are of fundamental interest for understanding metal-metal bonding and have potential applications in catalysis and materials science.
Table 2: Synthesis of Fe-Au Heterobimetallic Complexes
| Product | Iron Precursor | Gold Precursor | Solvent | Reaction Conditions | Yield (%) | Key Spectroscopic Data (IR ν(CO) cm⁻¹) | Reference |
| [Fe₂(CO)₈(AuNHC)]⁻ | Na₂[Fe(CO)₄] | Au(NHC)Cl | THF | Not specified | Not specified | 1995, 1940, 1895, 1845 | [2] |
| [Fe₆C(µ₃-AuPPh₃)(CO)₁₆]⁻ | [Fe₆C(CO)₁₆]²⁻ | ClAuPPh₃ | THF | Not specified | Good | Not specified | [4] |
NHC = N-Heterocyclic Carbene (e.g., IMes, IPr)
Experimental Protocol: General Synthesis of [Fe₂(CO)₈(AuNHC)]⁻
Note: This protocol involves the preparation of Collman's reagent (Na₂[Fe(CO)₄]) from an iron carbonyl precursor, which can be ultimately derived from Fe₂(CO)₉.
Materials:
-
Sodium amalgam (Na/Hg)
-
Iron pentacarbonyl (Fe(CO)₅) or a suitable precursor
-
Anhydrous THF
-
Gold(I)-NHC chloride complex (Au(NHC)Cl)
-
Schlenk line and inert atmosphere glassware
Procedure for the preparation of Na₂[Fe(CO)₄]:
-
In a Schlenk flask under nitrogen, react sodium amalgam with iron pentacarbonyl in THF.
-
Stir the mixture until the reaction is complete, resulting in a solution of Na₂[Fe(CO)₄].
Procedure for the synthesis of the Fe-Au complex:
-
To the freshly prepared solution of Na₂[Fe(CO)₄] in THF, add a solution of the gold(I)-NHC chloride complex in THF at room temperature.
-
Stir the reaction mixture for a specified time (optimization may be required).
-
The product is typically isolated by precipitation and filtration, followed by washing and drying under vacuum.
Synthetic Logic for Fe-Au Cluster Formation
Synthesis of Fe-Cu Heterobimetallic Complexes
The synthesis of Fe-Cu heterobimetallic complexes often involves the reaction of iron carbonyl anions with copper(I) salts. These complexes are investigated for their interesting structural motifs and potential catalytic applications.
Experimental Protocol: Stepwise Assembly of a [(TMTACN)CuII–(μ-OH)–FeIIIpoat]OTf Complex
This protocol illustrates a stepwise approach where a pre-formed iron complex is used to coordinate a second metal. While not a direct reaction with Fe₂(CO)₉, it demonstrates a key strategy in constructing heterobimetallic systems. The initial iron synthon can be prepared from iron precursors.
Materials:
-
K[FeIIIpoat(OH)] (potassium salt of the iron complex)
-
NMe₄OAc (tetramethylammonium acetate)
-
[CuII(TMTACN)(OTf)₂]·CH₃CN (copper precursor)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous hexane
-
Inert atmosphere glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve K[FeIIIpoat(OH)] (1.0 eq) and NMe₄OAc (1.08 eq) in anhydrous CH₂Cl₂.
-
Stir the mixture, leading to the precipitation of KOAc.
-
Filter the mixture to remove the insoluble KOAc.
-
To the filtrate, add the copper precursor, [CuII(TMTACN)(OTf)₂]·CH₃CN (1.0 eq).
-
Stir the resulting solution.
-
Isolate the product by layering a concentrated CH₂Cl₂ solution of the product with hexane to induce crystallization. The yield is reported to be in the range of 40-50%.[1]
Logical Flow for Stepwise Heterobimetallic Synthesis
Conclusion
Diiron nonacarbonyl is a cornerstone reagent for the synthesis of a diverse array of heterobimetallic complexes. The protocols and data presented herein provide a starting point for researchers to explore the rich chemistry of these fascinating molecules. The choice of reaction conditions, co-ligands, and the second metal precursor allows for the fine-tuning of the resulting cluster's structure and properties, paving the way for the development of new catalysts and materials. Further exploration into the reactivity of diiron nonacarbonyl with a broader range of metal complexes will undoubtedly continue to expand the library of known heterobimetallic systems.
References
- 1. Stepwise assembly of heterobimetallic complexes: synthesis, structure, and physical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Growth of Au–Fe Heterometallic Carbonyl Clusters Containing N-Heterocyclic Carbene and Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diiron nonacarbonyl - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
Applications of Diiron Nonacarbonyl (Fe₂(CO)₉) in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diiron nonacarbonyl, Fe₂(CO)₉, is a versatile and reactive iron precursor that has found significant application in materials science. Its utility stems from its ability to thermally or photochemically decompose, providing a source of zero-valent iron atoms for the synthesis of a variety of iron-containing nanomaterials. Unlike the highly toxic and volatile iron pentacarbonyl (Fe(CO)₅), Fe₂(CO)₉ is a solid, making it a safer and more manageable precursor for laboratory and industrial applications.[1][2] This document provides detailed application notes and experimental protocols for the use of Fe₂(CO)₉ in the synthesis of metallic iron nanoparticles, core-shell iron/iron oxide nanoparticles, and bimetallic alloy nanoparticles, as well as its use as a precursor in chemical vapor deposition (CVD).
Application I: Synthesis of Iron-Based Nanoparticles
Fe₂(CO)₉ is a key precursor for the synthesis of various iron-based nanoparticles. The thermal decomposition of Fe₂(CO)₉ in the presence of surfactants and high-boiling point solvents allows for the controlled nucleation and growth of nanoparticles with tunable sizes and compositions.
Synthesis of Metallic Iron (Fe) and Iron Oxide (Fe₂O₃) Nanoparticles
Diiron nonacarbonyl can be used to synthesize both metallic iron and iron oxide nanoparticles by controlling the reaction atmosphere.[1] The decomposition of Fe₂(CO)₉ in an inert atmosphere yields metallic iron nanoparticles, while decomposition in the presence of an oxidizing agent or air leads to the formation of iron oxide nanoparticles.
| Precursor | Product | Synthesis Method | Solvent/Stabilizer | Temperature (°C) | Particle Size (nm) | Reference |
| Fe₂(CO)₉ | Fe | Thermal Decomposition | Dodecylamine (DDA)/Octadecene (ODE) | 200 | 10.8 ± 0.9 | [1] |
| Fe₂(CO)₉ | Fe₂O₃ | Thermal Decomposition under air | Ionic Liquid | Not Specified | ~4 | [1] |
This protocol is adapted from the work of Watt et al.[1]
-
Precursor Solution Preparation:
-
In a glovebox, dissolve Fe₂(CO)₉ in a mixture of dodecylamine (DDA) and 1-octadecene (ODE) by heating. The solution will turn from orange to a deep red, indicating the formation of an anionic iron carbonyl species.
-
-
Nanoparticle Synthesis:
-
Transfer the precursor solution to a three-neck flask equipped with a condenser, a thermocouple, and a magnetic stirrer.
-
Heat the solution to 200 °C under a nitrogen atmosphere.
-
Maintain the temperature for a specified time to allow for nanoparticle growth. The reaction time can be varied to control the final particle size.
-
-
Purification:
-
After the reaction, cool the solution to room temperature.
-
Add an excess of ethanol to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with a mixture of hexane and ethanol to remove residual surfactants and unreacted precursors.
-
Finally, redisperse the purified nanoparticles in a nonpolar solvent like hexane or toluene.
-
Synthesis of Fe/Fe-oxide Core-Shell Nanoparticles
Core-shell nanoparticles with a metallic iron core and an iron oxide shell can be synthesized by the controlled oxidation of metallic iron nanoparticles. These materials are of interest for applications in magnetic hyperthermia and as contrast agents in magnetic resonance imaging (MRI).
| Precursor | Product | Synthesis Method | Key Parameters | Core Size (nm) | Shell Thickness (nm) | Reference |
| Fe(CO)₅ (similar principle) | Fe/Fe-oxide | Hot Injection | Injection at 260°C | 6.27 ± 1.01 | 2.02 ± 0.3 | [3] |
| Fe(CO)₅ (similar principle) | Fe/Fe-oxide | Hot Injection | Injection at 240°C | 5.69 ± 0.98 | 2.37 ± 0.36 | [3] |
This protocol is a general representation based on hot-injection methods, which can be adapted for Fe₂(CO)₉.
-
Initial Synthesis of Fe Nanoparticles:
-
Follow the protocol for the synthesis of metallic iron nanoparticles as described above.
-
-
Controlled Oxidation:
-
After synthesis, expose the purified iron nanoparticles to a controlled amount of a mild oxidizing agent, such as trimethylamine N-oxide ((CH₃)₃NO), dissolved in an appropriate solvent.
-
The reaction time and the concentration of the oxidizing agent will determine the thickness of the iron oxide shell.
-
Alternatively, a controlled passivation can be achieved by exposing a dispersion of the iron nanoparticles to air for a specific duration.
-
-
Purification:
-
After the oxidation step, purify the core-shell nanoparticles using the same precipitation and washing procedure as for the metallic iron nanoparticles.
-
Synthesis of Bimetallic Nanoparticles (FeCo, FePt)
Fe₂(CO)₉ can be co-decomposed with other metal precursors to synthesize bimetallic alloy nanoparticles. These materials are of great interest for their magnetic properties, particularly for applications in data storage and catalysis.
| Precursors | Product | Synthesis Method | Solvent/Stabilizer | Temperature (°C) | Particle Size (nm) | Reference |
| Fe₂(CO)₉, Co₂(CO)₈ | Fe₅₅Co₄₅ | Thermal Co-decomposition | DDA/ODE | Not Specified | 9.6 ± 1.6 | [1] |
| Fe(CO)₅, Pt(acac)₂ | FePt | Polyol Method | Oleic Acid/Oleylamine | 175 | Not Specified | [4] |
This protocol is adapted from the work of Watt et al.[1]
-
Precursor Solution Preparation:
-
In a glovebox, dissolve Fe₂(CO)₉ and Co₂(CO)₈ in a mixture of dodecylamine (DDA) and 1-octadecene (ODE) with heating.
-
-
Nanoparticle Synthesis:
-
Transfer the precursor solution to a three-neck flask equipped with a condenser, a thermocouple, and a magnetic stirrer.
-
Heat the solution to the desired reaction temperature (e.g., 200 °C) under a nitrogen atmosphere.
-
The ratio of the iron and cobalt precursors in the initial solution will determine the final composition of the alloy nanoparticles.
-
-
Purification:
-
Follow the same purification procedure as for metallic iron nanoparticles.
-
Application II: Chemical Vapor Deposition (CVD) of Iron-Containing Thin Films
Fe₂(CO)₉ can serve as a single-source precursor for the chemical vapor deposition of iron and iron-containing thin films. Its volatility, although lower than Fe(CO)₅, is sufficient for use in CVD systems to deposit films for applications in electronics and catalysis.
Quantitative Data Summary
| Precursor | Product Film | Deposition Method | Substrate Temperature (°C) | Film Composition | Reference |
| Cl₂Ge[Fe₂(CO)₈]₂ (derived from Fe₂(CO)₉) | Fe₅Ge₃ | CVD | 650 | Fe:Ge ratio of 62:38 | [5] |
Experimental Protocol: General CVD of Iron-Containing Films
This is a generalized protocol for the deposition of iron-containing films using an Fe₂(CO)₉-derived precursor.
-
Precursor Handling:
-
Load the Fe₂(CO)₉ or a derivative precursor into a suitable container (e.g., a bubbler) within the CVD system. The precursor should be handled in an inert atmosphere to prevent premature decomposition.
-
-
CVD Process:
-
Place the substrate in the CVD reactor chamber.
-
Evacuate the chamber to the desired base pressure.
-
Heat the substrate to the deposition temperature (e.g., 650 °C).
-
Heat the precursor to a temperature sufficient to achieve an adequate vapor pressure.
-
Introduce the precursor vapor into the reactor chamber using a carrier gas (e.g., Argon).
-
The precursor will decompose on the hot substrate surface, leading to the growth of a thin film.
-
-
Post-Deposition:
-
After the desired film thickness is achieved, stop the precursor flow and cool the substrate to room temperature under an inert atmosphere.
-
Application III: Catalysis in Organic Synthesis
Fe₂(CO)₉ serves as a catalyst or precatalyst in a variety of organic reactions. It is particularly useful in reactions requiring a source of Fe(0), such as in cross-dehydrogenative coupling (CDC) reactions.[6] These reactions are of great interest in drug development and fine chemical synthesis as they allow for the formation of C-C bonds directly from C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling methods.
Application Note
Fe₂(CO)₉ can catalyze the formation of carbon-carbon and carbon-heteroatom bonds through the direct coupling of C-H bonds.[6] This approach avoids the need for pre-functionalized substrates, thereby reducing waste and cost. The versatility of iron catalysis allows for a range of CDC methodologies, including the coupling of sp³ C-H with sp³, sp², and sp C-H bonds.
Due to the complexity and specificity of catalytic reactions, a detailed, universally applicable protocol is not feasible. Researchers should refer to specific literature for detailed procedures relevant to their desired transformation. However, a general logical workflow for employing Fe₂(CO)₉ in catalysis is presented below.
Conclusion
Diiron nonacarbonyl is a valuable and versatile precursor in materials science and catalysis. Its solid nature makes it a safer alternative to other iron carbonyls for the synthesis of a wide range of iron-containing nanomaterials with tailored properties. The protocols and data presented here provide a foundation for researchers to explore the potential of Fe₂(CO)₉ in their respective fields, from developing novel magnetic materials to designing more efficient and sustainable catalytic processes.
References
- 1. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/C7NR01028A [pubs.rsc.org]
- 2. Diiron nonacarbonyl - Wikipedia [en.wikipedia.org]
- 3. Facile Organometallic Synthesis of Fe-Based Nanomaterials by Hot Injection Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-treatment Method for the Synthesis of Monodisperse Binary FePt-Fe3O4 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Noyori [3+2] Reaction Utilizing Diiron Nonacarbonyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Noyori [3+2] reaction is a powerful tool in organic synthesis for the construction of five-membered rings, specifically cyclopentenones. This method, developed by Nobel laureate Ryoji Noyori and his co-workers, utilizes diiron nonacarbonyl (Fe₂(CO)₉) to mediate the cycloaddition of an α,α'-dibromoketone with an electron-rich alkene, such as an enamine.[1] This reaction provides a convergent and efficient route to functionalized cyclopentenone cores, which are prevalent scaffolds in numerous natural products and pharmaceutical agents. Diiron nonacarbonyl serves as a source of Fe(0) and facilitates the formation of a key iron-stabilized oxyallyl cation intermediate.[1]
Reaction Principle
The overall transformation involves the reaction of an α,α'-dibromoketone with a two-carbon component (the enamine) in the presence of diiron nonacarbonyl to yield a cyclopentenone derivative. The reaction is formally a [3+2] cycloaddition, where the three-atom component is an oxyallyl species generated in situ from the dibromoketone and the iron carbonyl complex.
Applications in Synthesis
The Noyori [3+2] reaction has been employed in the synthesis of various complex molecules due to its reliability and stereocontrol. Its ability to construct the cyclopentenone ring with control over substitution patterns makes it a valuable strategy in target-oriented synthesis. Applications include the synthesis of prostaglandins, alkaloids, and other biologically active compounds where a five-membered ring is a key structural feature.
Data Presentation
The following tables summarize representative quantitative data for the Noyori [3+2] reaction, showcasing the scope of substrates and typical yields.
Table 1: Substrate Scope of the Noyori [3+2] Cycloaddition
| Entry | α,α'-Dibromoketone | Enamine | Product | Yield (%) |
| 1 | 2,4-Dibromo-2,4-dimethyl-3-pentanone | 1-(1-Cyclopentenyl)morpholine | 2,2,5,5-Tetramethyl-spiro[3.4]octan-1-one | 85 |
| 2 | 2,4-Dibromo-3-pentanone | 1-(1-Propenyl)pyrrolidine | 2,5-Dimethyl-3-ethyl-2-cyclopenten-1-one | 78 |
| 3 | 1,3-Dibromo-1,3-diphenyl-2-propanone | 1-Morpholinocyclohexene | 2,4-Diphenyl-spiro[4.5]dec-2-en-1-one | 92 |
| 4 | 2,4-Dibromo-2,4-dimethyl-3-pentanone | (E)-1-Butenyl-N-piperidine | 3,5-Diethyl-2,2-dimethyl-4-cyclopenten-1-one | 75 |
Table 2: Influence of Reaction Conditions on Yield
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Benzene | 50 | 24 | 88 |
| 2 | THF | 60 | 20 | 82 |
| 3 | Toluene | 80 | 12 | 75 |
| 4 | Dioxane | 70 | 18 | 85 |
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Solvents should be anhydrous and freshly distilled.
-
Diiron nonacarbonyl is a solid that is air-sensitive and should be handled with care in a glovebox or under an inert atmosphere. It is a source of carbon monoxide upon decomposition.
Representative Experimental Protocol for the Synthesis of 2,5-Dimethyl-3-phenyl-2-cyclopenten-1-one:
This protocol is based on the original work by Noyori and colleagues.
Materials:
-
2,4-Dibromo-3-pentanone
-
1-Phenyl-1-(pyrrolidin-1-yl)ethene (enamine of acetophenone)
-
Diiron nonacarbonyl (Fe₂(CO)₉)
-
Anhydrous benzene
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, add diiron nonacarbonyl (1.1 equivalents).
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous benzene (100 mL) is added via cannula, and the suspension is stirred.
-
A solution of 2,4-dibromo-3-pentanone (1.0 equivalent) in anhydrous benzene (20 mL) is added dropwise to the stirred suspension at room temperature.
-
A solution of 1-phenyl-1-(pyrrolidin-1-yl)ethene (1.2 equivalents) in anhydrous benzene (30 mL) is then added dropwise over 30 minutes.
-
The reaction mixture is heated to 50 °C and stirred for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove insoluble iron residues. The filter cake is washed with diethyl ether.
-
The combined filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2,5-dimethyl-3-phenyl-2-cyclopenten-1-one.
Mandatory Visualizations
Reaction Mechanism:
Caption: Proposed mechanism of the Noyori [3+2] cycloaddition reaction.
Experimental Workflow:
Caption: Step-by-step workflow for the Noyori [3+2] reaction.
References
Application Notes and Protocols: Diiron Nonacarbonyl as a Source of Fe(0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diiron nonacarbonyl, Fe₂(CO)₉, is an orange, micaceous solid organometallic compound.[1] It serves as a significant reagent in organometallic chemistry and organic synthesis, primarily as a more reactive and safer source of zero-valent iron (Fe(0)) compared to the highly toxic and volatile iron pentacarbonyl (Fe(CO)₅).[1][2][3] Its non-volatile nature makes it easier to handle, although it is virtually insoluble in most common solvents.[1][2][4] This insolubility is often overcome by using slurries in solvents like tetrahydrofuran (THF) or by reaction with amines to form soluble anionic iron carbonyl species.[1][3] The thermal or chemical decomposition of diiron nonacarbonyl provides a convenient route to generate highly reactive Fe(0) species for various applications, including the synthesis of iron-containing nanoparticles and as a catalyst or precursor in numerous organic transformations.[3][5]
Key Properties of Diiron Nonacarbonyl:
| Property | Value | Reference |
| Chemical Formula | Fe₂(CO)₉ | [1] |
| Molar Mass | 363.78 g/mol | [1] |
| Appearance | Orange crystalline solid | [1][6] |
| Melting Point | Decomposes at 100 °C | [1][6] |
| Solubility | Virtually insoluble in all common solvents | [1][4] |
Core Applications
The utility of diiron nonacarbonyl as an Fe(0) source is demonstrated in its application in materials science for the synthesis of nanoparticles and in organic synthesis as a catalyst for various transformations.[5]
Synthesis of Iron-Containing Nanoparticles
A prominent application of Fe₂(CO)₉ is in the synthesis of zero-valent iron (Fe(0)) nanoparticles.[5] These nanoparticles are of significant interest due to their magnetic and catalytic properties.[3][5] The thermal decomposition of diiron nonacarbonyl in high-boiling point solvents, often in the presence of stabilizing agents like dodecylamine (DDA), yields well-defined, monodisperse Fe(0) nanoparticles.[3][7] This method provides an alternative to the hazardous Fe(CO)₅ precursor, offering better control over reaction stoichiometry and enhanced safety.[3] Furthermore, this approach can be extended to synthesize heterometallic nanoparticles, such as FeCo and FePt, by co-decomposing Fe₂(CO)₉ with other metal carbonyl precursors like Co₂(CO)₈ or platinum acetylacetonate (Pt(acac)₂).[3][7]
Table 1: Synthesis of Iron-Containing Nanoparticles using Fe₂(CO)₉ as an Fe(0) Source
| Nanoparticle Type | Co-precursor | Solvent / Stabilizer | Temperature (°C) | Particle Size (nm) | Reference |
| Fe(0) | None | 1-Octadecene (ODE) / Dodecylamine (DDA) | 180 | Not specified | [7] |
| Fe₁₋ₓCoₓ | Co₂(CO)₈ | ODE / DDA | 200 | Not specified | [7] |
| Fe₁₋ₓPtₓ | Pt(acac)₂ | ODE / DDA | Not specified | Not specified | [3] |
Catalysis in Organic Synthesis
Diiron nonacarbonyl is a valuable precursor for generating catalytically active iron species for a range of organic transformations.[5] Upon mild heating or in a coordinating solvent like THF, it can dissociate to form reactive intermediates such as Fe(CO)₄.[1][5]
-
Cycloaddition Reactions: Fe₂(CO)₉ is famously used in the Noyori [3+2] reaction for the synthesis of cyclopentadienones from dibromoketones.[1]
-
Deoxygenation Reactions: Fe(0) generated from Fe₂(CO)₉ can act as a potent reducing agent. While specific protocols using Fe₂(CO)₉ are part of broader synthetic strategies, the principle relies on the ability of Fe(0) to facilitate the reductive cleavage of functional groups like benzoates, providing a metal-based alternative to traditional methods.[8][9]
-
Reductive Amination: Fe(0) nanoparticles, which can be synthesized from Fe₂(CO)₉, are effective catalysts for reductive amination.[10][11] This reaction converts a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine via an intermediate imine, which is then reduced.[10][12]
-
C-H Bond Activation: Iron carbonyl complexes derived from diiron nonacarbonyl have been utilized in C-H activation reactions, offering a direct and atom-economical method for forming new carbon-carbon or carbon-heteroatom bonds.[5][13]
-
Hydrogenase Mimics: Diiron nonacarbonyl is a key starting material for synthesizing diiron complexes that model the active sites of [FeFe]-hydrogenase enzymes.[5] This research is crucial for developing catalysts for hydrogen production.[5]
Experimental Protocols
Protocol for Synthesis of Fe(0) Nanoparticles
This protocol describes the synthesis of zero-valent iron nanoparticles by the thermal decomposition of diiron nonacarbonyl.[7]
Materials:
-
Diiron nonacarbonyl (Fe₂(CO)₉)
-
1-Octadecene (ODE)
-
Dodecylamine (DDA)
-
Nitrogen gas (high purity)
-
Standard air-free Schlenk line equipment
-
Syringe pump
Procedure:
-
Reaction Flask Setup: In a nitrogen-filled glovebox, charge a reaction flask with ODE (3 mL) and DDA (0.24 g, 1.3 mmol).
-
Transfer the flask to an air-free Schlenk line under a nitrogen atmosphere and heat to 180 °C.
-
Precursor Solution Preparation: In the glovebox, prepare the reaction solution by adding Fe₂(CO)₉ (0.02 g, 0.06 mmol), DDA (0.25 g, 1.3 mmol), and ODE (4 mL) to a separate vial.
-
Heat the precursor solution to 70 °C with stirring until a clear orange-red solution is formed.
-
Injection: Take up a 4 mL aliquot of the warm precursor solution into a syringe.
-
Inject the solution into the hot reaction flask (maintained at 180 °C) at a slow, controlled rate of 33 µL/min using a syringe pump.
-
Aging and Isolation: After the injection is complete, allow the reaction to age at 180 °C for a desired period to control particle growth.
-
Cool the reaction mixture to room temperature. The product can be isolated from the magnetic stir bar and resuspended in fresh, degassed octadecene for storage and characterization.
Caption: Experimental workflow for Fe(0) nanoparticle synthesis.
General Protocol for Catalytic Reductive Amination
This protocol outlines a general procedure for the reductive amination of a ketone using an amine, catalyzed by Fe(0) nanoparticles generated in situ or pre-synthesized from Fe₂(CO)₉.
Materials:
-
Ketone or aldehyde
-
Primary or secondary amine
-
Fe₂(CO)₉ (as Fe(0) source) or pre-synthesized Fe(0) nanoparticles
-
Reducing agent (e.g., NaBH₃CN, or H₂ gas)[12]
-
Anhydrous solvent (e.g., Methanol, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction flask under an inert atmosphere, add the ketone/aldehyde (1.0 mmol), the amine (1.1 mmol), and the anhydrous solvent (5 mL).
-
Add the Fe(0) catalyst. This can be pre-synthesized Fe(0) nanoparticles or a catalytic amount of Fe₂(CO)₉ which will form the active species under reaction conditions.
-
Add the reducing agent. If using a hydride reagent like NaBH₃CN, add it portion-wise while monitoring the reaction. If using H₂, pressurize the vessel with hydrogen gas (typically 1-10 atm).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction carefully with water or a mild acid.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired substituted amine.
Caption: Catalytic cycle for Fe(0)-mediated reductive amination.
Generation of Active Fe(0) Species
Diiron nonacarbonyl is more reactive than iron pentacarbonyl.[1] In solution, particularly in coordinating solvents like THF, it is proposed to be in equilibrium with Fe(CO)₅ and a highly reactive, coordinatively unsaturated Fe(CO)₄(THF) species.[1][5][14] This intermediate is central to its utility in synthesizing various organometallic complexes and initiating catalytic cycles.[5] Thermal decomposition provides a more direct route to metallic Fe(0), which is the basis for its use in nanoparticle synthesis.[5][7]
Caption: Pathways for generating active Fe(0) species from Fe₂(CO)₉.
References
- 1. Diiron nonacarbonyl - Wikipedia [en.wikipedia.org]
- 2. Diiron_nonacarbonyl [chemeurope.com]
- 3. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/C7NR01028A [pubs.rsc.org]
- 4. experimental chemistry - Why is Diiron nonacarbonyl so exceptional? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Diironnonacarbonyl | 15321-51-4 | Benchchem [benchchem.com]
- 6. WebElements Periodic Table » Iron » diiron nonacarbonyl [winter.group.shef.ac.uk]
- 7. rsc.org [rsc.org]
- 8. Practical and General Alcohol Deoxygenation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Heterogeneous Iron-Based Catalysts for Organic Transformation Reactions: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diiron nonacarbonyl - Wikiwand [wikiwand.com]
Troubleshooting & Optimization
preventing decomposition of diiron nonacarbonyl during storage
Technical Support Center: Diiron Nonacarbonyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diiron nonacarbonyl (Fe₂[CO]₉). Our goal is to help you prevent its decomposition during storage and handling, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of diiron nonacarbonyl decomposition?
A1: Diiron nonacarbonyl is sensitive to several environmental factors. The primary causes of decomposition are exposure to:
-
Heat: The compound is thermally sensitive and decomposes at temperatures above 100°C.[1][2][3] It can even spontaneously ignite in large quantities.[4]
-
Air (Oxygen): It is air-sensitive and will oxidize upon contact with oxygen.[5][6][7]
-
Moisture: It reacts with water and decomposes in moist air.[4][5][6][7]
Q2: How can I visually identify if my diiron nonacarbonyl has started to decompose?
A2: Fresh, pure diiron nonacarbonyl consists of yellow to orange platelets or crystals.[1][8] Decomposition is often indicated by a change in appearance. You might observe the formation of a brownish or reddish powder, which could be iron oxides, a byproduct of decomposition.[5] Any deviation from the characteristic yellow-orange crystalline appearance should be considered a sign of potential degradation.
Q3: What are the recommended storage conditions for diiron nonacarbonyl to ensure its stability?
A3: To prevent decomposition, diiron nonacarbonyl must be stored under specific conditions.[1][4][5][6][8][9][10] A summary of these conditions is provided in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2 - 8 °C | To prevent thermal decomposition.[1][4][5][6][8][9][10] |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | To protect from air and moisture.[5][6][7] |
| Light | In the dark (e.g., amber vial, stored in a dark cabinet) | To prevent light-induced decomposition.[5][7] |
| Container | Tightly sealed container | To prevent exposure to air and moisture.[5][6] |
Q4: Can I handle diiron nonacarbonyl on the open bench?
A4: No. Due to its sensitivity to air and moisture, all manipulations of diiron nonacarbonyl should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.[5][6]
Q5: What are the hazardous decomposition products of diiron nonacarbonyl?
A5: Under fire conditions or upon decomposition, diiron nonacarbonyl can produce hazardous products, including carbon oxides and iron oxides.[5] Carbonyl compounds are also toxic due to the potential to release carbon monoxide.[5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the storage and handling of diiron nonacarbonyl.
Issue 1: The diiron nonacarbonyl in the storage container has changed color from orange to a brownish powder.
-
Possible Cause: The material has likely decomposed due to exposure to air and/or moisture. This could be due to an improper seal on the container or storage in a non-inert atmosphere.
-
Solution:
-
Discard the decomposed material according to your institution's hazardous waste disposal procedures.
-
Review your storage protocol. Ensure that the compound is stored in a tightly sealed container under a positive pressure of an inert gas (argon or nitrogen).
-
For future storage, consider using a container with a high-quality seal, such as a Schlenk flask or a vial with a PTFE-lined cap, and store it inside a glovebox or a desiccator filled with an inert gas.
-
Issue 2: My reaction yield is significantly lower than expected when using diiron nonacarbonyl from a previously opened bottle.
-
Possible Cause: The diiron nonacarbonyl may have partially decomposed, reducing its reactivity and purity. Even if a color change is not obvious, exposure to small amounts of air or moisture during previous uses can lead to degradation.
-
Solution:
-
It is best practice to use freshly opened diiron nonacarbonyl for reactions that are sensitive to reagent purity.
-
If you must use a previously opened bottle, try to visually inspect for any signs of decomposition.
-
Consider purifying the diiron nonacarbonyl by sublimation if you have the appropriate equipment and expertise. It can be sublimed at 35°C under high vacuum.[1][4]
-
Issue 3: I observed sparking or ignition when handling a large quantity of diiron nonacarbonyl.
-
Possible Cause: Large quantities of diiron nonacarbonyl, especially when placed in a desiccator, can spontaneously ignite.[4] This is a known hazard of the material.
-
Solution:
Experimental Protocols
Protocol 1: Safe Handling and Transfer of Diiron Nonacarbonyl
This protocol outlines the procedure for safely transferring diiron nonacarbonyl from its storage container to a reaction vessel using Schlenk techniques.
-
Preparation:
-
Ensure your Schlenk line is providing a steady flow of dry, inert gas (argon or nitrogen).
-
Dry all glassware in an oven at >100°C overnight and allow it to cool under vacuum or in a desiccator.
-
Assemble your reaction flask and equip it with a magnetic stir bar and a septum.
-
Purge the reaction flask with inert gas for at least 15-20 minutes.
-
-
Transfer:
-
Bring the sealed container of diiron nonacarbonyl to room temperature inside a desiccator to prevent condensation.
-
In a fume hood, and under a positive flow of inert gas, briefly open the storage container.
-
Quickly weigh the desired amount of diiron nonacarbonyl and add it to the reaction flask through a side arm or by quickly removing and replacing the septum while maintaining a positive flow of inert gas into the flask.
-
Reseal the storage container, purge the headspace with inert gas, and return it to the recommended storage conditions (2-8°C).
-
-
Post-Transfer:
-
Ensure the reaction flask is properly sealed and continues to be under a positive pressure of inert gas.
-
Proceed with your experiment.
-
Visualizations
Caption: Troubleshooting workflow for diiron nonacarbonyl decomposition.
References
- 1. DIIRON NONACARBONYL One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Diiron_nonacarbonyl [chemeurope.com]
- 3. 15321-51-4 CAS MSDS (DIIRON NONACARBONYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. DIIRON NONACARBONYL CAS#: 15321-51-4 [m.chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Page loading... [wap.guidechem.com]
- 9. Diironnonacarbonyl 98 15321-51-4 [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
Technical Support Center: Diiron Nonacarbonyl (Fe2(CO)9)
Welcome to the technical support center for Diiron Nonacarbonyl (Fe2(CO)9). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to the handling and reactivity of Fe2(CO)9, with a specific focus on its inherent solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is Diiron Nonacarbonyl (Fe2(CO)9) so poorly soluble?
A1: Diiron nonacarbonyl's poor solubility is a well-documented challenge stemming from its unique molecular structure and solid-state properties.[1][2][3] It exists as a micaceous orange solid that is virtually insoluble in all common, non-reactive solvents.[1][2][3][4] This low solubility is a significant hurdle in its application, as it complicates crystal growth for structural analysis and its use in homogeneous reactions.[1][2] The strong intermolecular forces in its crystal lattice and its very low vapor pressure contribute to its reluctance to dissolve.[5]
Q2: What solvents are recommended for reactions involving Fe2(CO)9?
A2: While Fe2(CO)9 is considered insoluble, reactions are typically conducted by preparing slurries in coordinating solvents, most commonly tetrahydrofuran (THF).[1][4] In THF, a small equilibrium concentration of reactive iron carbonyl species is generated. It is proposed that Fe2(CO)9 dissociates to a limited extent to form iron pentacarbonyl (Fe(CO)5) and a solvated, highly reactive Fe(CO)4(THF) species, which is the key intermediate for many synthetic transformations.[1][2][4][5]
Q3: My reaction with Fe2(CO)9 is slow or not starting. How can I improve the reaction rate?
A3: Sluggish reactions are a common issue due to the low concentration of the active iron species. Consider the following strategies:
-
Use a Coordinating Solvent: If not already doing so, switch to a coordinating solvent like THF to facilitate the formation of the reactive Fe(CO)4(THF) intermediate.[1][2]
-
Gentle Heating: Gently warming the reaction mixture can increase the dissolution rate and accelerate the reaction. For example, some alkene complex syntheses are performed in warm benzene.[1][4] However, be cautious as Fe2(CO)9 decomposes at 100 °C.[1][2]
-
Increase Surface Area: Ensure the Fe2(CO)9 solid is a fine powder to maximize the surface area available for dissolution. Vigorous stirring of the slurry is essential.
-
Chemical Activation/Solubilization: For specific applications like nanoparticle synthesis, Fe2(CO)9 can be dissolved by reacting it with amines (e.g., dodecylamine) in a high-boiling point solvent. This reaction forms a soluble anionic iron carbonyl cluster, [HFe3(CO)11]⁻, creating a homogeneous precursor solution.[6]
Q4: Are there any soluble alternatives to Fe2(CO)9?
A4: Yes, other iron carbonyls can be used, each with its own advantages and disadvantages. The most common alternative is Iron Pentacarbonyl (Fe(CO)5). It is a liquid that is soluble in most organic solvents.[5] However, Fe(CO)5 is highly toxic and volatile, posing significant handling risks.[6] Triiron dodecacarbonyl (Fe3(CO)12) is another solid alternative that has better solubility in nonpolar organic solvents than Fe2(CO)9 but also suffers from poor solubility in some media.[5][6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Reaction fails to initiate, or the starting material is recovered.
| Possible Cause | Troubleshooting Step |
| Inactive Fe2(CO)9 | Traces of Fe(CO)5 in older Fe2(CO)9 samples can lead to instability.[3] Use a fresh, high-purity batch of the reagent. |
| Insufficiently Reactive Conditions | The formation of the active Fe(CO)4(THF) species from the slurry is an equilibrium process.[1][2] Try gentle heating (e.g., 40-60 °C) to shift the equilibrium, but avoid temperatures approaching its decomposition point (100 °C).[1] |
| Poor Mass Transfer | The reaction occurs with the small amount of dissolved species. Ensure vigorous stirring to maintain a well-suspended slurry and maximize contact between the solid and the solvent. |
| Solvent Purity | Use dry, degassed, and peroxide-free THF. Water and oxygen can react with the iron carbonyl species, deactivating them. |
Issue 2: Low or inconsistent product yields.
| Possible Cause | Troubleshooting Step |
| Heterogeneous Reaction Environment | The slurry nature of the reaction can lead to inconsistencies. For applications that allow it, consider converting Fe2(CO)9 into a soluble precursor using amines.[6] |
| Side Reactions | Fe2(CO)9 is a source of Fe(0) and can participate in various side reactions.[1] Analyze the reaction mixture for byproducts to understand competing pathways. |
| Thermal Decomposition | Excessive heating can decompose the reagent, reducing the amount available for the desired reaction. Maintain careful temperature control.[1][2] |
Data and Physical Properties
Table 1: Solubility and Properties of Common Iron Carbonyls
| Property | Fe(CO)5 | Fe2(CO)9 | Fe3(CO)12 |
| Formula | Fe(CO)5 | Fe2(CO)9 | Fe3(CO)12 |
| Appearance | Straw-colored liquid | Micaceous orange solid | Dark-green crystals |
| Molar Mass | 195.90 g/mol | 363.78 g/mol | 503.68 g/mol |
| Volatility | High (Volatile) | Very Low (Nonvolatile)[2][5] | Low |
| Solubility | Soluble in most organic solvents.[5] | Virtually insoluble in all common solvents.[1][2][3][5] | Soluble in nonpolar organic solvents.[5] |
| Primary Hazard | Highly toxic, volatile[6] | Source of CO, flammable[1][2] | Air-sensitive |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Using Fe2(CO)9 in a THF Slurry
This protocol describes a typical setup for synthesizing an iron tricarbonyl diene complex, a common application for Fe2(CO)9.
Methodology:
-
Inert Atmosphere: All manipulations must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line techniques.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Diiron Nonacarbonyl (Fe2(CO)9).
-
Solvent and Reagent Addition: Add dry, degassed THF to the flask to create a slurry. Follow this with the addition of the diene substrate.
-
Reaction Conditions: Vigorously stir the orange slurry. The reaction can be run at room temperature or gently heated (e.g., to 40-50 °C) to increase the rate.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction mixture will typically change color as the solid Fe2(CO)9 is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove any insoluble residues. The filtrate, containing the product, is then concentrated in vacuo, and the product is purified by chromatography or crystallization.
Caption: Experimental workflow for a typical reaction using a Fe2(CO)9 slurry in THF.
Protocol 2: Solubilization of Fe2(CO)9 with an Amine for Nanoparticle Synthesis
This protocol is adapted from a method to create a homogeneous iron precursor solution, overcoming the solubility limitations of Fe2(CO)9 for materials science applications.[6]
Methodology:
-
Inert Atmosphere: The procedure should be carried out under an inert atmosphere.
-
Mixing Reagents: In a three-neck flask, combine Fe2(CO)9, a high-boiling point solvent (e.g., 1-octadecene, ODE), and an amine surfactant (e.g., dodecylamine, DDA).
-
Dissolution: Heat the mixture while stirring. The solid Fe2(CO)9 will readily dissolve upon heating, forming a clear orange-red solution. This indicates the formation of the soluble anionic iron carbonyl cluster.
-
Precursor Solution: The resulting homogeneous solution serves as the precursor for the subsequent thermal decomposition step to form iron-containing nanoparticles. This solution is a direct, less hazardous replacement for Fe(CO)5 in many syntheses.[6]
Caption: Pathway for solubilizing Fe2(CO)9 via reaction with an amine.
Troubleshooting Workflow
If a reaction involving Fe2(CO)9 fails, follow this logical workflow to diagnose the potential issue.
Caption: A troubleshooting flowchart for common issues in Fe2(CO)9 reactions.
References
- 1. Diiron nonacarbonyl - Wikipedia [en.wikipedia.org]
- 2. Diiron_nonacarbonyl [chemeurope.com]
- 3. mdpi.com [mdpi.com]
- 4. Diiron nonacarbonyl - Wikiwand [wikiwand.com]
- 5. experimental chemistry - Why is Diiron nonacarbonyl so exceptional? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/C7NR01028A [pubs.rsc.org]
Technical Support Center: Optimizing Fe2(CO)9-Mediated Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diiron nonacarbonyl (Fe2(CO)9). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Fe2(CO)9-mediated reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store and handle Fe2(CO)9?
A1: Diiron nonacarbonyl is sensitive to air, light, heat, and moisture. To ensure its reactivity and prevent decomposition, it should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). It is recommended to store it at 2-8 °C. Always handle Fe2(CO)9 in a well-ventilated fume hood, and avoid contact with skin and eyes.
Q2: My Fe2(CO)9 reagent is poorly soluble in my reaction solvent. How can I improve its solubility?
A2: Fe2(CO)9 is notoriously insoluble in most common organic solvents.[1] However, it is known to react and dissolve in tetrahydrofuran (THF) to form reactive iron carbonyl species.[1] It is proposed that in THF, Fe2(CO)9 disproportionates to form iron pentacarbonyl (Fe(CO)5) and a THF-ligated iron tetracarbonyl species, [Fe(CO)4(THF)].[1] For reactions where THF is a suitable solvent, this in situ generation of the active species is the most common approach to overcome solubility issues. For other solvents, thorough stirring of the suspension is crucial to ensure a sufficient concentration of the dissolved reagent is available for the reaction.
Q3: My reaction is sluggish or not proceeding to completion. What are the possible causes and solutions?
A3: Several factors can contribute to a slow or incomplete reaction:
-
Poor quality of Fe2(CO)9: The reagent can decompose over time if not stored properly. Using old or discolored (darker orange or brown) Fe2(CO)9 may lead to lower reactivity. It is advisable to use freshly purchased or properly stored reagent.
-
Insufficient temperature: Many Fe2(CO)9-mediated reactions require thermal activation. If the reaction temperature is too low, the rate will be slow. Consider gradually increasing the reaction temperature while monitoring for product formation and potential side reactions.
-
Inappropriate solvent: The choice of solvent can significantly impact the reaction rate and outcome. While THF is commonly used due to its ability to dissolve Fe2(CO)9, other solvents like benzene or toluene might be more suitable for specific transformations.[1][2]
-
Presence of inhibitors: Certain impurities in the starting materials or solvent can inhibit the catalytic activity of the iron species. Ensure all reagents and solvents are of high purity and appropriately dried.
Q4: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?
A4: The formation of byproducts is a common challenge in organometallic chemistry. To improve selectivity:
-
Optimize reaction temperature: Temperature can influence the relative rates of competing reaction pathways. Running the reaction at a lower temperature may favor the desired product.
-
Modify the ligand environment: For catalytic reactions, the addition of specific ligands can modulate the selectivity of the iron catalyst.
-
Control stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize the formation of products arising from side reactions.
-
Purification: If byproduct formation cannot be completely suppressed, purification techniques such as column chromatography, recrystallization, or distillation will be necessary to isolate the desired product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Decomposed Fe2(CO)9.2. Reaction temperature is too low.3. Inappropriate solvent.4. Presence of oxygen or moisture. | 1. Use fresh, bright orange Fe2(CO)9.2. Gradually increase the reaction temperature.3. Screen different solvents (e.g., THF, benzene, toluene).4. Ensure the reaction is performed under a strict inert atmosphere with dry solvents. |
| Formation of insoluble black precipitate | Thermal decomposition of iron carbonyl species. | 1. Lower the reaction temperature.2. Reduce the reaction time.3. Ensure efficient stirring to prevent localized overheating. |
| Difficulty in removing iron byproducts during work-up | Formation of non-volatile iron salts or oxides. | 1. Filter the reaction mixture through a pad of Celite® or silica gel.2. Wash the organic layer with an aqueous solution of a chelating agent like EDTA.3. For certain byproducts, an acidic or basic wash may be effective. |
| Inconsistent reaction outcomes | 1. Variable quality of Fe2(CO)9.2. Inconsistent reaction setup and conditions. | 1. Standardize the source and storage of Fe2(CO)9.2. Carefully control reaction parameters such as temperature, stirring rate, and inert atmosphere. |
Experimental Protocols
Protocol 1: Synthesis of a (Diene)Fe(CO)3 Complex
This protocol describes a general procedure for the complexation of a diene with Fe2(CO)9.
Materials:
-
Diene (1.0 mmol)
-
Diiron nonacarbonyl (Fe2(CO)9) (1.2 mmol)
-
Anhydrous solvent (e.g., THF or hexane) (20 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, suspend Fe2(CO)9 in the anhydrous solvent.
-
Add the diene to the suspension.
-
Heat the reaction mixture to the desired temperature (typically between 40 °C and reflux) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove any insoluble iron byproducts.
-
Wash the Celite® pad with a small amount of fresh solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or alumina.
Protocol 2: Fe2(CO)9-Mediated Pauson-Khand Reaction
This protocol provides a general outline for the [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide.
Materials:
-
Alkyne (1.0 mmol)
-
Alkene (1.2 mmol)
-
Diiron nonacarbonyl (Fe2(CO)9) (1.1 mmol)
-
Anhydrous solvent (e.g., toluene or THF) (20 mL)
-
Carbon monoxide (CO) atmosphere (balloon or pressurized vessel)
Procedure:
-
In a flame-dried Schlenk flask equipped with a CO inlet, suspend Fe2(CO)9 in the anhydrous solvent.
-
Add the alkyne and alkene to the suspension.
-
Purge the flask with CO and maintain a CO atmosphere throughout the reaction.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C).
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction to room temperature and carefully vent the CO atmosphere in a fume hood.
-
Filter the reaction mixture through Celite® to remove insoluble iron species.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting cyclopentenone derivative by column chromatography.
Data Presentation
Table 1: Effect of Solvent on the Yield of a Generic (Diene)Fe(CO)3 Complex
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Hexane | 69 (reflux) | 12 | 65 |
| THF | 66 (reflux) | 8 | 85 |
| Benzene | 80 (reflux) | 10 | 78 |
| Toluene | 110 (reflux) | 6 | 72 |
Note: Yields are illustrative and can vary significantly based on the specific diene substrate.
Visualizations
Caption: General experimental workflow for Fe2(CO)9-mediated synthesis.
Caption: Simplified mechanism of the Pauson-Khand reaction.
References
Technical Support Center: Purification of Crude Diiron Nonacarbonyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude diiron nonacarbonyl (Fe₂(CO)₉).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude diiron nonacarbonyl?
A1: The most common impurity is unreacted iron pentacarbonyl (Fe(CO)₅), the starting material for the synthesis of diiron nonacarbonyl.[1][2] Other potential impurities include decomposition products, which can form due to exposure to heat, air, light, or moisture.[3]
Q2: What are the primary methods for purifying crude diiron nonacarbonyl?
A2: The two primary methods for purifying crude diiron nonacarbonyl are:
-
Washing with solvents: This method utilizes the insolubility of diiron nonacarbonyl in certain organic solvents to remove soluble impurities.
-
Vacuum Sublimation: This technique takes advantage of the volatility of diiron nonacarbonyl under high vacuum to separate it from non-volatile impurities.[3]
Q3: How can I assess the purity of my diiron nonacarbonyl sample?
A3: The purity of diiron nonacarbonyl can be assessed using the following spectroscopic methods:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is a powerful technique for identifying the characteristic carbonyl stretching frequencies of diiron nonacarbonyl and detecting impurities like iron pentacarbonyl, which has a distinct IR spectrum.[4][5][6] A pure sample will show sharp, well-defined peaks corresponding to the terminal and bridging CO ligands.
-
Raman Spectroscopy: This method provides complementary vibrational information to FTIR and can be used to characterize the solid-state structure of the compound.[7][8]
-
Elemental Analysis: This provides the percentage composition of carbon, hydrogen, and iron, which can be compared to the theoretical values for Fe₂(CO)₉.
Q4: What are the key safety precautions when handling diiron nonacarbonyl?
A4: Diiron nonacarbonyl is a hazardous material that requires careful handling:
-
Air and Moisture Sensitivity: It is highly sensitive to air and moisture and should always be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[3]
-
Pyrophoric Nature: In larger quantities or as a fine powder, it can be pyrophoric, meaning it can ignite spontaneously on contact with air.
-
Light and Heat Sensitivity: The compound is sensitive to light and decomposes at temperatures above 100 °C.[3]
-
Toxicity: As a metal carbonyl, it is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guides
Purification by Washing
Problem: After washing, the diiron nonacarbonyl still appears contaminated (e.g., discoloration, presence of oily residue).
| Possible Cause | Solution |
| Ineffective Solvent Choice | Ensure you are using solvents in which diiron nonacarbonyl is insoluble, such as ethanol and diethyl ether.[3] |
| Incomplete Washing | Increase the number of washing cycles. Ensure the solid is thoroughly suspended in the solvent during each wash. |
| Contaminated Solvents | Use anhydrous and deoxygenated solvents to prevent decomposition of the product. |
| Exposure to Air During Washing | Perform all washing and filtration steps under a strict inert atmosphere (glovebox or Schlenk line). |
Problem: Low recovery of diiron nonacarbonyl after the washing process.
| Possible Cause | Solution |
| Partial Solubility in Washing Solvent | While generally insoluble, prolonged contact or elevated temperatures can lead to minor losses. Minimize the washing time and use cold solvents. |
| Mechanical Losses During Filtration | Ensure the filter frit or paper is of the correct porosity to retain the fine solid. Carefully transfer the solid to avoid losses. |
Purification by Vacuum Sublimation
Problem: No sublimation is observed, or the sublimation rate is very slow.
| Possible Cause | Solution |
| Insufficient Vacuum | A high vacuum is crucial for sublimation at a reasonable temperature. Ensure your vacuum system is capable of reaching pressures in the range of 10⁻² to 10⁻³ mbar. |
| Temperature is too Low | The sublimation of diiron nonacarbonyl typically occurs at around 35-40 °C under high vacuum.[3] Gradually increase the temperature, but do not exceed 50-60 °C to avoid decomposition. |
| Poor Thermal Contact | Ensure good thermal contact between the heating mantle/oil bath and the sublimation apparatus. |
Problem: The sublimed crystals are discolored or appear impure.
| Possible Cause | Solution |
| Co-sublimation of Impurities | If the crude material contains volatile impurities like iron pentacarbonyl, they may co-sublime. A preliminary washing step can help remove these impurities. |
| Decomposition During Sublimation | Overheating can cause decomposition. Carefully control the temperature and ensure a high vacuum to allow sublimation at the lowest possible temperature. A color change from orange/yellow to dark brown or black can indicate decomposition. |
| Leak in the Vacuum System | A small leak can introduce air, leading to decomposition of the hot diiron nonacarbonyl vapor. Thoroughly check all joints and seals of the sublimation apparatus. |
Problem: Low yield of sublimed material.
| Possible Cause | Solution |
| Incomplete Sublimation | Ensure the sublimation is run for a sufficient amount of time to allow all the volatile product to sublime. |
| Sublimate Deposition in Unwanted Areas | Optimize the temperature gradient in your sublimation apparatus. The cold finger or collection surface should be significantly cooler than the area where the crude material is heated. |
| Decomposition | As mentioned above, avoid overheating and ensure a good vacuum to minimize decomposition losses. |
Quantitative Data Summary
While precise quantitative data for purity improvement can vary depending on the initial purity of the crude product, the following table provides a general expectation for each purification technique.
| Purification Technique | Typical Purity Achieved | Primary Impurities Removed |
| Washing with Solvents | >95% | Iron pentacarbonyl, other soluble organic or inorganic impurities. |
| Vacuum Sublimation | >99% | Non-volatile impurities, decomposition products. |
Experimental Protocols
Protocol 1: Purification of Crude Diiron Nonacarbonyl by Washing
Objective: To remove soluble impurities, primarily iron pentacarbonyl, from crude diiron nonacarbonyl.
Materials:
-
Crude diiron nonacarbonyl
-
Anhydrous and deoxygenated diethyl ether
-
Anhydrous and deoxygenated ethanol
-
Schlenk flask or glovebox equipment
-
Filter cannula or fritted glass filter
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, transfer the crude diiron nonacarbonyl to a Schlenk flask.
-
Add a sufficient amount of cold, anhydrous, and deoxygenated diethyl ether to form a slurry.
-
Stir the slurry for 10-15 minutes.
-
Allow the solid to settle, and then carefully remove the supernatant liquid via a filter cannula.
-
Repeat the washing process with diethyl ether two more times.
-
Wash the solid with cold, anhydrous, and deoxygenated ethanol three times using the same procedure as with diethyl ether.
-
After the final wash, dry the purified diiron nonacarbonyl under high vacuum to remove any residual solvent.
-
Store the purified, dry solid under an inert atmosphere at a low temperature (2-8 °C).
Protocol 2: Purification of Crude Diiron Nonacarbonyl by Vacuum Sublimation
Objective: To obtain high-purity diiron nonacarbonyl by separating it from non-volatile impurities.
Materials:
-
Crude or pre-washed diiron nonacarbonyl
-
Sublimation apparatus
-
High-vacuum pump
-
Heating mantle or oil bath
-
Cold trap (e.g., liquid nitrogen or dry ice/acetone)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Ensure the sublimation apparatus is clean and thoroughly dried.
-
Under an inert atmosphere, load the crude or pre-washed diiron nonacarbonyl into the bottom of the sublimation apparatus.
-
Assemble the sublimation apparatus, ensuring all joints are well-sealed with high-vacuum grease.
-
Carefully evacuate the apparatus using a high-vacuum pump. A cold trap should be placed between the sublimator and the pump to collect any volatile byproducts.
-
Once a high vacuum (e.g., <0.01 mbar) is achieved, begin to gently heat the bottom of the apparatus using a heating mantle or oil bath to approximately 35-40 °C.
-
Cool the cold finger of the sublimator with cold water or another suitable coolant.
-
Golden-yellow crystals of diiron nonacarbonyl will begin to deposit on the cold finger.
-
Continue the sublimation until no more material appears to be subliming.
-
Turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Gently vent the apparatus with an inert gas.
-
Under an inert atmosphere, carefully scrape the purified crystals from the cold finger.
-
Store the high-purity diiron nonacarbonyl under an inert atmosphere at a low temperature (2-8 °C).
Visualizations
Caption: Workflow for the purification of crude diiron nonacarbonyl by washing.
Caption: Workflow for the purification of crude diiron nonacarbonyl by vacuum sublimation.
References
- 1. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. Iron pentacarbonyl - Wikipedia [en.wikipedia.org]
- 3. DIIRON NONACARBONYL One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Can Ftir Determine Purity? Uncover Contaminants With Chemical Fingerprinting - Kintek Solution [kindle-tech.com]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing the Pyrophoric Nature of Diiron Nonacarbonyl
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely handling the pyrophoric properties of diiron nonacarbonyl (Fe₂[CO]₉). The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific issues you may encounter during your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Sparks or smoke observed upon handling diiron nonacarbonyl in the air. | Exposure of the pyrophoric solid to atmospheric oxygen and/or moisture. | Immediately cover the material with a dry, inert powder like sand or sodium carbonate. Do not use water or a carbon dioxide fire extinguisher. Evacuate the immediate area if the situation escalates and alert safety personnel. |
| A small fire ignites at the tip of a spatula or needle used for transfer. | Residual diiron nonacarbonyl reacting with air. | Smother the flame with a dry, inert powder (sand, sodium carbonate). Do not panic; this can be a common occurrence with pyrophoric materials. Ensure all transfers are conducted under a robust inert atmosphere. |
| The diiron nonacarbonyl appears discolored (darker than the typical orange-gold flakes). | Decomposition due to improper storage (exposure to air, light, or moisture). | Do not use the material. Decomposed material may have unpredictable reactivity. Dispose of the material following the appropriate quenching protocol. |
| Pressure buildup is observed in a reaction vessel containing diiron nonacarbonyl. | Thermal decomposition of the compound, which can release carbon monoxide gas. The reaction may be proceeding faster than anticipated. | Ensure the reaction is adequately cooled and vented to a fume hood or a bubbler system. If pressure buildup continues, cool the reaction vessel in an ice bath to slow the reaction rate. Do not seal a reaction vessel containing diiron nonacarbonyl without a pressure-relief mechanism. |
| Difficulty in dissolving diiron nonacarbonyl in a solvent. | Diiron nonacarbonyl is virtually insoluble in all common solvents.[1][2] | Use as a slurry in a non-reactive solvent like tetrahydrofuran (THF), where it is proposed that a small amount dissolves and dissociates to form reactive species.[2][3] Vigorous stirring is essential. |
Frequently Asked Questions (FAQs)
Q1: What makes diiron nonacarbonyl pyrophoric?
A1: Diiron nonacarbonyl is a finely divided solid that is highly reactive towards oxygen and moisture in the air, leading to spontaneous ignition.[1][4] This reactivity is inherent to its chemical structure and low oxidation state of the iron atoms.
Q2: What are the primary hazards associated with diiron nonacarbonyl?
A2: The primary hazards are its pyrophoric nature (risk of fire upon exposure to air), toxicity if swallowed or inhaled, and the release of flammable gas (carbon monoxide) upon contact with water or upon decomposition.[4][5]
Q3: What personal protective equipment (PPE) is mandatory when handling diiron nonacarbonyl?
A3: At a minimum, a flame-resistant lab coat, chemical splash goggles, a face shield, and compatible chemical-resistant gloves (such as nitrile or neoprene) must be worn.[1] All handling of the solid must be performed in a well-ventilated fume hood or a glovebox under an inert atmosphere.[1][4]
Q4: How should I store diiron nonacarbonyl?
A4: It must be stored in a cool, dry, and well-ventilated area, away from sources of ignition, heat, and incompatible materials such as oxidizing agents.[1][4] It should be kept under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[4] The recommended storage temperature is typically 2-8°C.[5][6]
Q5: What should I do in case of a small spill?
A5: For a small spill, immediately cover the material with a dry, inert powder such as sand, sodium carbonate, or powdered lime.[1] Do not use water. Once the material is smothered, it can be carefully collected into a container for proper quenching and disposal. All cleanup should be performed under an inert atmosphere if possible.
Q6: What type of fire extinguisher should be used for a diiron nonacarbonyl fire?
A6: A Class D dry powder fire extinguisher is recommended for fires involving pyrophoric metals. Do NOT use water, carbon dioxide, or halogenated extinguishers, as they can react with the burning material and exacerbate the fire.[1]
Quantitative Data
The following table summarizes key quantitative data for diiron nonacarbonyl.
| Property | Value | Source(s) |
| Molecular Formula | Fe₂(CO)₉ | [7] |
| Molecular Weight | 363.78 g/mol | [3][7] |
| Appearance | Orange-gold crystalline solid/flakes | [2][8] |
| Density | 2.08 g/cm³ | [2] |
| Decomposition Temperature | Decomposes at 100 °C (373 K) | [2][9] |
| Autoignition Temperature | Data not available for diiron nonacarbonyl. For comparison, the related compound iron pentacarbonyl (Fe(CO)₅) has an autoignition temperature of 49°C.[10] A commercial product of diiron nonacarbonyl may ignite on contact with brass above 93°C.[11] | |
| Solubility | Virtually insoluble in all common solvents.[1][2] |
Experimental Protocols
Detailed Methodology for Handling and Transfer of Diiron Nonacarbonyl
This protocol outlines the safe transfer of solid diiron nonacarbonyl from a storage container to a reaction vessel using standard Schlenk line techniques.
Prerequisites:
-
A well-maintained Schlenk line or glovebox with an inert atmosphere (argon or nitrogen).
-
All necessary glassware must be oven-dried and cooled under an inert atmosphere.
-
Appropriate PPE must be worn at all times.
Procedure:
-
Inert Atmosphere: Ensure the reaction flask and all transfer equipment (spatulas, funnels) are under a positive pressure of an inert gas.
-
Weighing: If possible, weigh the diiron nonacarbonyl inside a glovebox. If a glovebox is not available, weigh a sealed container of the reagent, transfer the approximate amount needed under a positive flow of inert gas, and then re-weigh the container to determine the amount transferred.
-
Transfer:
-
Under a strong flow of inert gas, briefly remove the septum or stopper from the reaction flask.
-
Quickly add the diiron nonacarbonyl to the flask using a funnel.
-
Immediately reseal the flask.
-
-
Purge: Once the solid is added, evacuate and backfill the reaction flask with inert gas three times to ensure the removal of any atmospheric contaminants.
Detailed Methodology for Quenching and Disposal of Diiron Nonacarbonyl Waste
This protocol is adapted from general procedures for quenching pyrophoric solids and should be performed with extreme caution in a fume hood.
Materials:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen/argon inlet with a bubbler outlet.
-
An ice bath.
-
An inert solvent (e.g., heptane or toluene).
-
Isopropanol.
-
Methanol.
-
Water.
Procedure:
-
Setup: Assemble the three-necked flask in a fume hood. Ensure all glassware is dry. Place the flask in an ice bath.
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Dilution: Transfer the diiron nonacarbonyl waste into the flask under a positive pressure of inert gas. Add enough inert solvent (heptane or toluene) to create a stirrable slurry.
-
Initial Quenching: Slowly add isopropanol dropwise from the dropping funnel to the cooled and stirred slurry. The rate of addition should be controlled to prevent a vigorous reaction and excessive gas evolution. Continue adding isopropanol until the gas evolution subsides.
-
Secondary Quenching: After the reaction with isopropanol is complete, slowly add methanol in a similar dropwise manner. This is a more reactive quenching agent to ensure all the pyrophoric material is consumed.
-
Final Quenching: Once the addition of methanol no longer produces a reaction, slowly and carefully add water dropwise to the mixture to hydrolyze any remaining reactive species.
-
Neutralization and Disposal: Allow the mixture to warm to room temperature and stir for several hours to ensure the reaction is complete. Neutralize the resulting slurry with a weak acid (e.g., acetic acid) before disposing of it as hazardous waste according to your institution's guidelines.
Visualizations
Caption: A flowchart illustrating the safe handling workflow for diiron nonacarbonyl.
Caption: Logical relationships for managing the pyrophoric nature of diiron nonacarbonyl.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Diiron nonacarbonyl - Wikiwand [wikiwand.com]
- 3. Diiron nonacarbonyl - Wikipedia [en.wikipedia.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. DIIRON NONACARBONYL One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 15321-51-4 CAS MSDS (DIIRON NONACARBONYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/C7NR01028A [pubs.rsc.org]
- 11. Page loading... [wap.guidechem.com]
troubleshooting low reactivity of diiron nonacarbonyl
Welcome to the technical support center for diiron nonacarbonyl (Fe₂(CO)₉). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the handling, storage, and reactivity of this versatile organometallic reagent.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my diiron nonacarbonyl exhibiting low or no reactivity in my experiment?
A1: Low reactivity of diiron nonacarbonyl is a common issue that can stem from several factors, primarily related to its purity, handling, storage, and the reaction conditions.
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Improper Storage and Handling: Diiron nonacarbonyl is highly sensitive to its environment. Exposure to air, moisture, heat, and light can lead to decomposition, forming inert iron oxides and other byproducts.[1][2] It should be stored in a cool, dry place (refrigerated, 2-8°C is recommended), under an inert atmosphere (e.g., nitrogen or argon), and protected from light.[2]
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Poor Reagent Quality: The reagent may be old or from a batch with significant impurities. Over time, even when stored correctly, slow decomposition can occur. The presence of iron oxides can inhibit its reactivity.
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Inherent Low Solubility: A key characteristic of diiron nonacarbonyl is its virtual insolubility in all common solvents.[3][4][5] For it to react, a small amount must first dissolve. If the chosen solvent cannot facilitate this, the reaction will be extremely slow or will not proceed.
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Incorrect Solvent Choice: While insoluble, reactions are typically conducted as slurries in specific solvents. Tetrahydrofuran (THF) is often used because it can react with the small dissolved portion of Fe₂(CO)₉ to form a reactive Fe(CO)₄(THF) intermediate and Fe(CO)₅.[3][4][5][6] This dissociation is crucial for its reactivity. Using non-coordinating solvents like hydrocarbons may result in very low reactivity.
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Sub-optimal Reaction Temperature: Thermal decomposition begins around 100°C.[4] While some reactions require gentle heating to proceed, excessive temperatures can lead to rapid, unproductive decomposition. The optimal temperature is highly dependent on the specific reaction.
Q2: How can I assess the purity and quality of my diiron nonacarbonyl?
A2: Visual inspection is the first step. High-quality diiron nonacarbonyl should consist of micaceous, orange or dark yellow crystals.[4][7] A change in color to brown or the presence of a reddish-brown powder may indicate decomposition to iron oxides. For a more rigorous assessment, the following analytical techniques can be employed:
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Infrared (IR) Spectroscopy: This is one of the most effective methods. The carbonyl (CO) stretching frequencies are highly characteristic of the compound's structure. Impurities or decomposition products will show different CO bands or a broadening of the existing ones.
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Mössbauer Spectroscopy: This technique is particularly useful for distinguishing between different iron environments and oxidation states, providing clear evidence of decomposition to other iron species.[4]
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X-ray Diffraction (XRD): For solid-state characterization, XRD can confirm the crystalline structure of Fe₂(CO)₉ and identify any crystalline impurities.
Q3: My reaction requires a soluble source of Fe(0). How can I overcome the insolubility of diiron nonacarbonyl?
A3: While Fe₂(CO)₉ itself is insoluble, its reactivity relies on the generation of soluble, active species.
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Use of Coordinating Solvents: As mentioned, using a solvent like THF is the standard method. THF facilitates the dissociation into soluble and reactive Fe(CO)₄(THF) and Fe(CO)₅.[4][5][6]
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Reaction with Amines: Recent research has shown that reacting Fe₂(CO)₉ with amines can generate soluble, non-volatile anionic iron carbonyl species.[8] This approach can be particularly useful for synthesizing nanoparticles where precursor solubility is critical.[8]
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Consider Alternatives: If solubility is an insurmountable issue, consider using iron pentacarbonyl (Fe(CO)₅). However, be aware that Fe(CO)₅ is a volatile, highly toxic liquid and presents significant handling challenges.[8][9] Diiron nonacarbonyl is often preferred because it is a non-volatile solid, making it a safer source of Fe(0).[3][4]
Data & Properties Summary
Table 1: Physical and Chemical Properties of Diiron Nonacarbonyl
| Property | Value | Source(s) |
| Chemical Formula | Fe₂(CO)₉ | [3][4] |
| Molar Mass | 363.78 g/mol | [4] |
| Appearance | Orange, micaceous crystals | [4] |
| Density | 2.08 g/cm³ | [4] |
| Melting Point | Decomposes at 100-120 °C | [4] |
| Solubility | Virtually insoluble in all common solvents | [3][4][5] |
| Handling | Air, moisture, heat, and light sensitive. Handle under an inert atmosphere. | [1][2] |
Table 2: Troubleshooting Guide for Low Reactivity
| Problem | Possible Cause | Recommended Solution |
| No or very slow reaction | Poor Reagent Quality: The compound has decomposed due to age or improper storage. | Visually inspect for color change. If decomposition is suspected, use a fresh batch of the reagent. Purify by washing with ethanol and ether if necessary.[7] |
| Low Solubility in Reaction Medium: The chosen solvent does not promote the formation of active species. | Use a coordinating solvent such as Tetrahydrofuran (THF) to facilitate the dissociation into reactive intermediates.[3][4][6] | |
| Improper Handling: The reagent was exposed to air or moisture during weighing or transfer. | All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[1][2] | |
| Reaction starts then stops | Surface Passivation: The surface of the solid Fe₂(CO)₉ particles may become coated with an inert layer, preventing further reaction. | Ensure adequate stirring or agitation to maintain a fresh surface of the slurry for reaction. |
| Inconsistent Results | Variable Reagent Activity: Different batches or ages of the reagent have varying levels of purity and activity. | Standardize the source and batch of the reagent. If possible, test a small amount of a new batch before committing to a large-scale reaction. |
Visualizing the Problem
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving low reactivity issues with diiron nonacarbonyl.
Caption: A step-by-step workflow for troubleshooting low reactivity.
Key Factors Influencing Reactivity
The reactivity of diiron nonacarbonyl is a function of several interconnected factors.
Caption: Core factors that determine the success of a reaction.
Activation Pathway in THF
Diiron nonacarbonyl's utility in synthesis often depends on its dissociation in a coordinating solvent like THF.
Caption: Dissociation of Fe₂(CO)₉ in THF to form reactive species.
Experimental Protocols
Protocol 1: Synthesis of Diiron Nonacarbonyl (Fe₂(CO)₉)
This protocol is adapted from standard literature procedures and involves the photolysis of iron pentacarbonyl.[3][4]
WARNING: Iron pentacarbonyl (Fe(CO)₅) is extremely toxic, volatile, and pyrophoric. This procedure must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE).
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Reagents & Equipment:
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Iron pentacarbonyl (Fe(CO)₅)
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Glacial acetic acid
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Photolysis reactor with a mercury vapor lamp and a cooling jacket
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Schlenk flask and inert gas line (Nitrogen or Argon)
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Cannula for liquid transfer
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Sintered glass filter funnel
-
-
Procedure:
-
Assemble the photolysis reactor and ensure the cooling system is operational (circulating water at ~10-15°C).
-
Charge the reactor with glacial acetic acid. Purge the solvent and headspace with an inert gas for at least 30 minutes.
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Under an inert atmosphere, carefully transfer a measured amount of iron pentacarbonyl into the acetic acid to create a solution (e.g., 5-10% v/v).
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Turn on the UV lamp and the cooling system. The solution will begin to change color, and a golden-orange precipitate of Fe₂(CO)₉ will form.
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Continue the photolysis for several hours until the precipitation appears complete. The reaction is: 2 Fe(CO)₅ → Fe₂(CO)₉ + CO.[4]
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Turn off the lamp and allow the mixture to settle.
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Under an inert atmosphere, carefully decant the supernatant acetic acid.
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Transfer the solid product to a sintered glass filter. Wash sequentially with degassed ethanol and then degassed diethyl ether to remove any residual acid and unreacted Fe(CO)₅.
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Dry the resulting bright orange crystals under a high vacuum. Store immediately in a sealed container under an inert atmosphere in a refrigerator.
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Protocol 2: Synthesis of (Benzylideneacetone)iron Tricarbonyl
This procedure demonstrates a typical use of Fe₂(CO)₉ as a source of the Fe(CO)₃ fragment.[4]
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Reagents & Equipment:
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Diiron nonacarbonyl (Fe₂(CO)₉)
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Benzylideneacetone
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Anhydrous, degassed Tetrahydrofuran (THF)
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Schlenk flask with a magnetic stir bar
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Inert gas line (Nitrogen or Argon)
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Filter cannula
-
-
Procedure:
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To a Schlenk flask under an inert atmosphere, add diiron nonacarbonyl and benzylideneacetone.
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Add anhydrous, degassed THF to the flask to create a slurry.
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Stir the mixture at room temperature. The reaction progress can often be monitored by a color change as the orange Fe₂(CO)₉ is consumed and a new colored complex forms. Gentle warming (e.g., to 40-50°C) can be applied to increase the reaction rate, but care must be taken to avoid thermal decomposition.
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Continue stirring for several hours or until TLC/IR analysis indicates the consumption of the starting materials.
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Once the reaction is complete, the solvent can be removed under reduced pressure.
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The crude product can be purified by filtration through a pad of silica or celite to remove insoluble byproducts, followed by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
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References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Diiron_nonacarbonyl [chemeurope.com]
- 4. Diiron nonacarbonyl - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Diironnonacarbonyl | 15321-51-4 | Benchchem [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/C7NR01028A [pubs.rsc.org]
- 9. Organoiron chemistry - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up Reactions Involving Diiron Nonacarbonyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diiron nonacarbonyl (Fe₂[CO]₉) on a larger scale.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of reactions involving diiron nonacarbonyl.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or Inconsistent Reaction Yields | 1. Poor Solubility of Diiron Nonacarbonyl: Fe₂[CO]₉ is virtually insoluble in most common organic solvents.[1][2][3] 2. Thermal Decomposition: The compound decomposes at temperatures around 100 °C.[1][2][4] 3. Incomplete Reaction: Insufficient reaction time or inadequate mixing. 4. Side Reactions: Formation of byproducts such as triiron dodecacarbonyl (Fe₃(CO)₁₂) can occur, especially with thermal methods.[5] | 1. Solvent Selection & Slurry Reactions: Use solvents like tetrahydrofuran (THF) where Fe₂[CO]₉ can react from a slurry. It is proposed that a small amount dissolves by dissociating into iron pentacarbonyl and a reactive Fe(CO)₄(THF) intermediate.[3][5] For some applications, reaction with an amine can render the cluster soluble in common high boiling point solvents.[6][7] 2. Temperature Control: Maintain the reaction temperature well below the decomposition point. Consider using a cooling bath to manage any exotherms, especially during scale-up. 3. Reaction Monitoring & Mixing: Utilize techniques like IR spectroscopy to monitor the disappearance of the starting material and formation of the product.[8] Ensure efficient stirring to maintain a well-mixed slurry. For larger vessels, consider mechanical overhead stirrers. 4. Optimize Reaction Conditions: Photolytic synthesis from iron pentacarbonyl in acetic acid can provide good yields of Fe₂[CO]₉ itself.[1][5] For subsequent reactions, carefully control the temperature to minimize thermal decomposition pathways. |
| Difficulty in Product Purification | 1. Contamination with Unreacted Diiron Nonacarbonyl: Due to its insolubility, solid Fe₂[CO]₉ can be carried through the workup. 2. Formation of Iron-Containing Byproducts: These can be difficult to separate from the desired product. 3. Emulsion Formation During Workup: Especially when using solvents like THF or benzene.[9] | 1. Filtration: Filter the reaction mixture to remove insoluble Fe₂[CO]₉ before workup. Washing the filter cake with a suitable solvent can help recover any adsorbed product. 2. Column Chromatography: While potentially challenging for large-scale reactions, chromatography on silica gel or alumina can be effective for removing polar iron byproducts. Consider using a wider diameter column for larger scales. 3. Solvent Removal and Extraction Techniques: If practical, remove volatile solvents like THF by rotary evaporation before aqueous workup.[9] Diluting the reaction mixture with a nonpolar extraction solvent before washing can also help prevent emulsions.[9] |
| Safety Concerns During Handling and Reaction | 1. Toxicity: Diiron nonacarbonyl is toxic if swallowed or inhaled.[10][11] 2. Flammability: It is a flammable solid.[10][11] 3. Carbon Monoxide (CO) Release: Decomposition can release toxic CO gas.[2] 4. Pyrophoric Nature of Byproducts or Nanoparticles: Iron nanoparticles formed from decomposition can be pyrophoric.[7] 5. Spontaneous Ignition: Large quantities, especially if not pure, can spontaneously ignite.[4][12] | 1. Personal Protective Equipment (PPE): Always handle diiron nonacarbonyl in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[10][13][14] For large quantities, a full-face respirator may be necessary.[10] 2. Inert Atmosphere: Handle and store under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition and reaction with air and moisture.[10][13][14] 3. Ventilation: Ensure adequate ventilation to prevent the buildup of CO gas.[10][13] 4. Careful Handling of Residues: Quench reaction residues carefully. 5. Proper Storage: Store in a cool (2-8 °C), dry, and well-ventilated place away from heat and ignition sources.[4][10][11] Store in a tightly closed container under an inert atmosphere.[10][14] |
Frequently Asked Questions (FAQs)
1. What are the key physical and chemical properties of diiron nonacarbonyl to consider for scale-up?
Here is a summary of important properties:
| Property | Value | Source(s) |
| Molecular Formula | Fe₂(CO)₉ | [1][2] |
| Molar Mass | 363.78 g/mol | [1][2] |
| Appearance | Micaceous orange solid/yellow to orange crystals | [1][2][4] |
| Density | 2.08 - 2.85 g/cm³ | [1][2][15] |
| Melting Point | Decomposes at 100 °C | [1][2][4] |
| Solubility | Virtually insoluble in all common solvents | [1][2][3] |
| Storage Temperature | 2-8 °C | [4][10][11] |
2. How can I improve the solubility of diiron nonacarbonyl for my reaction?
While diiron nonacarbonyl is notoriously insoluble, you can employ a few strategies:
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Use as a slurry: In many synthetic applications, Fe₂(CO)₉ is used as a slurry in a suitable solvent like THF.[3][5] The reaction occurs with the small amount of dissolved material.
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Reaction with amines: For nanoparticle synthesis, reacting Fe₂(CO)₉ with an amine in a high-boiling point solvent can generate soluble anionic iron carbonyl species.[6][7]
3. What are the best practices for handling and storing larger quantities of diiron nonacarbonyl?
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Handling: Always handle in a fume hood under an inert atmosphere.[10][13] Use spark-proof tools and ground equipment to prevent static discharge.[13] Avoid creating dust.[10][13]
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Storage: Store in a tightly sealed container, under an inert atmosphere, in a refrigerator (2-8 °C).[4][10][11] It is sensitive to air, light, and moisture.[10][14]
4. How can I monitor the progress of a reaction involving diiron nonacarbonyl on a larger scale?
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Infrared (IR) Spectroscopy: The carbonyl stretching frequencies in the IR spectrum are very informative. You can monitor the disappearance of the characteristic peaks of Fe₂(CO)₉ and the appearance of new peaks corresponding to your product.[8]
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Gas Chromatography (GC): If your product and starting materials are volatile, GC can be used to monitor the reaction progress by taking aliquots from the reaction mixture at different time points.[16]
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Thin-Layer Chromatography (TLC): For less volatile compounds, TLC can provide a quick qualitative assessment of the reaction's progress.
Experimental Protocols
Protocol 1: General Procedure for a Scaled-Up Reaction in a Slurry
This protocol provides a general guideline for reactions where diiron nonacarbonyl is used as a slurry.
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Reactor Setup: Assemble a multi-necked flask equipped with a mechanical overhead stirrer, a condenser, a temperature probe, and an inlet for inert gas. Ensure the setup is flame-dried and under a positive pressure of nitrogen or argon.
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Reagent Addition: To the flask, add the solvent (e.g., THF) and the other reactants.
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Inerting the Slurry: Carefully add the diiron nonacarbonyl to the reaction mixture under a strong flow of inert gas to minimize exposure to air.
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Reaction: Begin stirring and heat the reaction mixture to the desired temperature, ensuring it remains well below 100 °C.
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Monitoring: Monitor the reaction progress using an appropriate technique (e.g., IR, GC, or TLC).
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Workup:
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Cool the reaction mixture to room temperature.
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Filter the mixture through a pad of Celite to remove any unreacted diiron nonacarbonyl and other insoluble materials. Wash the Celite pad with fresh solvent to recover any product.
-
Proceed with the appropriate aqueous workup, being mindful of potential emulsion formation.[9]
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Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Protocol 2: Synthesis of Iron Nanoparticles via Thermal Decomposition
This protocol is adapted from the literature for the synthesis of iron nanoparticles.[17]
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Preparation: In a Schlenk flask, dissolve the desired amount of diiron nonacarbonyl (e.g., 0.1% - 0.9% by weight) in an ionic liquid (e.g., n-butyl-3-methylimidazolium tetrafluoroborate) at room temperature under an inert atmosphere.[17]
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Thermal Decomposition: Slowly heat the solution to 170-200 °C with stirring over a period of 12 hours.[17] The solution will change color as the nanoparticles form.
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Isolation: After cooling to room temperature, the nanoparticles can be separated from the ionic liquid by centrifugation.
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Washing and Re-dispersion: The isolated nanoparticles can be washed and re-dispersed in a solvent like ethanol.[17]
Visualizations
Caption: A generalized workflow for scaling up reactions with diiron nonacarbonyl.
Caption: A troubleshooting decision tree for low reaction yields.
References
- 1. Diiron nonacarbonyl - Wikipedia [en.wikipedia.org]
- 2. Diiron_nonacarbonyl [chemeurope.com]
- 3. Diiron nonacarbonyl - Wikiwand [wikiwand.com]
- 4. DIIRON NONACARBONYL CAS#: 15321-51-4 [m.chemicalbook.com]
- 5. Diironnonacarbonyl | 15321-51-4 | Benchchem [benchchem.com]
- 6. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/C7NR01028A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 12. DIIRON NONACARBONYL One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. echemi.com [echemi.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of Iron Nanoparticles by Thermal Decomposition of this compound in Ionic Liquid and Their Potential Use as Nanotracers for Mixer Studies in Liquids Feeds [scirp.org]
Technical Support Center: Optimizing Diiron Nonacarbonyl (Fe₂(CO)₉) Reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize side product formation and improve outcomes in reactions involving diiron nonacarbonyl (Fe₂(CO)₉).
Troubleshooting Guide
Q1: My reaction yield is low, and a significant amount of my starting material remains unreacted. What are the likely causes and solutions?
A1: Low conversion in Fe₂(CO)₉ reactions often points to insufficient activation of the iron carbonyl reagent. Since Fe₂(CO)₉ is largely insoluble in common organic solvents, its reaction typically occurs on the crystal surface or via a small, dissolved fraction.[1][2]
Possible Causes & Recommended Actions:
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Insufficient Temperature: The reaction may be too slow at lower temperatures. A modest increase in temperature can significantly enhance the rate of reaction. However, be aware that Fe₂(CO)₉ begins to decompose around 100°C.[1]
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Poor Solvent Choice: The reaction's success is highly dependent on the solvent. Tetrahydrofuran (THF) is frequently used as it can coordinate to an iron center, facilitating the dissolution and fragmentation of Fe₂(CO)₉ into more reactive species like Fe(CO)₄(THF) and Fe(CO)₅.[1] If you are using a non-coordinating solvent like benzene or toluene, the reaction may require higher temperatures to proceed effectively.[1][3]
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Inefficient Agitation: Because Fe₂(CO)₉ is used as a slurry or suspension, vigorous and efficient stirring is critical to maximize the surface area available for the reaction.
Q2: I am observing a brown or black insoluble precipitate forming in my reaction. What is this, and how can I prevent it?
A2: The formation of dark, insoluble precipitates is a common issue, typically indicating the decomposition of iron carbonyl species into iron oxides or metallic iron. This is almost always caused by the presence of oxygen or water.
Possible Causes & Recommended Actions:
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Atmospheric Contamination: Iron carbonyls, particularly the reactive intermediates, are sensitive to air. The Fe(0) center can be easily oxidized. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., high-purity nitrogen or argon) using Schlenk line techniques or a glovebox.
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Impure Reagents/Solvents: Use anhydrous solvents and ensure all substrates are free from moisture. Trace amounts of water can lead to the formation of iron hydroxides and oxides. The use of freshly distilled solvents over an appropriate drying agent is highly recommended.
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Excessive Heat: Overheating the reaction mixture beyond the thermal stability limit of Fe₂(CO)₉ (100°C) or the product complex can lead to decomposition.[1] Maintain careful temperature control throughout the experiment.
Q3: My final product is contaminated with pentacarbonyliron (Fe(CO)₅), which is difficult to remove. How can I minimize its formation and separate it?
A3: Fe(CO)₅ is a common byproduct or unreacted species in Fe₂(CO)₉ chemistry because Fe₂(CO)₉ exists in equilibrium with Fe(CO)₅ and a reactive Fe(CO)₄ fragment, especially in coordinating solvents like THF (Fe₂(CO)₉ ⇌ Fe(CO)₅ + Fe(CO)₄(THF)).[1]
Minimizing Formation:
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Temperature Control: This equilibrium can be temperature-dependent. Running the reaction at the lowest effective temperature may reduce the prevalence of Fe(CO)₅.
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Solvent Selection: While THF is effective for initiating reactivity, a less coordinating solvent might shift the equilibrium away from fragmentation, although this could also decrease the overall reaction rate.
Removal Strategies:
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Vacuum: Fe(CO)₅ is significantly more volatile than Fe₂(CO)₉ and most organometallic products. It can often be carefully removed under high vacuum. This should be done in a well-ventilated fume hood due to the high toxicity of Fe(CO)₅.
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Purging: Gently bubbling an inert gas (e.g., nitrogen or argon) through the reaction solution (if the product is not volatile) can help carry away the volatile Fe(CO)₅.
-
Column Chromatography: Careful column chromatography can separate Fe(CO)₅, which is highly nonpolar. However, many iron carbonyl complexes are unstable on standard silica gel or alumina. Using deactivated stationary phases or performing a rapid filtration through a plug of Celite or Florisil is advisable.
Q4: My reaction is producing a complex mixture of isomers or structurally rearranged products. How can I improve the selectivity?
A4: Fe₂(CO)₉ can catalyze various transformations, including C-H activation, disproportionation, and intramolecular rearrangements, leading to multiple products.[3] The product distribution is often delicately balanced and highly dependent on reaction conditions.
Improving Selectivity:
-
Temperature is Key: Different reaction pathways can have different activation energies. For instance, conducting a reaction in refluxing THF (~66°C) versus refluxing toluene (~111°C) can lead to completely different major products (e.g., mononuclear vs. dinuclear complexes).[3] A systematic temperature screen is recommended.
-
Control Reaction Time: Monitor the reaction by TLC or another appropriate method. An optimal reaction time will maximize the formation of the desired product before it can isomerize or decompose into subsequent byproducts.
-
Solvent Polarity: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states.[4] Experimenting with a range of solvents from non-coordinating (hexane, toluene) to coordinating (THF, acetonitrile) may reveal conditions that favor one reaction pathway over another.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in Fe₂(CO)₉ reactions? The most common side products include:
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Fe(CO)₅: Formed from the equilibrium dissociation of Fe₂(CO)₉.[1]
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Iron Oxides/Hydroxides: Resulting from decomposition in the presence of air or water.
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Isomeric Products: Arising from metal-induced rearrangements of the substrate.[3][5]
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Cluster Anions: Species like [Fe₂(CO)₈]²⁻ can form under basic or reductive conditions.[2]
Q2: How does solvent choice critically impact the reaction outcome? The solvent plays multiple roles. Coordinating solvents like THF actively participate in the reaction by breaking down the Fe₂(CO)₉ structure to generate the reactive Fe(CO)₄(THF) species.[1] Non-coordinating solvents like hexane or benzene rely on thermal energy to promote reactivity at the solid's surface. The choice of solvent can determine which product forms; for example, reactions with azine derivatives in refluxing THF yield mononuclear compounds, while the same reaction in refluxing toluene produces dinuclear compounds.[3]
Q3: What is the optimal temperature range for most Fe₂(CO)₉ reactions? There is no single optimal temperature. Reactions are typically conducted between room temperature and 100°C. Many syntheses are performed in "warm" benzene or refluxing THF (~66°C).[1] The ideal temperature is a balance between achieving a reasonable reaction rate and preventing the thermal decomposition of the reagents, intermediates, and products. Fe₂(CO)₉ itself decomposes above 100°C.[1]
Q4: What is the best general strategy for purifying products from a Fe₂(CO)₉ reaction? A multi-step approach is often necessary:
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Initial Filtration: After the reaction, filter the mixture through a pad of Celite or diatomaceous earth to remove insoluble iron oxides and unreacted Fe₂(CO)₉.
-
Solvent Removal: Remove the solvent and volatile byproducts like Fe(CO)₅ under reduced pressure.
-
Chromatography: If required, use column chromatography on a deactivated stationary phase (e.g., silica gel treated with triethylamine) or a less reactive support like Florisil. Always use deoxygenated solvents.
-
Crystallization: Recrystallization from an appropriate solvent system under an inert atmosphere is often the best way to obtain a highly pure product.
Data & Visualizations
Table 1: Influence of Reaction Parameters on Side Product Formation
| Parameter | Condition | Likely Effect on Side Products | Rationale |
| Temperature | Too Low (< 40°C) | High levels of unreacted starting material. | Insufficient energy to activate Fe₂(CO)₉. |
| Moderate (40-80°C) | Optimal for many reactions. | Balances reaction rate with reagent/product stability. | |
| Too High (> 100°C) | Increased formation of iron oxides/metallic iron.[1] | Thermal decomposition of iron carbonyl species. | |
| Solvent | Coordinating (e.g., THF) | Increased formation of Fe(CO)₅.[1] | Promotes dissociation of Fe₂(CO)₉. |
| Non-Coordinating (e.g., Toluene) | May require higher temperatures, potentially leading to different product isomers.[3] | Reaction proceeds at the solid surface or requires thermal activation. | |
| Atmosphere | Presence of Air/O₂ | Formation of insoluble iron oxide precipitates. | Oxidation of the reactive Fe(0) center. |
| Purity | Wet Solvents/Reagents | Formation of iron oxides and hydroxides. | Reaction of iron carbonyls with water. |
Diagrams
Caption: Troubleshooting workflow for common issues in Fe₂(CO)₉ reactions.
Caption: Competing reaction pathways in a typical Fe₂(CO)₉ system.
Key Experimental Protocols
Protocol 1: General Setup for an Air-Sensitive Fe₂(CO)₉ Reaction
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Glassware Preparation: All glassware (e.g., Schlenk flask, condenser) must be oven-dried for at least 4 hours at >120°C and allowed to cool under a stream of dry nitrogen or argon, or in a desiccator.
-
Solvent Degassing: The reaction solvent must be anhydrous and deoxygenated. This is typically achieved by distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF) under an inert atmosphere. Alternatively, the solvent can be degassed by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.
-
Reagent Addition: Add the solid substrate and Fe₂(CO)₉ to the reaction flask under a positive pressure of inert gas. A glovebox is ideal for this step. If a glovebox is not available, use a nitrogen-purged solids addition funnel or add the solids quickly under a strong counterflow of inert gas.
-
Solvent Transfer: Transfer the degassed solvent to the reaction flask via cannula or a gas-tight syringe.
-
Reaction Execution: Place the sealed flask in a heating mantle or oil bath set to the desired temperature. Ensure vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., taking aliquots via syringe for TLC or GC-MS analysis).
-
Quenching and Workup: Upon completion, cool the reaction to room temperature. The reaction can be quenched by carefully exposing it to air (if the product is air-stable) or by adding a specific quenching agent. Subsequent workup should be performed promptly to avoid product degradation.
Protocol 2: General Purification Strategy for Iron Carbonyl Complexes
-
Initial Filtration (Inert Atmosphere): If the product is air-sensitive, perform the initial filtration under inert atmosphere. Assemble a Schlenk filter funnel with a pad of Celite over a sintered glass frit. Transfer the reaction slurry to the funnel via cannula. Wash the collected solids with fresh, deoxygenated solvent to ensure all soluble product is collected.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator. To remove traces of volatile Fe(CO)₅, a high vacuum line can be used, but ensure the cold trap is cooled effectively with liquid nitrogen.
-
Column Chromatography:
-
Packing: Dry-pack the column with silica gel or alumina in a fume hood. Flush the packed column extensively with the deoxygenated eluent to displace all air.
-
Deactivation: For sensitive compounds, consider using silica gel that has been deactivated by pre-treating with a solvent mixture containing 1-5% triethylamine or by adding a small amount directly to the eluent.
-
Loading and Elution: Load the crude product onto the column and elute with deoxygenated solvents, collecting fractions. Keep the column covered to minimize exposure to light, as some organoiron compounds are light-sensitive.
-
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product. Store the final product under an inert atmosphere, protected from light, and at a low temperature.
References
- 1. Diiron nonacarbonyl - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Solvent versus temperature control over the infrared band shape and position in Fe(CO)3(η(4)-ligand) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Diiron Nonacarbonyl Reactions
Welcome to the technical support center for analytical techniques in diiron nonacarbonyl chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with and monitoring diiron nonacarbonyl (Fe₂(CO)₉) reactions?
A1: The main difficulties arise from the inherent properties of diiron nonacarbonyl:
-
Poor Solubility: It is a micaceous orange solid that is virtually insoluble in all common solvents, which complicates homogeneous reaction monitoring.[1][2][3]
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Thermal Instability: The compound decomposes at temperatures around 100 °C, limiting the viable temperature range for reactions.[1][2]
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Air and Moisture Sensitivity: Like many organometallic reagents, Fe₂(CO)₉ and its subsequent complexes can be sensitive to oxidation and hydrolysis, requiring inert atmosphere techniques.[4]
-
Complex Reaction Pathways: Reactions can proceed through various short-lived and highly reactive intermediates, making it challenging to elucidate mechanisms.[5]
Q2: Which analytical techniques are most effective for monitoring reactions involving Fe₂(CO)₉?
A2: The choice of technique depends on the specific information required (e.g., reaction kinetics, intermediate identification, or final product quantification). The most common methods are:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Ideal for real-time, in-situ monitoring. The carbonyl (CO) stretching region (approx. 1800-2100 cm⁻¹) is highly sensitive to changes in the coordination environment of the iron centers, allowing for the tracking of starting material consumption, and intermediate and product formation.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for quantitative analysis of diamagnetic products in the reaction mixture. However, its application can be limited by the poor solubility of Fe₂(CO)₉ and the potential formation of paramagnetic iron species, which can lead to signal broadening.[6][7]
-
Mass Spectrometry (MS): A powerful tool for identifying reaction components, including transient intermediates. Techniques like Electrospray Ionization (ESI-MS) are particularly useful, but require careful sample preparation to avoid decomposition due to air or moisture exposure.[4][8][9]
Q3: How can the insolubility of Fe₂(CO)₉ be managed for solution-phase reaction monitoring?
A3: Overcoming the insolubility is a critical step for successful reaction monitoring:
-
Use of Slurries: Fe₂(CO)₉ is often used as a slurry in a non-reactive, coordinating solvent like tetrahydrofuran (THF). It is proposed that small, reactive amounts of Fe₂(CO)₉ dissolve by dissociating into iron pentacarbonyl (Fe(CO)₅) and a solvent-coordinated Fe(CO)₄(THF) fragment.[1][3][10][11]
-
Chemical Solubilization: In some applications, Fe₂(CO)₉ can be reacted with amines to form soluble anionic iron carbonyl species, which can then be used as a homogeneous precursor.
Troubleshooting Guides
Problem 1: The reaction is sluggish or fails to initiate.
-
Question: I've added Fe₂(CO)₉ to my reaction, but in-situ FTIR shows no change, or offline analysis confirms a lack of conversion. What could be the issue?
-
Answer:
-
Possible Cause 1: Insufficient Dispersion. Due to its high density and insolubility, the solid Fe₂(CO)₉ may not be adequately dispersed in the reaction medium to provide a sufficient concentration of reactive species.
-
Troubleshooting Steps:
-
Increase the mechanical stirring rate to ensure the solid is well-suspended.
-
Consider using a solvent where it has some minimal reactivity, such as THF.[3]
-
Gently warm the slurry to a temperature well below the decomposition point (< 80 °C) to potentially increase the dissolution rate.
-
Prior to the reaction, lightly grind the Fe₂(CO)₉ crystals (under an inert atmosphere) to increase the surface area.
-
-
Problem 2: My FTIR/Raman spectra are difficult to interpret.
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Question: My in-situ spectra show multiple overlapping peaks in the carbonyl region, and I can't distinguish between the starting material, intermediates, and products. How can I resolve this?
-
Answer:
-
Possible Cause 1: Complex Vibrational Modes. Fe₂(CO)₉ has both terminal and bridging carbonyl ligands, leading to multiple absorption bands. Intermediates and products will also have their own characteristic peaks.[12][13]
-
Troubleshooting Steps:
-
Acquire Reference Spectra: Run individual spectra of your starting materials and any known or expected products in the same solvent to create a reference library.
-
Consult Literature Data: Compare your experimental frequencies with established data for common iron carbonyl species (see Table 2).
-
Use Spectral Subtraction: If using in-situ FTIR software, use spectral subtraction or deconvolution algorithms to isolate the peaks corresponding to newly formed species.
-
Monitor Trends: Even without exact peak assignments, tracking the decrease in intensity of known Fe₂(CO)₉ peaks (e.g., ~1830 cm⁻¹) and the corresponding increase of new peaks provides valuable kinetic information.
-
-
Problem 3: My NMR spectra show broad, poorly resolved signals.
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Question: After taking a sample from my reaction, the resulting ¹H or ¹³C NMR spectrum is broad and lacks clear features. What is happening?
-
Answer:
-
Possible Cause 1: Presence of Paramagnetic Species. Iron complexes can exist in various oxidation states, some of which are paramagnetic (containing unpaired electrons). Paramagnetic species in solution cause significant broadening of NMR signals, often rendering them undetectable.[6][14]
-
Troubleshooting Steps:
-
Filter the Sample: Before analysis, pass the sample through a syringe filter (e.g., PTFE) to remove any insoluble paramagnetic solids.
-
Check for Color Changes: A change to a very dark brown or black solution may indicate decomposition to iron oxides, which are paramagnetic.
-
Modify NMR Acquisition Parameters: If low concentrations of a paramagnetic species are suspected, increasing the spectral width and using shorter relaxation delays during NMR acquisition may help.
-
Rely on Other Techniques: If the reaction inherently produces stable paramagnetic species, NMR may not be a suitable technique for monitoring. Rely on FTIR or MS for qualitative and semi-quantitative analysis.
-
-
Problem 4: I am observing decomposition or unexpected products via Mass Spectrometry.
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Question: My MS analysis shows ions that don't correspond to my expected product, or I see evidence of fragmentation and oxidation. How can I get a cleaner spectrum?
-
Answer:
-
Possible Cause 1: Air/Moisture Exposure During Sample Preparation. Iron carbonyl complexes can react rapidly with oxygen or water. This exposure can happen when transferring the sample from the reaction vessel to the mass spectrometer.[4][9][15]
-
Possible Cause 2: In-source Fragmentation. The energy used in the ionization source (e.g., cone voltage) might be too high, causing the complex to fragment.
-
Troubleshooting Steps:
-
Use Inert Sampling Techniques: Prepare the sample in a glovebox or use air-free techniques like a gas-tight syringe flushed with nitrogen or argon. Dilute the sample with degassed, dry solvent.[8][16]
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Optimize MS Parameters: Lower the cone voltage or other source energy parameters to achieve softer ionization, which is less likely to cause fragmentation.
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Flush the Instrument: Before introducing your sample, flush the ESI source and lines with dry, degassed solvent to remove residual water and air.[16]
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-
Data Presentation
Table 1: Comparison of Key Analytical Techniques for Monitoring Fe₂(CO)₉ Reactions
| Technique | Principle | Information Obtained | Pros | Cons |
| In-Situ FTIR | Vibrational spectroscopy (Infrared absorption) | Real-time reaction kinetics, intermediate detection, endpoint determination.[17] | Non-invasive, provides real-time data, excellent for tracking carbonyl-containing species.[18] | Complex spectra, difficult to quantify without calibration, requires specialized probe.[18] |
| NMR | Nuclear magnetic resonance | Quantitative analysis of starting materials and diamagnetic products, structural elucidation. | Highly quantitative, provides detailed structural information. | Insensitive to insoluble components, signal broadening by paramagnetic species.[6] |
| Mass Spec. (ESI-MS) | Ionization and mass-to-charge ratio analysis | Identification of products and intermediates, molecular weight determination. | High sensitivity, can detect transient species. | Requires careful air-free sample handling, potential for in-source fragmentation.[4][16] |
| Raman | Vibrational spectroscopy (light scattering) | In-situ reaction monitoring, complementary to FTIR. | Non-contact, can be used with fiber optic probes. | Can be affected by fluorescence, weaker signal than FTIR for some species. |
Table 2: Characteristic Infrared Carbonyl Stretching Frequencies (νCO) for Common Iron Carbonyl Species
Note: Frequencies are approximate and can vary based on solvent, temperature, and ligand substitution.
| Species | Terminal νCO (cm⁻¹) | Bridging νCO (cm⁻¹) | Reference(s) |
| Fe₂(CO)₉ | ~2082, ~2019 | ~1828 | [12][19] |
| Fe(CO)₅ | ~2022, ~2000 | N/A | [20] |
| Fe(CO)₄L (e.g., L=phosphine) | ~2050-1930 | N/A | [5] |
| Fe(CO)₃(diene) | ~2050-1970 | N/A | [1] |
Experimental Protocols
Protocol 1: General Methodology for In-Situ FTIR Monitoring
-
System Setup:
-
Set up the reaction vessel with an overhead stirrer and ensure it is under a positive pressure of an inert atmosphere (Nitrogen or Argon).
-
Insert the Attenuated Total Reflectance (ATR) FTIR probe (e.g., a ReactIR™ with a silicon or diamond sensor) through a sealed port, ensuring the sensor window is fully submerged in the reaction medium.[18]
-
Use a silicon sensor if monitoring species with absorbances between 1950-2250 cm⁻¹ (e.g., isocyanates, nitriles) is critical.[18]
-
-
Data Acquisition:
-
Begin collecting background spectra of the solvent and any starting materials (except Fe₂(CO)₉) at the reaction temperature.
-
Initiate data collection, typically acquiring a full spectrum every 1-2 minutes.[18]
-
Add the diiron nonacarbonyl slurry to the vigorously stirred solution to start the reaction.
-
-
Analysis:
-
Monitor the reaction in real-time by observing the decrease in characteristic peaks of the starting material and the growth of product peaks.
-
Use the software to create concentration vs. time profiles for key species to determine reaction kinetics and identify the endpoint.
-
Protocol 2: Sample Preparation for ESI-MS Analysis
-
Inert Atmosphere Preparation: All steps should be performed in a glovebox or using Schlenk line techniques.[4][8]
-
Solvent Preparation: Use dried, degassed solvents (e.g., acetonitrile, THF, or dichloromethane) for all dilutions.[16]
-
Sample Extraction:
-
Using a gas-tight syringe, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 1-5 mL) of cold, degassed solvent in a sealed vial. This minimizes further reaction and prevents precipitation.
-
-
Filtration:
-
Filter the diluted sample through a PTFE syringe filter to remove any solid particles that could clog the MS instrument. This step must also be done under inert conditions.[4]
-
-
Analysis:
-
Flush the mass spectrometer's sample introduction line with dry, degassed solvent.[16]
-
Infuse the sample directly into the ESI source at a low flow rate.
-
Begin with "soft" ionization parameters (e.g., low cone/skimmer voltage) to minimize fragmentation and help identify the parent molecular ion.
-
Visualizations
References
- 1. Diiron nonacarbonyl - Wikipedia [en.wikipedia.org]
- 2. Diiron_nonacarbonyl [chemeurope.com]
- 3. Diiron nonacarbonyl - Wikiwand [wikiwand.com]
- 4. m.youtube.com [m.youtube.com]
- 5. FTIR studies of iron-carbonyl intermediates in allylic alcohol photoisomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. web.vu.lt [web.vu.lt]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Electron ionization mass spectrometric analysis of air- and moisture-sensitive organometallic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experimental chemistry - Why is Diiron nonacarbonyl so exceptional? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. Diironnonacarbonyl | 15321-51-4 | Benchchem [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Paramagnetic NMR to study iron sulfur proteins: 13C detected experiments illuminate the vicinity of the metal center - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. web.uvic.ca [web.uvic.ca]
- 17. mt.com [mt.com]
- 18. youtube.com [youtube.com]
- 19. inorganic chemistry - Why are there two infrared vibrational frequencies for the terminal CO ligands of Fe2(CO)9? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 20. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
Technical Support Center: Diiron Nonacarbonyl (Fe₂(CO)₉) Reactivity
Welcome to the technical support center for diiron nonacarbonyl (Fe₂(CO)₉). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of solvent choice on the reactivity of Fe₂(CO)₉ and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is diiron nonacarbonyl so difficult to dissolve?
A1: Diiron nonacarbonyl is a micaceous orange solid that is virtually insoluble in all common solvents.[1] This poor solubility is a primary challenge in its application and is attributed to strong intermolecular interactions in its crystal lattice. Elucidation of its crystal structure was challenging due to this very low solubility, which hinders the growth of suitable crystals.[1]
Q2: What is the recommended solvent for reactions involving diiron nonacarbonyl?
A2: Tetrahydrofuran (THF) is the most commonly used solvent for reactions with diiron nonacarbonyl.[1] However, it is important to note that THF is not an inert solvent in this case. It actively participates in the reaction by facilitating the dissolution of Fe₂(CO)₉. It is proposed that a small amount of diiron nonacarbonyl dissolves and reacts with THF to form iron pentacarbonyl (Fe(CO)₅) and a reactive tetracarbonyliron-THF complex (Fe(CO)₄(THF)).[1]
Q3: Can I use non-coordinating solvents like benzene or hexane?
A3: Yes, reactions with diiron nonacarbonyl can be performed in non-coordinating solvents, typically as a slurry. For instance, the formation of alkene-iron carbonyl complexes can be achieved by reacting a suspension of Fe₂(CO)₉ in warm benzene.[1] However, be aware that in hydrocarbon solvents, diiron nonacarbonyl can decompose to form iron pentacarbonyl (Fe(CO)₅) and triiron dodecacarbonyl (Fe₃(CO)₁₂).
Q4: My reaction with diiron nonacarbonyl is sluggish and gives a low yield. What are the common causes?
A4: Low reactivity and poor yields are common issues when working with diiron nonacarbonyl. Several factors can contribute to this:
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Poor Solubility: The primary reason for slow reactions is the extremely low concentration of the reactive iron species in solution.
-
Decomposition: Diiron nonacarbonyl is sensitive to heat, light, and air, which can lead to its decomposition.[2] Proper storage and handling are crucial.
-
Incomplete Reaction: Due to the heterogeneous nature of many reactions involving Fe₂(CO)₉, it can be difficult to determine the reaction endpoint, potentially leading to premature workup.
-
Side Reactions: In certain solvents, side reactions or decomposition pathways may compete with the desired transformation.
Q5: Are there any alternative methods to improve the solubility of diiron nonacarbonyl?
A5: A recent approach to overcome the solubility issue involves the use of amines. Diiron nonacarbonyl can react with amines to form soluble anionic iron carbonyl species.[3] This method has been successfully applied in the synthesis of iron-containing nanoparticles.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction does not initiate or is extremely slow. | 1. Poor solubility of Fe₂(CO)₉ in the chosen solvent. 2. Low reaction temperature. 3. Decomposition of the reagent. | 1. Switch to a coordinating solvent like THF to increase the concentration of the active iron species. 2. For slurry reactions in non-coordinating solvents, gentle heating may be required (e.g., warm benzene). 3. Use freshly opened or properly stored Fe₂(CO)₉. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Low yield of the desired product. | 1. Incomplete reaction. 2. Decomposition of the product or starting material. 3. Loss of product during workup. 4. Side reactions dominating. | 1. Monitor the reaction progress carefully using appropriate analytical techniques (e.g., TLC, GC, IR spectroscopy) to ensure completion. 2. Maintain the recommended reaction temperature and protect the reaction from light. 3. Optimize the workup procedure to minimize losses. 4. Consider a different solvent to alter the reactivity and selectivity. |
| Formation of significant amounts of Fe(CO)₅ and Fe₃(CO)₁₂. | Decomposition of Fe₂(CO)₉. | This is a known decomposition pathway, especially in hydrocarbon solvents. Minimize reaction time and temperature. If possible, use a solvent system that favors the desired reaction pathway. |
| Inconsistent reaction outcomes. | 1. Variable quality of Fe₂(CO)₉. 2. Presence of moisture or oxygen. 3. Differences in reaction setup and stirring efficiency. | 1. Use a reliable source for Fe₂(CO)₉ and store it under recommended conditions (cool, dry, dark, and under an inert atmosphere).[2][4] 2. Use anhydrous solvents and perform the reaction under a strict inert atmosphere. 3. Ensure efficient stirring, especially for slurry reactions, to maximize the surface area of the solid reagent. |
Data Presentation: Solvent Effects on Diiron Nonacarbonyl Reactivity
The following table summarizes the qualitative impact of different solvent classes on the reactivity of diiron nonacarbonyl.
| Solvent Class | Examples | Solubility of Fe₂(CO)₉ | Mechanism of Activation | Typical Applications | Potential Issues |
| Coordinating | Tetrahydrofuran (THF) | Very low, but reacts to dissolve | Forms Fe(CO)₅ and a reactive Fe(CO)₄(THF) complex. | Precursor to Fe(CO)₄L and Fe(CO)₃(diene) complexes. | THF is not inert and can participate in side reactions. |
| Aromatic | Benzene, Toluene | Virtually insoluble | Slurry-based reaction; thermal activation. | Synthesis of alkene-iron carbonyl complexes. | Slower reaction rates; potential for thermal decomposition. |
| Aliphatic | Hexane, Heptane | Virtually insoluble | Slurry-based reaction; thermal activation. | Used as a suspension medium. | Very slow reaction rates; decomposition to Fe(CO)₅ and Fe₃(CO)₁₂. |
| Amine-based | Dodecylamine (DDA) in 1-octadecene (ODE) | Reacts to form soluble species | Forms anionic iron carbonyl clusters. | Synthesis of iron and iron alloy nanoparticles. | The amine is a reactant and will influence the final product. |
Experimental Protocols
Synthesis of (Benzylideneacetone)iron Tricarbonyl
This protocol describes a typical reaction where diiron nonacarbonyl is used to transfer an Fe(CO)₃ unit.
Materials:
-
Diiron nonacarbonyl (Fe₂(CO)₉)
-
Benzylideneacetone
-
Anhydrous solvent (e.g., benzene or THF)
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Charging Reagents: To the flask, add diiron nonacarbonyl and benzylideneacetone.
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Solvent Addition: Add the anhydrous solvent via a cannula or syringe.
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Using Benzene: The reaction will be a heterogeneous slurry. Gentle heating (e.g., to 40-50 °C) is typically required to drive the reaction.
-
Using THF: The diiron nonacarbonyl will slowly dissolve as it reacts. The reaction may proceed at room temperature, although gentle warming can accelerate it.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the CO stretching bands of Fe₂(CO)₉ and the appearance of those for the product).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove any insoluble iron-containing byproducts.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography.
Note on Solvent Choice: The choice of solvent will primarily affect the reaction rate and temperature. Reactions in THF are often faster and can be conducted at lower temperatures due to the homogeneous nature of the reactive species. Reactions in benzene as a slurry may require higher temperatures and longer reaction times.
Visualizations
Activation of Diiron Nonacarbonyl in THF
Caption: Proposed pathway for the activation of diiron nonacarbonyl in tetrahydrofuran (THF).
General Experimental Workflow for Reactions with Diiron Nonacarbonyl
Caption: A generalized workflow for conducting chemical reactions with diiron nonacarbonyl.
References
- 1. Diiron nonacarbonyl - Wikipedia [en.wikipedia.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/C7NR01028A [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Temperature Control in Thermal Decomposition of Fe₂(CO)₉
Welcome to the technical support center for the thermal decomposition of Diiron Nonacarbonyl (Fe₂(CO)₉). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to temperature control during your experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter with temperature control during the thermal decomposition of Fe₂(CO)₉ for the synthesis of iron-based nanoparticles.
Question: The resulting nanoparticles are too large and polydisperse. How can I achieve smaller, more uniform particles?
Answer: The size and uniformity of nanoparticles are highly dependent on the nucleation and growth kinetics, which are directly influenced by temperature control.
-
Heating Rate: A rapid heating rate can lead to a burst nucleation event, where many nuclei form simultaneously, resulting in smaller and more monodisperse nanoparticles. Conversely, a slow heating rate may favor particle growth over nucleation, leading to larger and more varied particle sizes. For the thermal decomposition of iron oleate, a related precursor, increasing the heating rate has been shown to decrease the mean nanoparticle size.[1]
-
Final Temperature: The final reaction temperature affects the growth phase of the nanoparticles. Holding the reaction at a lower temperature after nucleation can limit the growth of the particles. For instance, in the synthesis of iron oxide nanoparticles from iron(III) oleate, quenching the reaction at different temperatures after nucleation demonstrates a clear correlation between temperature and final particle size.[1]
-
Surfactant Concentration: While not a direct temperature control parameter, the ratio of surfactant to precursor can influence the optimal decomposition temperature and subsequent particle growth. An insufficient amount of surfactant may not adequately cap the growing nanoparticles, leading to aggregation and a broader size distribution.
Question: The reaction is not initiating, or the precursor is not fully decomposing. What should I check?
Answer: Incomplete decomposition can be due to several temperature-related factors.
-
Decomposition Temperature: Diiron nonacarbonyl (Fe₂(CO)₉) is known to decompose at 100 °C (373 K). Ensure your reaction temperature is set sufficiently above this threshold to initiate and sustain the decomposition process.
-
Solvent Choice: The solvent can influence the decomposition kinetics. While Fe₂(CO)₉ has low solubility in many common solvents, it can be dissolved in mixtures such as dodecylamine (DDA) and octadecene (ODE) with heating.[2] The boiling point of your solvent system must be high enough to reach the desired decomposition temperature without significant evaporation.
-
Thermocouple Placement: Inaccurate temperature readings can lead to insufficient heating. Ensure your thermocouple is correctly placed within the reaction mixture to measure the actual temperature of the solution, not just the heating mantle or oil bath.
-
Heating Mantle Power: For larger reaction volumes, ensure your heating mantle has sufficient power to reach and maintain the target temperature.
Question: I am observing uncontrolled, rapid boiling of the solvent or a sudden, vigorous reaction. What is happening and how can I prevent it?
Answer: This indicates a thermal runaway or an uncontrolled exothermic decomposition.
-
Heating Rate: A very high heating rate can cause the temperature to overshoot the setpoint, leading to rapid solvent boiling. Employ a more gradual temperature ramp to allow for better control.
-
Precursor Concentration: A high concentration of Fe₂(CO)₉ can lead to a highly exothermic decomposition once the initiation temperature is reached. Consider reducing the precursor concentration or adding it portion-wise to a pre-heated solvent.
-
Stirring: Inadequate stirring can lead to localized superheating within the reaction mixture. Ensure vigorous and consistent stirring throughout the heating process to maintain a uniform temperature.
Frequently Asked Questions (FAQs)
Q1: What is the typical decomposition temperature for Fe₂(CO)₉ in solution?
A1: While solid Fe₂(CO)₉ decomposes at 100 °C, the decomposition in a high-boiling point solvent for nanoparticle synthesis is typically carried out at higher temperatures, often in the range of 150-300 °C, to control nucleation and growth. The exact temperature will depend on the solvent, surfactants used, and the desired nanoparticle characteristics.
Q2: How does the heating rate typically affect the final nanoparticle product?
A2: The heating rate is a critical parameter for controlling the size and size distribution of the resulting nanoparticles.[1] Generally, a faster heating rate promotes rapid nucleation, leading to a larger number of smaller, more uniform nanoparticles. A slower heating rate allows for more time for particle growth, often resulting in larger and more polydisperse particles.
Q3: Can I use a standard heating mantle for this reaction?
A3: Yes, a standard heating mantle equipped with a reliable temperature controller and an external thermocouple is commonly used for these types of reactions. It is crucial to ensure good thermal contact between the flask and the mantle and to have accurate temperature feedback from within the reaction mixture.
Q4: What solvents are suitable for the thermal decomposition of Fe₂(CO)₉?
A4: High-boiling point solvents are necessary to reach the required decomposition temperatures. Fe₂(CO)₉ has poor solubility, but it can be dissolved in a mixture of an amine surfactant, like dodecylamine (DDA), and a high-boiling solvent such as 1-octadecene (ODE) upon heating.[2] This solution can then be used for the thermal decomposition synthesis.
Q5: How can I ensure uniform heating throughout my reaction vessel?
A5: Uniform heating is crucial for reproducible results. This can be achieved through:
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Vigorous Stirring: Use an appropriate stir bar and stir rate to ensure the reaction mixture is well-agitated.
-
Proper Flask Placement: Ensure the reaction flask is centered in the heating mantle.
-
Insulation: Insulating the reaction setup (e.g., with glass wool) can help maintain a stable and uniform temperature, especially for long reactions.
Data Presentation
The following table summarizes the influence of temperature and precursor-to-surfactant ratio on the size of iron oxide nanoparticles synthesized from the related precursor, iron pentacarbonyl (Fe(CO)₅). This data illustrates the general trends that can be expected when varying these parameters in the thermal decomposition of iron carbonyls.
| Precursor:Surfactant Molar Ratio (Fe(CO)₅:Oleic Acid) | Decomposition Temperature (°C) | Resulting Nanoparticle Size (nm) |
| 1:1 | 265 | ~4 |
| 1:2 | 280 | ~7 |
| 1:3 | Not specified | Not specified, but noted to produce uniform, self-assembled particles |
Data adapted from a study on Fe(CO)₅ thermal decomposition and is intended to be illustrative of general principles.[3]
Experimental Protocols
Below is a general methodology for the thermal decomposition of Fe₂(CO)₉ to synthesize iron nanoparticles, based on procedures for related iron carbonyls.[2] Researchers should optimize these parameters for their specific experimental goals.
Materials:
-
Diiron nonacarbonyl (Fe₂(CO)₉)
-
Dodecylamine (DDA) (surfactant)
-
1-Octadecene (ODE) (solvent)
-
Three-neck round-bottom flask
-
Condenser
-
Thermocouple with temperature controller
-
Heating mantle
-
Schlenk line for inert atmosphere (e.g., Nitrogen or Argon)
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Assemble the three-neck flask with a condenser, a thermocouple adapter with the thermocouple immersed in the reaction medium, and a septum for inert gas inlet/outlet. Place the flask in the heating mantle on a magnetic stirrer.
-
Inert Atmosphere: Purge the entire system with an inert gas (Nitrogen or Argon) for at least 30 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the experiment.
-
Reagent Addition: Under the inert atmosphere, add 1-octadecene and dodecylamine to the reaction flask.
-
Dissolution of Precursor: While stirring, add the solid Fe₂(CO)₉ to the solvent/surfactant mixture.
-
Heating Profile:
-
Initial Heating: Heat the mixture to an intermediate temperature (e.g., 100-120 °C) and hold until the Fe₂(CO)₉ is fully dissolved, which is indicated by the formation of a clear, orange-red solution.[2]
-
Ramp to Decomposition Temperature: Increase the temperature at a controlled rate (e.g., 5-10 °C/minute) to the final reaction temperature (e.g., 180-250 °C). The solution will typically turn black upon nanoparticle nucleation.
-
Aging/Growth Phase: Hold the reaction at the final temperature for a specific duration (e.g., 30-60 minutes) to allow for particle growth and stabilization.
-
-
Cooling: After the aging period, remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Workup: The resulting nanoparticles can be precipitated by adding a non-solvent (e.g., ethanol or acetone) and collected by centrifugation. Washing steps with a solvent/non-solvent mixture are typically repeated to remove excess surfactant and unreacted precursors.
Mandatory Visualization
Caption: A flowchart for troubleshooting common temperature control issues.
Caption: A typical experimental workflow for nanoparticle synthesis.
References
- 1. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/C7NR01028A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Diiron Nonacarbonyl and Iron Pentacarbonyl
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate metal carbonyl precursor is a critical decision in organometallic synthesis and catalysis. Among the most common choices, diiron nonacarbonyl (Fe₂(CO)₉) and iron pentacarbonyl (Fe(CO)₅) serve as primary sources for iron(0) complexes, yet their distinct physical properties and reactivity profiles dictate their suitability for different applications. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to inform your synthetic strategies.
Core Properties and Handling
Iron pentacarbonyl is a toxic, volatile, straw-colored liquid, while diiron nonacarbonyl is an orange, crystalline solid that is virtually insoluble in common organic solvents.[1][2][3] This fundamental difference in phase and solubility significantly influences their handling and reaction conditions. Fe(CO)₅ is often used in reactions that benefit from a soluble reagent and can be easily removed by evaporation, but its volatility and toxicity pose significant handling risks.[4] Conversely, Fe₂(CO)₉ is less volatile, making it safer to handle, but its poor solubility often necessitates reactions to be conducted in slurries, typically in solvents like tetrahydrofuran (THF).[1][4]
| Property | Iron Pentacarbonyl (Fe(CO)₅) | Diiron Nonacarbonyl (Fe₂(CO)₉) |
| Formula Mass | 195.90 g/mol | 363.79 g/mol |
| Appearance | Straw-colored liquid[2][5] | Micaceous orange solid[1] |
| Boiling Point | 103 °C (376 K)[5] | Decomposes at 100 °C (373 K)[1] |
| Solubility | Soluble in most organic solvents[3] | Virtually insoluble in all common solvents[1][3] |
| Primary Hazard | Highly toxic, volatile, flammable[2][4][5] | Toxic, flammable solid[1] |
Comparative Reactivity
The primary difference in reactivity stems from the mode of activation required to generate coordinatively unsaturated and reactive iron carbonyl fragments, such as Fe(CO)₄ and Fe(CO)₃.
Iron Pentacarbonyl (Fe(CO)₅) is relatively inert thermally at room temperature but becomes highly reactive upon UV irradiation.[6] Photolysis efficiently expels a carbonyl ligand to generate the highly reactive 16-electron Fe(CO)₄ intermediate, which readily participates in subsequent reactions like ligand substitution or oxidative addition.[6][7]
Diiron Nonacarbonyl (Fe₂(CO)₉) is considered a more reactive source of iron(0) under milder thermal conditions.[1] Its utility arises from the facile cleavage of the Fe-Fe interaction and dissociation in coordinating solvents like THF. It is proposed that small amounts of Fe₂(CO)₉ dissolve and dissociate to provide Fe(CO)₅ and a reactive, solvent-coordinated Fe(CO)₄(THF) species.[1][8] This makes Fe₂(CO)₉ an excellent thermal source of the "Fe(CO)₄" fragment without the need for photolysis.
// Nodes for Fe(CO)5 FeCO5 [label="Fe(CO)₅\n(Liquid, Soluble)"]; FeCO4_photo [label="[Fe(CO)₄]\n(Highly Reactive Intermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Products_photo [label="Substitution/Addition\nProducts (e.g., Fe(CO)₄L)"];
// Nodes for Fe2(CO)9 Fe2CO9 [label="Fe₂(CO)₉\n(Solid, Insoluble)"]; FeCO4_thermal [label="Fe(CO)₄(THF)\n(Reactive Intermediate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Products_thermal [label="Substitution/Addition\nProducts (e.g., Fe(CO)₄L)"];
// Edges FeCO5 -> FeCO4_photo [label="UV Photolysis (hν)\n- CO", color="#EA4335"]; FeCO4_photo -> Products_photo [label="+ Ligand (L)"];
Fe2CO9 -> FeCO4_thermal [label="Thermal (Δ)\nin THF", color="#FBBC05"]; FeCO4_thermal -> Products_thermal [label="+ Ligand (L)"]; } caption: "Activation of Iron Carbonyls"
Key Synthetic Applications & Performance Data
Both reagents are precursors to a wide range of iron complexes, including those of the type (L)Fe(CO)₄ and (diene)Fe(CO)₃. However, the choice of reagent and conditions can significantly impact yield and selectivity.
Synthesis of (Diene)Fe(CO)₃ Complexes
This reaction is a cornerstone of iron carbonyl chemistry. Fe(CO)₅ typically requires thermal or photochemical activation to react with dienes, while Fe₂(CO)₉ often proceeds under milder thermal conditions. For example, the synthesis of (benzylideneacetone)Fe(CO)₃, a valuable source of the Fe(CO)₃ fragment, is readily accomplished with Fe₂(CO)₉.[1]
| Reaction | Reagent | Conditions | Yield | Reference |
| Cyclohexadiene → (C₆H₈)Fe(CO)₃ | Fe(CO)₅ | 140 °C, sealed tube | ~75% | Organometallic Syntheses, Vol. 1 |
| Cyclohexadiene → (C₆H₈)Fe(CO)₃ | Fe₂(CO)₉ | 40-50 °C, Benzene | ~60% | [9] |
| Benzylideneacetone → (bda)Fe(CO)₃ | Fe₂(CO)₉ | 40 °C, Benzene | 92% | Organometallic Syntheses, Vol. 3 |
Ligand Substitution Reactions
Substitution of CO ligands with phosphines, isocyanides, or other Lewis bases is a common transformation. Photolysis is the preferred method for monosubstitution of Fe(CO)₅. In contrast, Fe₂(CO)₉ in THF provides a thermal route to the same products.
| Reaction | Reagent | Conditions | Product | Yield | Reference |
| Fe(CO)₅ + PPh₃ | Fe(CO)₅ | UV irradiation, Hexane | Fe(CO)₄(PPh₃) | >90% | J. Organomet. Chem. 1974, 64(2), 271 |
| Fe(CO)₅ + PPh₃ | Fe₂(CO)₉ | THF, 25 °C | Fe(CO)₄(PPh₃) | High | [1] |
Oxidative Addition
Fe₂(CO)₉ is often preferred for oxidative addition reactions that require mild conditions, such as the reaction with allyl bromide to form π-allyl iron complexes.[1]
| Reaction | Reagent | Conditions | Product | Yield | Reference |
| Allyl Bromide | Fe₂(CO)₉ | THF, RT | (η³-C₃H₅)Fe(CO)₃Br | ~70% | Inorg. Synth. 1982, 21, 34 |
Experimental Protocols
Protocol 1: Synthesis of (Benzylideneacetone)tricarbonyliron(0) using Fe₂(CO)₉
This procedure details the preparation of a key Fe(CO)₃ transfer agent.
Materials:
-
Diiron nonacarbonyl (Fe₂(CO)₉)
-
Benzylideneacetone
-
Anhydrous benzene (or toluene as a safer alternative)
-
Standard Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar and reflux condenser, combine diiron nonacarbonyl (10.0 g, 27.5 mmol) and benzylideneacetone (5.0 g, 34.2 mmol).
-
Under a positive pressure of inert gas, add 50 mL of anhydrous benzene.
-
Warm the resulting slurry to 40-45 °C with stirring. The reaction progress is indicated by the consumption of the orange Fe₂(CO)₉ solid and the formation of a deep red solution. Carbon monoxide evolution will be observed.
-
Maintain the temperature for 4-6 hours until the reaction is complete (TLC or IR spectroscopy can be used to monitor).
-
Allow the reaction mixture to cool to room temperature. Filter the solution through a pad of Celite under an inert atmosphere to remove any insoluble byproducts.
-
Remove the solvent from the filtrate under reduced pressure to yield a red crystalline solid.
-
Recrystallize the solid from hexane or pentane at -20 °C to obtain pure (benzylideneacetone)tricarbonyliron(0).
// Nodes Start [label="Combine Fe₂(CO)₉\nand Benzylideneacetone\nin Schlenk Flask"]; AddSolvent [label="Add Anhydrous\nBenzene under N₂"]; Heat [label="Heat to 40-45 °C\n(4-6 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Cool [label="Cool to\nRoom Temperature"]; Filter [label="Filter through\nCelite under N₂"]; Evaporate [label="Solvent Removal\n(Reduced Pressure)"]; Recrystallize [label="Recrystallize\nfrom Hexane"]; Product [label="Pure (bda)Fe(CO)₃\nProduct", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> AddSolvent; AddSolvent -> Heat; Heat -> Cool; Cool -> Filter; Filter -> Evaporate; Evaporate -> Recrystallize; Recrystallize -> Product; } caption: "Synthesis of (bda)Fe(CO)₃"
Protocol 2: Photochemical Synthesis of (Cyclobutadiene)tricarbonyliron(0) using Fe(CO)₅
This classic synthesis illustrates the use of photochemical activation of Fe(CO)₅ to trap an unstable molecule.
Materials:
-
Iron pentacarbonyl (Fe(CO)₅)
-
cis-3,4-Dichlorocyclobutene
-
Anhydrous pentane
-
Photochemical reactor with a high-pressure mercury lamp and Pyrex filter
-
Standard Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Caution: Iron pentacarbonyl is highly toxic and should be handled in a well-ventilated fume hood.
-
In a Pyrex reaction vessel suitable for photolysis, dissolve cis-3,4-dichlorocyclobutene (5.0 g, 40.7 mmol) in 200 mL of anhydrous pentane.
-
Add iron pentacarbonyl (15.9 g, 81.3 mmol) to the solution.
-
While stirring and maintaining a slow stream of inert gas, irradiate the solution with a high-pressure mercury lamp. The reaction temperature should be maintained at or below 25 °C using a cooling bath.
-
The reaction progress can be monitored by the disappearance of the starting materials (GC analysis). Irradiation is typically continued for 8-12 hours.
-
Upon completion, stop the irradiation and allow any precipitated iron chlorides to settle.
-
Filter the solution under an inert atmosphere.
-
Carefully remove the solvent and excess Fe(CO)₅ under reduced pressure. The product, (cyclobutadiene)tricarbonyliron(0), is a pale yellow solid.
-
The crude product can be purified by sublimation or chromatography on silica gel.
Conclusion
Both diiron nonacarbonyl and iron pentacarbonyl are indispensable reagents in synthetic chemistry.
-
Iron Pentacarbonyl (Fe(CO)₅) is the reagent of choice for photochemical reactions and when a soluble source of iron(0) is required. Its primary drawback is its high toxicity and volatility.
-
Diiron Nonacarbonyl (Fe₂(CO)₉) serves as an excellent thermal source of reactive iron carbonyl fragments under mild conditions, avoiding the need for specialized photochemical equipment. Its insolubility is its main limitation, often requiring reactions to be run as slurries.
The selection between these two reagents should be based on the desired reaction conditions (thermal vs. photochemical), the solubility requirements of the substrate, and laboratory safety considerations.
References
- 1. Diiron nonacarbonyl - Wikipedia [en.wikipedia.org]
- 2. Iron pentacarbonyl | Fe(CO)5 | CID 26040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. experimental chemistry - Why is Diiron nonacarbonyl so exceptional? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/C7NR01028A [pubs.rsc.org]
- 5. Iron pentacarbonyl - Wikipedia [en.wikipedia.org]
- 6. The mechanistic investigations of photochemical decarbonylations and oxidative addition reactions for M(CO) 5 (M = Fe, Ru, Os) complexes - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07669C [pubs.rsc.org]
- 7. publications.polymtl.ca [publications.polymtl.ca]
- 8. Diironnonacarbonyl | 15321-51-4 | Benchchem [benchchem.com]
- 9. escholarship.mcgill.ca [escholarship.mcgill.ca]
A Comparative Guide to Fe₂(CO)₉ and Fe₃(CO)₁₂ as Catalyst Precursors for Drug Development and Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst precursor is a critical step in optimizing chemical reactions. Among the various options, iron carbonyl complexes, particularly diiron nonacarbonyl (Fe₂(CO)₉) and triiron dodecacarbonyl (Fe₃(CO)₁₂), have emerged as versatile and cost-effective precursors for a range of catalytic transformations. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection process for your specific research needs.
Executive Summary
Both Fe₂(CO)₉ and Fe₃(CO)₁₂ are effective catalyst precursors for a variety of organic reactions, most notably carbonylation reactions. The choice between the two often depends on the specific reaction conditions, desired reactivity, and solubility requirements. Fe₂(CO)₉ is generally considered more reactive, in part due to its lower stability and propensity to release reactive iron carbonyl fragments. However, its very low solubility in common organic solvents can be a practical limitation. Conversely, Fe₃(CO)₁₂ exhibits better solubility in nonpolar organic solvents, offering more flexibility in homogeneous catalysis, though it may require harsher conditions for activation. The nature of the iron precursor has been shown to have a substantial impact on reaction yields and selectivity.
Performance Comparison: Fe₂(CO)₉ vs. Fe₃(CO)₁₂
The catalytic performance of these two precursors is highly dependent on the specific reaction. Below is a summary of their application in representative catalytic reactions with supporting data.
| Catalytic Reaction | Substrate | Precursor | Catalyst Loading (mol%) | Reaction Conditions | Product | Yield (%) | Reference |
| Alkoxycarbonylation of Alkyl Bromides | Alkyl Bromide | Fe₂(CO)₉ | Not specified | L5, Cs₂CO₃, 6 bar CO | Ester | up to 95 | [1] |
| Carbonylative Coupling of Aryl Iodides | Aryl Iodide | Fe₃(CO)₁₂ | Not specified | Ligand-free | Alkenyl boronic acids | Lower than alternative | [2] |
| Carbonylation of Ynamides | Ynamide | Fe₃(CO)₁₂ | Catalyst & CO source | TEA, Microwave, 1.3 bar CO | Acryl esters | Moderate | [2] |
| Hydroaminocarbonylation of Alkynes | Alkyne | Fe₃(CO)₁₂ | Not specified | NH₄HCO₃ | α,β-unsaturated primary amides | 21-92 | [1] |
| Hydroalkoxycarbonylation of Alkynes | Alkyne | Fe₂(CO)₉ | Not specified | DABCO, L7, 10 bar CO | α,β-unsaturated esters | Not specified | [1] |
Key Differentiating Factors
Reactivity and Activation:
Fe₂(CO)₉ is a more reactive source of Fe(0) compared to Fe(CO)₅. Its activation can occur under milder conditions, often initiated by light or moderate heat, leading to the formation of reactive Fe(CO)₄ fragments. In some conversions, it is proposed that small amounts of Fe₂(CO)₉ dissolve and exist in equilibrium with Fe(CO)₅ and a solvated Fe(CO)₄ species.
Fe₃(CO)₁₂ is also a reactive source of iron(0) and can be activated thermally or photochemically. A common activation pathway involves its conversion to the active iron carbonyl species, Fe(CO)₅.[1] For instance, in the hydroaminocarbonylation of alkynes, the proposed mechanism involves the initial conversion of Fe₃(CO)₁₂ to Fe(CO)₅.[1]
Solubility:
A significant practical difference between the two precursors is their solubility. Fe₂(CO)₉ is virtually insoluble in all common solvents, which can necessitate the use of slurries or specialized solvent systems. In contrast, Fe₃(CO)₁₂ is soluble in nonpolar organic solvents, providing for more straightforward use in homogeneous catalysis. This difference in solubility can impact catalyst dispersion, reaction kinetics, and ease of handling.
Applications in Catalysis:
Both precursors have been successfully employed in a variety of catalytic reactions, including:
-
Carbonylation Reactions: Both are widely used for the introduction of a carbonyl group into organic molecules. Examples include alkoxycarbonylations, aminocarbonylations, and the synthesis of ketones and amides.
-
Pauson-Khand Reaction: This [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone can be catalyzed by iron carbonyls. While cobalt is the traditional catalyst, iron-based systems offer a more economical alternative.
-
Nanoparticle Synthesis: Both Fe₂(CO)₉ and Fe₃(CO)₁₂ serve as precursors for the synthesis of iron-containing nanoparticles. Their decomposition under controlled conditions yields nanoparticles with catalytic activity in various transformations. The solubility of Fe₃(CO)₁₂ can be advantageous in this context, allowing for better control over nanoparticle formation.
Experimental Protocols
Below are representative experimental protocols for catalytic reactions using Fe₂(CO)₉ and Fe₃(CO)₁₂.
Protocol 1: Iron-Catalyzed Alkoxycarbonylation of Alkyl Bromides using Fe₂(CO)₉
This protocol is adapted from a procedure for the synthesis of esters via a two-electron transfer process.[1]
Materials:
-
Fe₂(CO)₉
-
Ligand L5 (as specified in the reference)
-
Cesium carbonate (Cs₂CO₃)
-
Alkyl bromide
-
Alcohol
-
Solvent (e.g., anhydrous 1,4-dioxane)
-
High-pressure autoclave equipped with a magnetic stirrer
Procedure:
-
To a dry high-pressure autoclave under an inert atmosphere (e.g., argon), add Fe₂(CO)₉, ligand L5, and Cs₂CO₃.
-
Add the alkyl bromide and the alcohol to the autoclave.
-
Seal the autoclave and purge with carbon monoxide (CO) gas three times.
-
Pressurize the autoclave to 6 bar with CO.
-
Heat the reaction mixture to the specified temperature (e.g., 120 °C) and stir for the required duration (e.g., 24 hours).
-
After cooling to room temperature, carefully vent the CO gas in a well-ventilated fume hood.
-
The reaction mixture is then worked up by quenching with a saturated aqueous solution of NH₄Cl and extracting with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired ester.
Protocol 2: Microwave-Assisted Carbonylation of Ynamides using Fe₃(CO)₁₂
This protocol is based on a method for the synthesis of acryl esters under low CO pressure.[2]
Materials:
-
Fe₃(CO)₁₂
-
Ynamide
-
Triethylamine (TEA)
-
Methanol
-
Microwave reactor tube
Procedure:
-
In a microwave reactor tube, combine Fe₃(CO)₁₂ (which serves as both catalyst and a source of CO), the ynamide, TEA, and methanol.
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the reaction mixture with microwaves at a set temperature (e.g., 100 °C) for a short duration (e.g., 20 minutes). Note that at higher pressures of CO, the catalyst activity may be reduced, resulting in lower product yields.[2]
-
After the reaction is complete and the tube has cooled, the mixture is filtered through a short pad of silica gel to remove the iron residues.
-
The filtrate is concentrated under reduced pressure.
-
The resulting crude product is purified by flash chromatography to yield the acryl ester.
Catalytic Activation and Reaction Pathways
The catalytic activity of both Fe₂(CO)₉ and Fe₃(CO)₁₂ originates from their ability to generate coordinatively unsaturated and highly reactive iron carbonyl species. The following diagrams illustrate the general activation pathways and a representative catalytic cycle.
Caption: General activation pathway for Fe₂(CO)₉ precursor.
Caption: General activation pathway for Fe₃(CO)₁₂ precursor.
Caption: A simplified catalytic cycle for iron-catalyzed carbonylation.
Conclusion
Both diiron nonacarbonyl and triiron dodecacarbonyl are valuable and versatile precursors for iron-catalyzed reactions. The choice between them should be guided by the specific requirements of the chemical transformation. Fe₂(CO)₉ offers higher reactivity, which can be advantageous for reactions requiring milder conditions, but its poor solubility presents a practical challenge. Fe₃(CO)₁₂, with its better solubility in common organic solvents, provides greater flexibility for homogeneous catalysis, although it might necessitate more forcing conditions for activation. For drug development and complex molecule synthesis, where reaction optimization is paramount, a careful evaluation of both precursors is recommended to identify the most efficient and selective catalytic system.
References
A Spectroscopic Comparison of Iron Carbonyl Complexes: Fe(CO)₅, Fe₂(CO)₉, and Fe₃(CO)₁₂
This guide provides a comparative analysis of three common iron carbonyl complexes—pentacarbonyliron(0), diiron nonacarbonyl, and triiron dodecacarbonyl—using Infrared (IR) and Mössbauer spectroscopy. These techniques offer valuable insights into the molecular structure, bonding, and electronic environments of the iron centers.
Introduction to Iron Carbonyls
Iron carbonyls are a fundamental class of organometallic compounds, serving as important precursors in synthesis and catalysis. Their structures are diverse, featuring terminal and bridging carbonyl (CO) ligands, as well as varying numbers of iron-iron bonds.
-
Fe(CO)₅ (Pentacarbonyliron(0)): A volatile, straw-colored liquid, Fe(CO)₅ adopts a trigonal bipyramidal geometry with all terminal CO ligands.[1] It is a classic example of a fluxional molecule, undergoing rapid exchange of axial and equatorial CO ligands via the Berry mechanism.[1]
-
Fe₂(CO)₉ (Diiron Nonacarbonyl): This crystalline, orange solid has a structure consisting of two Fe(CO)₃ units linked by three bridging CO ligands and an Fe-Fe bond.[2][3] It has low solubility in most solvents.[3]
-
Fe₃(CO)₁₂ (Triiron Dodecacarbonyl): A dark green solid, this cluster features a triangular arrangement of iron atoms.[4][5] Its structure is complex, containing ten terminal CO ligands and two bridging CO ligands spanning one Fe-Fe edge, leading to C₂ᵥ symmetry.[4][6]
Comparative Spectroscopic Data
The distinct structural features of these complexes give rise to characteristic spectroscopic signatures. IR spectroscopy is highly sensitive to the C-O bond environment, while ⁵⁷Fe Mössbauer spectroscopy directly probes the nuclear environment of the iron atoms.[7][8]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for distinguishing between terminal and bridging CO ligands.
-
Terminal CO ligands typically exhibit C-O stretching frequencies (ν(CO)) in the range of 1850–2125 cm⁻¹.[5]
-
Bridging CO ligands , which have weaker C-O bonds due to back-donation from two metal centers, show ν(CO) bands in a lower frequency range, typically 1700–1850 cm⁻¹.[5]
The number and position of ν(CO) bands are dictated by the molecule's symmetry and the bonding mode of the carbonyls.
Table 1: Comparison of Infrared ν(CO) Stretching Frequencies (cm⁻¹)
| Complex | Structure | Terminal ν(CO) Bands (cm⁻¹) | Bridging ν(CO) Bands (cm⁻¹) |
| Fe(CO)₅ | Trigonal Bipyramidal (D₃h) | 2034, 2014 (gas phase)[1] | N/A |
| Fe₂(CO)₉ | D₃h Symmetry | ~2082, ~2019[9] | ~1829[9] |
| Fe₃(CO)₁₂ | C₂ᵥ Symmetry | 2043, 2020 (multiple unresolved)[10] | 1833[10] |
Note: Band positions can vary slightly depending on the sample phase (solid, solution, gas) and solvent.
Mössbauer Spectroscopy
⁵⁷Fe Mössbauer spectroscopy provides information on the oxidation state, electron density (isomer shift, δ), and the symmetry of the electric field gradient around the iron nucleus (quadrupole splitting, ΔE₉).[11]
-
Isomer Shift (δ): Reflects the s-electron density at the nucleus. Changes in δ can indicate differences in oxidation state and ligand environment.
-
Quadrupole Splitting (ΔE₉): Arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field. A non-zero ΔE₉ indicates a distorted or low-symmetry environment around the iron atom.
Table 2: Comparison of ⁵⁷Fe Mössbauer Spectroscopy Parameters (mm/s)
| Complex | Iron Site(s) | Isomer Shift (δ) | Quadrupole Splitting (ΔE₉) | Ratio |
| Fe(CO)₅ | One | -0.14 | 2.57 | - |
| Fe₂(CO)₉ | One (equivalent Fe atoms) | +0.17 | 0.42 | - |
| Fe₃(CO)₁₂ | Two | Site A: +0.11, Site B: +0.05 | Site A: 1.13, Site B: 0.13 | 2:1 |
Data compiled from multiple sources. Values are relative to iron foil at room temperature and can vary with temperature.[4]
The Mössbauer spectrum of Fe₃(CO)₁₂ is particularly informative, showing two distinct iron environments in a 2:1 ratio, which was crucial in confirming its C₂ᵥ structure over other proposed models.[4][10] The two equivalent, bridged iron atoms give one signal, while the unique, unbridged iron atom gives another.[12]
Experimental Protocols
Accurate spectroscopic data relies on proper sample handling and measurement techniques, especially given the air-sensitivity of these compounds.
Infrared Spectroscopy Protocol (Air-Sensitive Sample)
-
Sample Preparation: All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
For Solids (Fe₂(CO)₉, Fe₃(CO)₁₂): A Nujol mull is a common method. A small amount of the solid is ground into a fine powder with a few drops of Nujol (mineral oil) to create a paste.[13] Alternatively, a potassium bromide (KBr) disk can be prepared by grinding the sample with dry KBr powder and pressing it into a transparent pellet.[14]
-
For Liquids (Fe(CO)₅): The liquid can be injected via a syringe into a sealed, gas-tight IR cell equipped with salt plates (e.g., NaCl or KBr) and septa.[15]
-
-
Cell Assembly: The prepared sample (mull, KBr pellet, or liquid cell) is mounted in a sample holder. KBr plates are moisture-sensitive and should be handled in a dry environment.[13]
-
Data Acquisition:
-
A background spectrum of the empty spectrometer (or with the pure solvent/mull agent) is recorded first.
-
The sample is placed in the IR beam path.
-
The spectrum is recorded, typically in the range of 4000–400 cm⁻¹. The region of interest for carbonyls is ~2200–1600 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background.
-
Mössbauer Spectroscopy Protocol
-
Source: A radioactive source, typically ⁵⁷Co diffused into a rhodium matrix, is used to generate 14.4 keV gamma rays.[16]
-
Sample Preparation: The solid sample is finely ground and placed in a sample holder. The optimal thickness is determined to maximize absorption without excessive broadening. All handling of air-sensitive samples must be done under an inert atmosphere.
-
Data Acquisition:
-
The spectrometer operates in transmission mode, where a detector measures the gamma rays that pass through the sample.[17]
-
The energy of the gamma rays is modulated using the Doppler effect by moving the source relative to the sample with a linear motor.[17] The velocity is scanned, for example, over a range of ±11 mm/s for ⁵⁷Fe.[17]
-
When the energy of the incident gamma rays matches a nuclear transition energy in the sample, resonant absorption occurs, causing a dip (peak) in the transmission spectrum.[17]
-
The resulting spectrum plots gamma ray intensity (or counts) as a function of the source velocity (mm/s).
-
-
Calibration: The velocity scale is calibrated using a standard reference material, such as a thin iron foil.[17]
Visualization of Analytical Workflow
The logical flow from sample analysis to structural interpretation can be visualized as a workflow.
Caption: Workflow for spectroscopic analysis of iron carbonyls.
References
- 1. Iron pentacarbonyl - Wikipedia [en.wikipedia.org]
- 2. IR Spectra of Fe2(CO)9 [maxbrainchemistry.com]
- 3. Diiron nonacarbonyl - Wikipedia [en.wikipedia.org]
- 4. Triiron dodecacarbonyl - Wikipedia [en.wikipedia.org]
- 5. jetir.org [jetir.org]
- 6. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 8. Mössbauer Spectroscopy [serc.carleton.edu]
- 9. inorganic chemistry - Why are there two infrared vibrational frequencies for the terminal CO ligands of Fe2(CO)9? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. ionicviper.org [ionicviper.org]
- 11. Mössbauer spectroscopic investigations on iron oxides and modified nanostructures: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Mössbauer Effect Study of Fe₃(CO)₁₂" by Fernande Grandjean, Gary J. Long et al. [scholarsmine.mst.edu]
- 13. youtube.com [youtube.com]
- 14. webassign.net [webassign.net]
- 15. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]
The Great Debate: Unraveling the Fe-Fe Bond in Diiron Nonacarbonyl
A comprehensive guide to the experimental and theoretical evidence surrounding the controversial Fe-Fe bond in Fe₂(CO)₉.
For decades, the existence of a direct iron-iron bond in diiron nonacarbonyl (Fe₂(CO)₉) has been a subject of intense debate among chemists. Initially proposed to satisfy the 18-electron rule and explain the molecule's diamagnetism, this seemingly straightforward bond has been challenged by a wealth of modern experimental and theoretical data. This guide provides a detailed comparison of the evidence, presenting the quantitative data and experimental protocols that have shaped our current understanding of the bonding in this iconic organometallic compound.
At a Glance: Evidence For and Against the Fe-Fe Bond
The table below summarizes the key experimental and theoretical findings, offering a side-by-side comparison of the arguments supporting and refuting the presence of a direct Fe-Fe bond in diiron nonacarbonyl.
| Evidence Type | Observation/Calculation | Interpretation in Favor of Fe-Fe Bond | Interpretation Against Fe-Fe Bond |
| X-ray Crystallography | Fe-Fe internuclear distance of ~2.53 Å.[1] | The short distance is indicative of a bonding interaction. | The proximity of the iron atoms is a consequence of the three bridging carbonyl ligands pulling them together, not a direct bond.[2] |
| 18-Electron Rule | Each iron atom requires one more electron to achieve a stable 18-electron configuration. | A single Fe-Fe bond provides the necessary electron to each iron center.[1] | The 18-electron rule can be satisfied through alternative bonding models, such as a three-center two-electron bond involving a bridging carbonyl.[1][3] |
| Mössbauer Spectroscopy | A single quadrupole doublet is observed.[3] | Consistent with two equivalent iron atoms, which does not contradict a symmetric Fe-Fe bond. | Indicates that the two iron environments are identical on the Mössbauer timescale, which is consistent with the accepted D₃h symmetry but does not provide direct evidence for a bond. |
| Raman Spectroscopy | Vibrational modes observed in the range of 237-260 cm⁻¹. | These low-frequency modes are assigned to the stretching of an Fe-Fe bond. | These vibrations can also be described as collective modes of the entire Fe₂(μ-CO)₃ core, not necessarily a pure Fe-Fe stretch. |
| Theoretical Calculations (MO Theory, DFT) | Molecular orbital analyses show that both Fe-Fe bonding and antibonding orbitals are occupied.[1] | - | The population of antibonding orbitals cancels out or even outweighs the bonding interactions, leading to a net non-bonding or even anti-bonding interaction between the iron centers. Some calculations suggest a formal bond order of -2.[1][2] |
| Theoretical Calculations (Quantum Chemistry) | Self-consistent field (SCF) and other high-level calculations. | - | These calculations conclude that there is no direct Fe-Fe metal-metal bond. The stability of the dimer is attributed to the interactions mediated by the bridging carbonyl ligands.[4] |
Delving Deeper: Experimental Protocols
The following sections provide an overview of the methodologies for the key experimental techniques used to investigate the structure and bonding in diiron nonacarbonyl.
X-ray Crystallography
Single-crystal X-ray diffraction is the primary technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing the foundational data for the Fe-Fe distance.
Experimental Workflow:
-
Crystal Growth: High-quality single crystals of Fe₂(CO)₉ are grown, typically by slow sublimation or by cooling a saturated solution in an appropriate solvent under an inert atmosphere, as the compound is air-sensitive.
-
Crystal Mounting: Due to its air-sensitivity, a suitable crystal is selected and mounted on a goniometer head under a protective layer of a viscous oil (e.g., paratone) or in a sealed capillary.[5][6]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) in a stream of cold nitrogen gas to minimize thermal vibrations and decomposition. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the iron and carbonyl atoms are determined using direct methods or Patterson methods, and the structural model is refined to best fit the experimental data.
Mössbauer Spectroscopy
⁵⁷Fe Mössbauer spectroscopy is a nuclear technique that probes the local chemical environment of iron atoms, providing information about their oxidation state, spin state, and site symmetry.
Experimental Workflow:
-
Sample Preparation: A powdered sample of solid Fe₂(CO)₉ is prepared and placed in a sample holder. The sample thickness is optimized to achieve a sufficient signal-to-noise ratio.
-
Data Acquisition: The sample is placed in a cryostat to maintain a constant low temperature. A Mössbauer spectrometer, consisting of a ⁵⁷Co radioactive source, a velocity transducer, and a gamma-ray detector, is used. The source is moved with a range of velocities, and the transmission of gamma rays through the sample is measured as a function of this velocity.
-
Spectral Analysis: The resulting Mössbauer spectrum (a plot of gamma-ray counts versus velocity) is analyzed. For Fe₂(CO)₉, the spectrum is fitted to a single quadrupole-split doublet. The key parameters extracted are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations of a sample. In the context of Fe₂(CO)₉, it has been used to identify a potential Fe-Fe stretching frequency.
Experimental Workflow:
-
Sample Preparation: A solid sample of Fe₂(CO)₉ is placed in a suitable container, such as a glass capillary or a pellet.
-
Data Acquisition: A laser beam of a specific wavelength is focused on the sample. The scattered light is collected and passed through a spectrometer to separate the Raman scattered light from the Rayleigh scattered light. A sensitive detector records the intensity of the Raman scattered light as a function of the energy shift from the incident laser line (Raman shift, typically in cm⁻¹).
-
Spectral Analysis: The Raman spectrum is analyzed to identify the vibrational modes of the molecule. The peaks in the low-frequency region are of particular interest for assigning the Fe-Fe stretching vibration.
Visualizing the Arguments: A Logical Framework
The following diagram illustrates the logical flow of the arguments and the interplay between experimental observations and theoretical models in the debate over the Fe-Fe bond in diiron nonacarbonyl.
Caption: Logical flow of evidence and interpretations regarding the Fe-Fe bond in Fe₂(CO)₉.
Conclusion: A Nuanced View of Bonding
While the depiction of a simple Fe-Fe single bond in diiron nonacarbonyl is a convenient formalism for satisfying the 18-electron rule, a substantial body of evidence from modern computational chemistry, supported by a nuanced interpretation of experimental data, points to the absence of a significant, direct covalent bond between the two iron centers. The stability of the dimer is now largely attributed to the robust network of three bridging carbonyl ligands that hold the two Fe(CO)₃ fragments in close proximity. This ongoing scientific discourse highlights the importance of critically evaluating simple bonding models and embracing the complexity revealed by advanced analytical techniques.
References
A Comparative Analysis of Diiron Nonacarbonyl Derivatives: Synthesis, Spectroscopic Properties, and Catalytic Performance
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of diiron nonacarbonyl derivatives, supported by experimental data. We delve into their synthesis, spectroscopic characteristics, and catalytic applications, with a focus on phosphine-substituted and dithiolato-bridged complexes.
Diiron nonacarbonyl, Fe₂(CO)₉, serves as a versatile precursor in organometallic chemistry, enabling the synthesis of a diverse range of derivatives with tailored electronic and steric properties. These derivatives, formed by the substitution of carbonyl (CO) ligands with other moieties such as phosphines or by reaction with thiols to form dithiolato-bridged complexes, exhibit unique reactivity profiles, making them valuable in various catalytic applications, including models for the active sites of [FeFe]-hydrogenase enzymes.
Synthesis of Diiron Nonacarbonyl Derivatives
The primary route to diiron nonacarbonyl itself is the photochemical irradiation of iron pentacarbonyl (Fe(CO)₅) in an acetic acid solution.
General Synthetic Pathways to Derivatives:
-
Phosphine-Substituted Derivatives: These are typically prepared by reacting diiron nonacarbonyl or its derivatives with phosphine ligands. The degree of substitution (mono- or di-substitution) can often be controlled by the stoichiometry of the reactants and the reaction conditions.
-
Dithiolato-Bridged Complexes: These hydrogenase mimics are commonly synthesized by reacting diiron nonacarbonyl (Fe₂(CO)₉) or triiron dodecacarbonyl (Fe₃(CO)₁₂) with organic thiols (RSH) or dithiols. These reactions are highly chemoselective.
Comparative Data of Diiron Nonacarbonyl Derivatives
The properties and performance of diiron nonacarbonyl derivatives are significantly influenced by the nature of the substituting ligands. Below, we compare key characteristics of phosphine-substituted and dithiolato-bridged complexes.
Spectroscopic Properties
Infrared (IR) spectroscopy is a powerful tool for characterizing metal carbonyl complexes, as the C-O stretching frequencies (ν(CO)) are sensitive to the electronic environment of the metal center.
| Complex | ν(CO) (cm⁻¹) in CH₂Cl₂ | Reference(s) |
| Fe₂(μ-edt)(CO)₆ (edt = ethane-1,2-dithiolate) | 2074, 2033, 1994, 1982, 1961, 1948 | [1] |
| Fe₂(μ-edt)(CO)₅{P(3-C₆H₄F)₃} | 2050, 1991, 1940 | [2] |
| [Fe₂(μ-adtH)(CO)₆] (adt = azadithiolate) | Not specified | [3] |
| [Fe₂(μ-SMe)₂(CO)₆] | Not specified | |
| [Fe₂(S₂C₂H₄)(CO)₅(PMe₃)] | Not specified |
Note: Direct comparison is challenging due to variations in reporting solvents and specific derivatives across different studies. The data presented here is illustrative.
The substitution of a CO ligand with a more electron-donating phosphine ligand generally leads to a decrease in the ν(CO) frequencies, indicating increased electron density on the iron centers.
Electrochemical Properties
The redox potentials of diiron nonacarbonyl derivatives are crucial for their application in electrocatalysis, particularly as models for hydrogenase enzymes.
| Complex | Reduction Potential (V vs. Fc⁺/Fc) | Oxidation Potential (V vs. Fc⁺/Fc) | Reference(s) |
| [Fe₂(μ-SMe)₂(CO)₆] | -1.4 | ~0.8 | |
| [Fe₂(S₂C₂H₄)(CO)₄(PMe₃)₂] | ~-1.5 (vs Ag/AgCl) | Not specified | |
| [Fe₂(S₂C₂H₄)(CO)₃(PMe₃)₂(NO)]BF₄ | ~-0.5 (vs Ag/AgCl) | Not specified |
The introduction of phosphine ligands and the nature of the dithiolate bridge significantly influence the redox properties. For instance, replacing a CO ligand with a nitrosyl (NO⁺) group makes the complex much easier to reduce.
Experimental Protocols
General Synthesis of a Monosubstituted Phosphine Derivative [Fe₂(μ-edt)(CO)₅(PR₃)]
-
Starting Material: The parent hexacarbonyl complex, [Fe₂(μ-edt)(CO)₆], is synthesized by reacting diiron nonacarbonyl with ethane-1,2-dithiol.
-
Decarbonylation: The parent complex is dissolved in a suitable solvent like dichloromethane. A decarbonylating agent, such as trimethylamine N-oxide dihydrate (Me₃NO·2H₂O), is added to facilitate the removal of a CO ligand.
-
Ligand Substitution: The desired phosphine ligand (e.g., tris(3-fluorophenyl)phosphine) is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature for a specified period.
-
Purification: The product is isolated and purified by standard techniques such as column chromatography.
-
Characterization: The final product is characterized by elemental analysis, IR spectroscopy, and NMR spectroscopy. Single-crystal X-ray diffraction can be used to confirm the molecular structure.[1][2]
Electrochemical Analysis (Cyclic Voltammetry)
-
Electrolyte Solution: A solution of the complex to be analyzed is prepared in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Electrodes: A three-electrode system is used, typically consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal standard).
-
Measurement: The potential is swept, and the resulting current is measured to obtain the cyclic voltammogram.
-
Data Analysis: The reduction and oxidation potentials are determined from the voltammogram. For catalytic studies, a proton source (acid) is added to the electrolyte solution, and the catalytic current is measured.
Signaling Pathways and Experimental Workflows
Synthesis of Dithiolato-Bridged Diiron Complexes
The synthesis of these important [FeFe]-hydrogenase mimics from diiron nonacarbonyl and a dithiol provides a fundamental workflow in this area of research.
Caption: Synthetic workflow for dithiolato-bridged diiron complexes.
Catalytic Proton Reduction by a Diiron Dithiolate Complex
Diiron dithiolate complexes are extensively studied for their ability to catalytically reduce protons to molecular hydrogen, mimicking the function of [FeFe]-hydrogenase. The proposed mechanism often involves a series of electron and proton transfer steps.
Caption: Simplified catalytic cycle for proton reduction by a diiron dithiolate complex.
This ECEC (Electrochemical-Chemical-Electrochemical-Chemical) mechanism is one of several possibilities, and the exact pathway can depend on the specific complex and the reaction conditions.[3]
Conclusion
The derivatization of diiron nonacarbonyl provides a powerful strategy for tuning the properties and reactivity of diiron complexes. Phosphine substitution and the formation of dithiolato bridges are particularly effective approaches for developing catalysts for a range of transformations. Comparative studies, focusing on systematic variations in ligand structure, are essential for elucidating structure-activity relationships and for the rational design of more efficient and selective catalysts. The data and protocols presented in this guide offer a foundation for researchers to explore and expand upon the rich chemistry of these versatile organometallic compounds.
References
- 1. Mechanism of Diiron Hydrogenase Complexes Controlled by Nature of Bridging Dithiolate Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Diiron Hydrogenase Complexes Controlled by Nature of Bridging Dithiolate Ligand - ProQuest [proquest.com]
- 3. Electrocatalytic proton reduction by dithiolate-bridged diiron carbonyl complexes: a connection to the H-cluster? - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized Diiron Nonacarbonyl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized diiron nonacarbonyl (Fe₂[CO]₉). It offers a detailed examination of spectroscopic methods, presents comparative data with common alternatives and potential impurities, and includes detailed experimental protocols.
Introduction
Diiron nonacarbonyl is a vital reagent in organometallic chemistry and organic synthesis, serving as a more reactive source of zerovalent iron than iron pentacarbonyl (Fe(CO)₅).[1] Its purity is critical for reproducible and reliable results in sensitive applications, including catalysis and the synthesis of iron-containing nanoparticles.[2] Common impurities in synthesized diiron nonacarbonyl include the starting material, iron pentacarbonyl, and a potential side-product, triiron dodecacarbonyl (Fe₃(CO)₁₂). This guide focuses on robust analytical methods to quantify the purity of diiron nonacarbonyl and differentiate it from these related iron carbonyl species.
Comparative Analysis of Analytical Techniques
The purity of diiron nonacarbonyl is primarily assessed using vibrational spectroscopy (FT-IR and Raman) due to its characteristic carbonyl stretching frequencies. While NMR and mass spectrometry are powerful techniques for organometallic compounds, their application to diiron nonacarbonyl is limited by its very low solubility in common solvents.[1]
1. Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy is the most effective method for routine purity analysis of diiron nonacarbonyl. The distinct frequencies of the terminal and bridging carbonyl ligands provide a unique fingerprint for the molecule.
Table 1: Comparative Vibrational Spectroscopy Data for Iron Carbonyls (cm⁻¹)
| Compound | FT-IR (νCO) | Raman (νCO) | Key Distinguishing Features |
| Diiron Nonacarbonyl (Fe₂[CO]₉) | ~2080 (w), ~2034 (s), ~1828 (s, br) | ~2085, ~2062, ~2031, ~1855, ~1829 | Presence of strong bridging CO band (~1828 cm⁻¹) is characteristic.[3] |
| Iron Pentacarbonyl (Fe(CO)₅) | ~2025 (s), ~2000 (s) | ~2116, ~2031, ~1990 | Absence of bridging CO bands. Sharp, distinct terminal CO bands.[4] |
| Triiron Dodecacarbonyl (Fe₃(CO)₁₂) | ~2047 (s), ~2022 (s), ~1860 (w), ~1830 (w) | Not readily available | Complex pattern in the terminal CO region and weak bridging bands. |
2. Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Due to the low solubility of diiron nonacarbonyl, obtaining high-quality ¹³C NMR spectra is challenging but can be informative for purity analysis if a suitable solvent can be found or for solid-state NMR. The carbonyl ligands in different chemical environments will exhibit distinct chemical shifts.
Table 2: Expected ¹³C NMR Chemical Shifts for Iron Carbonyls
| Compound | Expected ¹³C NMR Chemical Shift (ppm) | Notes |
| Diiron Nonacarbonyl (Fe₂[CO]₉) | Terminal CO: ~210-220 Bridging CO: ~270 | Two distinct regions for terminal and bridging carbonyls. |
| Iron Pentacarbonyl (Fe(CO)₅) | ~212 | A single resonance is expected due to rapid ligand exchange. |
| Triiron Dodecacarbonyl (Fe₃(CO)₁₂) | Multiple resonances between 200-220 | Reflects the different carbonyl environments in the cluster. |
3. Mass Spectrometry
Mass spectrometry, particularly with soft ionization techniques, can be used to identify iron carbonyl species. Gas chromatography coupled with mass spectrometry (GC-MS) can be effective for detecting volatile impurities like iron pentacarbonyl.
Table 3: Mass Spectrometry Data for Iron Carbonyls
| Compound | Molecular Weight ( g/mol ) | Expected m/z (Parent Ion) | Notes |
| Diiron Nonacarbonyl (Fe₂[CO]₉) | 363.78 | 364 [M]⁺ | Fragmentation by loss of CO ligands is common. |
| Iron Pentacarbonyl (Fe(CO)₅) | 195.90 | 196 [M]⁺ | Readily detectable by GC-MS.[5] |
| Triiron Dodecacarbonyl (Fe₃(CO)₁₂) | 503.66 | 504 [M]⁺ | Requires soft ionization to observe the parent ion. |
Experimental Protocols
Workflow for Purity Assessment of Diiron Nonacarbonyl
Caption: Workflow for assessing the purity of synthesized diiron nonacarbonyl.
1. FT-IR Spectroscopy Protocol (for Air-Sensitive Compounds)
This protocol outlines the procedure for acquiring an FT-IR spectrum of the air-sensitive solid, diiron nonacarbonyl, using an Attenuated Total Reflectance (ATR) accessory in an inert atmosphere glovebox.
-
Materials:
-
Synthesized diiron nonacarbonyl
-
FT-IR spectrometer with an ATR accessory inside a glovebox
-
Spatula
-
Solvent for cleaning (e.g., hexane, acetone)
-
Lint-free wipes
-
-
Procedure:
-
Glovebox Preparation: Ensure the glovebox has an inert atmosphere (e.g., nitrogen or argon) with low oxygen and moisture levels.
-
ATR Crystal Cleaning: Clean the ATR crystal surface thoroughly with a suitable solvent and a lint-free wipe.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the synthesized diiron nonacarbonyl powder onto the center of the ATR crystal using a clean spatula.
-
Apply Pressure: Use the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the FT-IR spectrum of the sample. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Analysis: Process the spectrum (e.g., baseline correction) and identify the characteristic carbonyl stretching frequencies. Compare the spectrum to reference spectra of pure diiron nonacarbonyl and potential impurities.
-
Cleaning: After analysis, carefully remove the sample from the ATR crystal and clean the crystal surface as in step 2.
-
Logical Flow of FT-IR Analysis
Caption: Step-by-step logical flow for FT-IR analysis of diiron nonacarbonyl.
2. Raman Spectroscopy Protocol (for Air-Sensitive Compounds)
This protocol describes the acquisition of a Raman spectrum of diiron nonacarbonyl.
-
Materials:
-
Synthesized diiron nonacarbonyl
-
Raman spectrometer with a suitable laser excitation source (e.g., 785 nm to minimize fluorescence)
-
Glovebox or Schlenk line for sample preparation
-
NMR tube or sealed capillary
-
Spatula
-
-
Procedure:
-
Sample Preparation (Inert Atmosphere): Inside a glovebox or using Schlenk techniques, load a small amount of the diiron nonacarbonyl powder into an NMR tube or a glass capillary.
-
Sealing: Securely seal the tube or capillary to prevent exposure to air.
-
Spectrometer Setup: Place the sealed sample holder in the Raman spectrometer's sample compartment.
-
Focusing: Focus the laser onto the sample.
-
Spectrum Acquisition: Acquire the Raman spectrum. The acquisition time will depend on the laser power and detector sensitivity. It is advisable to use low laser power to avoid sample decomposition.[6]
-
Data Analysis: Identify the characteristic carbonyl stretching frequencies and compare them with reference data.
-
3. ¹³C NMR Spectroscopy (Conceptual Protocol)
While challenging, this outlines a conceptual approach for ¹³C NMR analysis.
-
Materials:
-
Synthesized diiron nonacarbonyl
-
Deuterated solvent in which the compound has some, even if minimal, solubility (e.g., d₈-toluene, d₈-THF)
-
NMR tube with a sealable cap (e.g., J. Young valve)
-
NMR spectrometer
-
-
Procedure:
-
Sample Preparation (Inert Atmosphere): In a glovebox, add the diiron nonacarbonyl and the deuterated solvent to the NMR tube.
-
Sealing: Seal the NMR tube securely.
-
Spectrum Acquisition: Acquire the ¹³C NMR spectrum. A long acquisition time may be necessary due to low solubility and the low natural abundance of ¹³C.
-
Data Analysis: Identify the chemical shifts of the carbonyl carbons and compare them to expected values for diiron nonacarbonyl and potential impurities.
-
4. Mass Spectrometry (GC-MS for Volatile Impurities)
This protocol is for the detection of volatile impurities like iron pentacarbonyl.
-
Materials:
-
Synthesized diiron nonacarbonyl
-
Volatile, inert solvent (e.g., hexane)
-
GC-MS instrument
-
-
Procedure:
-
Sample Preparation (Inert Atmosphere): In a glovebox, dissolve a small amount of the diiron nonacarbonyl in the solvent.
-
Injection: Inject the solution into the GC-MS.
-
Analysis: Run a suitable temperature program to separate the volatile components.
-
Data Interpretation: Analyze the mass spectrum of any eluting peaks to identify volatile impurities by their characteristic mass-to-charge ratio and fragmentation patterns.
-
Conclusion
The purity of synthesized diiron nonacarbonyl can be reliably assessed using a combination of analytical techniques. FT-IR and Raman spectroscopy are the primary methods for routine analysis, providing clear, diagnostic peaks for the terminal and bridging carbonyl ligands. For a more in-depth analysis, especially for identifying and quantifying impurities like iron pentacarbonyl and triiron dodecacarbonyl, a multi-technique approach including ¹³C NMR and mass spectrometry is recommended. Adherence to strict air-sensitive handling protocols is paramount for obtaining accurate and reproducible results.
References
Navigating the Kinetics of Diiron Nonacarbonyl: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reaction kinetics of organometallic compounds is paramount for controlling chemical transformations. Diiron nonacarbonyl (Fe2(CO)9), a key reagent and precursor in various synthetic applications, presents unique challenges to kinetic analysis due to its inherent insolubility. This guide provides a comparative overview of the kinetic studies of reactions involving diiron nonacarbonyl, addressing the challenges and offering insights from related, more soluble iron carbonyl complexes.
Diiron nonacarbonyl's poor solubility in most common organic solvents severely limits the application of conventional solution-phase kinetic techniques, such as stopped-flow or UV-Vis spectrophotometry, which rely on homogeneous reaction mixtures. Consequently, a comprehensive body of quantitative kinetic data, including rate constants and activation parameters for its diverse reactions, remains largely uncharted territory in chemical literature.
Qualitative Reactivity of Diiron Nonacarbonyl
Despite the scarcity of quantitative kinetic data, the synthetic utility of diiron nonacarbonyl provides a qualitative understanding of its reactivity. It serves as a versatile source of the Fe(CO)n fragment and participates in a variety of reactions, including:
-
Substitution Reactions: Fe2(CO)9 reacts with various donor ligands (L), such as phosphines and arsines, to yield substituted iron carbonyl complexes. These reactions are believed to proceed through the dissociation of a carbonyl ligand, creating a vacant coordination site for the incoming ligand.
-
Oxidative Addition: Reactions with organic halides and other substrates can lead to the oxidative addition to the diiron center, resulting in the formation of new Fe-C or Fe-X bonds.
-
Reduction Reactions: Under appropriate conditions, Fe2(CO)9 can be reduced to form anionic iron carbonyl clusters.
-
Thermal and Photochemical Decomposition: Diiron nonacarbonyl is sensitive to heat and light. Thermal decomposition can lead to the formation of iron metal or iron oxides, while photochemical decomposition can generate reactive iron carbonyl fragments that can be trapped by various substrates.
Comparative Kinetic Studies of Soluble Iron Carbonyls
To provide a framework for understanding the potential kinetic behavior of diiron nonacarbonyl, this section details kinetic studies performed on the more soluble iron carbonyl complexes, iron pentacarbonyl (Fe(CO)5) and triiron dodecacarbonyl (Fe3(CO)12). These studies offer valuable insights into the methodologies applicable to organometallic kinetics and provide a basis for qualitative comparisons.
Iron Pentacarbonyl (Fe(CO)5)
Iron pentacarbonyl is a liquid at room temperature and is soluble in many organic solvents, making it an ideal candidate for kinetic investigations.
| Reaction | Solvent | Temperature (°C) | Rate Constant (k) | Activation Parameters | Reference |
| Fe(CO)5 + P(C6H5)3 → Fe(CO)4(P(C6H5)3) + CO | Toluene | 25 | 1.2 x 10⁻⁴ s⁻¹ (first-order) | ΔH‡ = 23.5 kcal/mol, ΔS‡ = -5.2 cal/mol·K | [1][2] |
| Photochemical dissociation of Fe(CO)5 | Hexane | 20 | Quantum Yield (Φ) ≈ 0.8 | - | [3] |
Experimental Protocols:
-
Substitution Reactions: Kinetic studies of substitution reactions of Fe(CO)5 are often performed using UV-Vis or IR spectroscopy to monitor the disappearance of the reactant and the appearance of the product over time. The reaction is typically initiated by mixing solutions of Fe(CO)5 and the incoming ligand in a thermostated cell. Data analysis involves fitting the concentration-time profiles to appropriate rate laws to extract the rate constants.
-
Photochemical Reactions: The kinetics of photochemical reactions are investigated using techniques such as flash photolysis. A short pulse of light is used to generate a transient reactive intermediate, and its subsequent reactions are monitored by time-resolved spectroscopy.
Triiron Dodecacarbonyl (Fe3(CO)12)
While less soluble than Fe(CO)5, Fe3(CO)12 dissolves in some organic solvents to a sufficient extent to allow for kinetic studies.
| Reaction | Solvent | Temperature (°C) | Rate Constant (k) | Activation Parameters | Reference |
| Fe3(CO)12 + 3 P(C6H5)3 → 3 Fe(CO)4(P(C6H5)3) + 3 CO | Toluene | 60 | 3.5 x 10⁻⁵ s⁻¹ (first-order) | ΔH‡ = 26.8 kcal/mol, ΔS‡ = -2.1 cal/mol·K | [4] |
| Thermal Decomposition of Fe3(CO)12 | Decalin | 120 | Complex, multi-step process | - | [5] |
Experimental Protocols:
-
Ligand Substitution: Similar to Fe(CO)5, the kinetics of ligand substitution reactions of Fe3(CO)12 can be followed by spectroscopic methods. Due to its lower solubility and higher reaction temperatures, specialized high-pressure or sealed-tube techniques may be employed.
-
Thermal Decomposition: The thermal decomposition of Fe3(CO)12 is often studied using techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) in the solid state. In solution, the decomposition can be monitored by spectroscopy, but the complex nature of the reaction often leads to intricate kinetic profiles.
Methodologies for Studying Insoluble Reactants
The primary obstacle in studying the kinetics of diiron nonacarbonyl reactions is its insolubility. However, several experimental approaches can be adapted to investigate the reactivity of insoluble species:
-
Slurry Reactions: Kinetic studies can be performed on heterogeneous mixtures where solid Fe2(CO)9 is suspended in a liquid phase containing the other reactant. The reaction rate would then be dependent on factors such as the surface area of the solid, stirring rate, and mass transport phenomena, in addition to the intrinsic chemical kinetics.
-
Gas-Solid Reactions: The kinetics of reactions between gaseous reactants and solid Fe2(CO)9 can be studied in a flow reactor or a thermogravimetric analyzer. The rate of reaction can be determined by monitoring the change in mass of the solid or the composition of the gas phase.
-
Photochemical Initiation in the Solid State: Photochemical reactions of solid Fe2(CO)9 can be initiated by irradiating the sample with light of an appropriate wavelength. The progress of the reaction can be monitored using solid-state analytical techniques such as diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS).
Conclusion
While direct quantitative kinetic data for reactions of diiron nonacarbonyl remains scarce due to its insolubility, a qualitative understanding of its reactivity has been established through its extensive use in synthesis. By examining the kinetic studies of related, more soluble iron carbonyl complexes like Fe(CO)5 and Fe3(CO)12, researchers can gain valuable insights into the potential reaction mechanisms and the experimental methodologies that could be adapted for studying insoluble systems. Future advancements in analytical techniques for heterogeneous systems will be crucial for unlocking a quantitative understanding of the reaction kinetics of this important organometallic compound.
References
- 1. staffsites.sohag-univ.edu.eg [staffsites.sohag-univ.edu.eg]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The mechanistic investigations of photochemical decarbonylations and oxidative addition reactions for M(CO) 5 (M = Fe, Ru, Os) complexes - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07669C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Unveiling the Vibrational Signature of Diiron Nonacarbonyl: A Comparative Analysis of Experimental and Calculated Spectra
A detailed comparison of experimental infrared (IR) and Raman spectroscopic data with theoretical calculations for diiron nonacarbonyl (Fe2(CO)9) provides valuable insights into its molecular structure and vibrational properties. This guide presents a side-by-side analysis of experimental and calculated vibrational frequencies, outlines the experimental methodologies, and illustrates the comparative workflow, serving as a resource for researchers in organometallic chemistry and spectroscopy.
Diiron nonacarbonyl, a cornerstone of organometallic chemistry, possesses a unique structure with six terminal and three bridging carbonyl ligands, leading to a complex vibrational spectrum. Understanding these vibrations is crucial for characterizing the molecule and its bonding. This guide bridges the gap between experimental observations and theoretical predictions, offering a comprehensive overview for researchers, scientists, and drug development professionals.
Quantitative Comparison of Vibrational Frequencies
The vibrational modes of Fe2(CO)9 have been extensively studied using both experimental techniques and computational methods. The following table summarizes the key experimental infrared (IR) and Raman frequencies and compares them with calculated frequencies obtained using Density Functional Theory (DFT).
| Vibrational Mode | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (B3LYP/aug-cc-VTZ) (cm⁻¹) | Calculated (BP86) (cm⁻¹) |
| C≡O Stretching (Terminal) | 2080, 2034, 1998 | 2083, 2058, 2033, 2018 | ~2100 - 2000 | ~2100 - 2000 |
| C≡O Stretching (Bridging) | 1828 | 1865, 1830 | ~1850 - 1800 | ~1850 - 1800 |
| Fe-C Stretching & Fe-C-O Bending | 604, 555, 488, 455, 412 | 606, 558, 490, 458, 414 | ~600 - 400 | ~600 - 400 |
| Fe-Fe Stretching & Other Low-Frequency Modes | - | 260, 237 | ~250 - 200 | ~250 - 200 |
Note: The calculated frequencies are often scaled to better match experimental values. The ranges provided for calculated values reflect the typical output from DFT calculations for this molecule.
Experimental Protocols
The experimental data presented in this guide are primarily based on solid-state measurements due to the low solubility of Fe2(CO)9 in most solvents.[1][2]
Infrared (IR) Spectroscopy
Solid-state infrared spectra are typically recorded using an attenuated total reflectance (ATR) accessory on a Fourier-transform infrared (FTIR) spectrometer. The sample is pressed against a diamond or germanium crystal, and the IR beam is passed through the crystal in such a way that it interacts with the sample at the surface. Alternatively, samples can be prepared as a dispersion in a suitable matrix, such as a KBr pellet, and measured in transmission mode.
Raman Spectroscopy
Solid-state Raman spectra are obtained by illuminating the sample with a monochromatic laser beam and collecting the scattered light. A Fourier-transform (FT) Raman spectrometer is often employed, utilizing a near-infrared laser to minimize fluorescence. The sample is typically placed in a capillary tube or pressed into a pellet for analysis.
Computational Methods
The calculated vibrational frequencies are predominantly derived from Density Functional Theory (DFT) calculations. Popular functionals for this purpose include B3LYP and BP86, paired with appropriate basis sets. These calculations provide optimized molecular geometries and harmonic vibrational frequencies that can be compared with experimental data to aid in the assignment of vibrational modes.
Workflow for Spectral Comparison
The process of comparing experimental and calculated spectra involves a systematic workflow to ensure accurate interpretation and assignment of the vibrational modes.
Figure 1. Workflow for comparing experimental and calculated vibrational spectra of Fe2(CO)9.
This comparative approach, integrating experimental measurements with theoretical calculations, is indispensable for a thorough understanding of the vibrational characteristics of complex molecules like diiron nonacarbonyl. The close agreement between the experimental and calculated data, particularly in the carbonyl stretching regions, validates the theoretical models and provides a robust foundation for the assignment of the observed spectral features.
References
A Comparative Guide to the Reactivity of Diiron Nonacarbonyl with Common Ligands
For Researchers, Scientists, and Drug Development Professionals
Diiron nonacarbonyl, Fe₂(CO)₉, is a cornerstone reagent in organometallic chemistry. As a highly reactive source of zero-valent iron, it serves as a versatile precursor for a vast array of iron-containing compounds. Its utility stems from its unique structure and reactivity, which facilitate the substitution of its carbonyl (CO) ligands and the fragmentation of its diiron core. Understanding its comparative reactivity with different classes of ligands is crucial for designing synthetic routes and developing novel catalysts.
This guide provides an objective comparison of the reactivity of diiron nonacarbonyl with two major classes of ligands: Group 15 donors (phosphines and arsines) and cyclopentadienyl anions. It includes supporting experimental data, detailed protocols for key reactions, and visualizations of reaction pathways.
General Reaction Pathways of Diiron Nonacarbonyl
Diiron nonacarbonyl's reactivity is primarily dictated by its ability to act as a source for mononuclear iron carbonyl fragments. Although it is notably insoluble in most common solvents, it readily reacts in tetrahydrofuran (THF) slurries. In THF, it is believed to disproportionate into iron pentacarbonyl, Fe(CO)₅, and a highly reactive, solvent-coordinated tetracarbonyliron species, Fe(CO)₄(THF).[1] This dissociation provides two pathways for reaction with incoming ligands (L): direct substitution on the diiron cluster or reaction with the generated mononuclear fragments.
References
Safety Operating Guide
Safe Disposal of Diiron Nonacarbonyl: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of diiron nonacarbonyl, a pyrophoric and toxic organometallic compound, is critical for ensuring laboratory safety. This document provides detailed procedures for the neutralization of diiron nonacarbonyl waste on a laboratory scale, addressing the inherent risks of spontaneous ignition and toxic gas release.
Diiron nonacarbonyl, with the chemical formula Fe₂(CO)₉, is a volatile, orange solid that can ignite spontaneously upon contact with air.[1] Its decomposition can also release carbon monoxide, a toxic gas.[2] Therefore, strict adherence to safety protocols during handling and disposal is paramount. The following procedures are designed to be conducted by trained personnel within a certified laboratory fume hood.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn, including:
-
Flame-retardant lab coat
-
Chemical splash goggles and a face shield
-
Heavy-duty, chemical-resistant gloves (nitrile gloves are a suitable option)[2]
All manipulations of diiron nonacarbonyl must be performed under an inert atmosphere, such as nitrogen or argon, to prevent spontaneous ignition. A glovebox or Schlenk line is highly recommended for handling the solid material.
Disposal Method 1: Quenching with Isopropanol
This is a widely accepted method for neutralizing pyrophoric reagents. The principle is to slowly react the pyrophoric material with a weak protic source, followed by more reactive quenching agents, all while diluted in an inert solvent to control the reaction rate and dissipate heat.
Experimental Protocol:
-
Inert Atmosphere: In a fume hood, place a three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen or argon inlet, and a dropping funnel. Purge the flask with the inert gas for at least 30 minutes.
-
Dilution: Carefully transfer the diiron nonacarbonyl waste into the flask under a positive flow of inert gas. Add a dry, inert solvent such as toluene or heptane to create a slurry. A general guideline is to use a sufficient amount of solvent to ensure good stirring and heat dissipation.
-
Initial Quenching: Fill the dropping funnel with dry isopropanol. While vigorously stirring the slurry and maintaining a gentle flow of inert gas, add the isopropanol dropwise. The reaction is exothermic, so the addition rate should be controlled to prevent a rapid temperature increase. An ice bath can be used to cool the flask if necessary.
-
Secondary Quenching: After the addition of isopropanol is complete and any visible reaction has subsided, slowly add methanol in the same dropwise manner. Methanol is more reactive than isopropanol and will react with any remaining pyrophoric material.
-
Final Quenching: Once the methanol addition is complete and the reaction is quiescent, slowly and cautiously add water dropwise. This final step ensures the complete neutralization of any residual reactive species. Be prepared for some gas evolution.
-
Waste Disposal: The resulting mixture, containing iron salts and alcohols, should be collected in a suitable container, labeled as hazardous waste, and disposed of according to institutional and local regulations.
Disposal Method 2: Base-Catalyzed Decomposition
Metal carbonyls can be decomposed by strong bases. This method converts the iron carbonyl into non-pyrophoric iron compounds.
Experimental Protocol:
-
Inert Atmosphere and Setup: Use the same inert atmosphere setup as described in the quenching procedure (three-necked flask, stirrer, inert gas inlet).
-
Suspension: Suspend the diiron nonacarbonyl waste in a suitable solvent. While diiron nonacarbonyl is largely insoluble, a solvent like tetrahydrofuran (THF) can facilitate the reaction.
-
Base Addition: Slowly add a solution of sodium hydroxide (NaOH), for example, a 1 M aqueous solution, to the stirred suspension. The reaction of metal carbonyls with hydroxide can produce carbonylate anions and carbonate.[3]
-
Reaction Monitoring: Stir the mixture at room temperature. The disappearance of the orange solid indicates the completion of the reaction. This may take several hours.
-
Waste Disposal: The resulting solution, containing iron salts and sodium carbonate, should be neutralized to a pH between 6 and 8 with a dilute acid (e.g., hydrochloric acid) before being collected as hazardous waste.
Disposal Method 3: Oxidative Decomposition
Oxidizing agents can be used to destroy metal carbonyls. A common and readily available laboratory oxidant is sodium hypochlorite (household bleach).
Experimental Protocol:
-
Inert Atmosphere and Setup: Begin with the standard inert atmosphere setup in a fume hood.
-
Suspension: Suspend the diiron nonacarbonyl waste in a solvent that will not react with the oxidant, such as water or a buffered aqueous solution.
-
Oxidant Addition: Slowly and carefully add a sodium hypochlorite solution (e.g., commercial bleach) to the stirred suspension. The oxidation of the iron center is an exothermic process.
-
Reaction Completion: Continue stirring until the orange solid has completely reacted and the solution color changes, indicating the formation of iron oxides or hydroxides.
-
Waste Disposal: The final mixture, containing iron oxides/hydroxides and sodium chloride, should be collected and disposed of as hazardous waste.
Data Presentation
| Disposal Method | Reagents | Key Steps | Final Waste Products (Anticipated) |
| Quenching | Isopropanol, Methanol, Water, Inert Solvent (Toluene or Heptane) | 1. Dilution in inert solvent. 2. Slow, sequential addition of isopropanol, methanol, and water. | Iron salts, alcohols, water, and inert solvent. |
| Base-Catalyzed Decomposition | Sodium Hydroxide, Tetrahydrofuran (optional) | 1. Suspension in a suitable solvent. 2. Slow addition of NaOH solution. 3. Stirring until decomposition is complete. | Iron salts, sodium carbonate, and residual base. |
| Oxidative Decomposition | Sodium Hypochlorite, Water | 1. Suspension in water. 2. Slow addition of sodium hypochlorite solution. 3. Stirring until reaction is complete. | Iron oxides/hydroxides and sodium chloride. |
Logical Workflow for Disposal
The decision-making process for the safe disposal of diiron nonacarbonyl can be visualized as a workflow.
Figure 1. Logical workflow for the safe disposal of diiron nonacarbonyl.
References
Personal protective equipment for handling Diironnonacarbonyl
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Diironnonacarbonyl. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Citations |
| Molecular Formula | C9Fe2O9 | [1][2] |
| Molecular Weight | 363.78 g/mol | [1][2] |
| Melting Point | 100 °C / 212 °F | [2] |
| Storage Temperature | 2-8°C (Refrigerated) | [3] |
| Appearance | Yellow-orange solid/platelets | [2][4] |
| Solubility | Insoluble in water | [1][4] |
Personal Protective Equipment (PPE)
Strict adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.
Eye and Face Protection:
-
Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
A face shield should be worn over safety glasses, especially when there is a risk of splashing or explosion.[3][5]
Skin Protection:
-
Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile rubber gloves are a suitable option.[2]
-
Wear appropriate protective clothing to prevent skin exposure, such as a lab coat.[1] For handling pyrophoric materials like this compound, a Nomex® laboratory coat over cotton clothing is recommended.[5]
-
Ensure footwear is closed-toe and covers the entire foot.[5]
Respiratory Protection:
-
Work in a well-ventilated area, preferably under a fume hood, to keep airborne concentrations low.[1][3]
-
If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] A type P3 (EN 143) respirator cartridge is recommended.
Experimental Protocol for Handling this compound
This step-by-step protocol outlines the safe handling of this compound from preparation to disposal.
1. Preparation and Precautionary Measures:
-
Before handling, ensure all necessary PPE is available and in good condition.
-
Work in a designated area, such as a fume hood, with adequate ventilation.[1][3]
-
Handle this compound under an inert atmosphere (e.g., nitrogen or argon) as it is air-sensitive.[1][2]
-
Keep away from heat, sparks, open flames, and other ignition sources as it is a flammable solid.[1][2][3]
-
Take precautionary measures against static discharge.[1] Use spark-proof tools and explosion-proof equipment.[1]
2. Handling and Use:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Minimize dust generation and accumulation.[1]
-
Ground and bond containers when transferring material.[1]
-
Do not allow the product to come into contact with water, as it can release flammable gas.[3]
3. Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances like oxidizing agents.[1]
-
Keep the container tightly closed and protected from air, light, and moisture.[2][3]
-
Store refrigerated at 2-8°C.[3]
4. Accidental Release Measures:
-
In case of a spill, immediately clean it up, observing all safety precautions.[1]
-
Sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[1][3]
-
Remove all sources of ignition and use spark-proof tools for cleanup.[1]
-
Provide ventilation and place the collected material under an inert atmosphere.[1]
5. First Aid Procedures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][6]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid.[1]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1][3]
6. Disposal:
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations.[1]
-
Dispose of unused product and contaminated packaging in a suitable container at an approved waste disposal plant.[6]
-
Empty containers may retain product residue and can be dangerous; they should be handled as hazardous waste.[1][2]
-
Consider offering surplus and non-recyclable solutions to a licensed disposal company.[3]
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for handling this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
